Product packaging for Dihydroxy(oxo)vanadium(Cat. No.:CAS No. 30486-37-4)

Dihydroxy(oxo)vanadium

Cat. No.: B15480142
CAS No.: 30486-37-4
M. Wt: 100.956 g/mol
InChI Key: BTMIFIWTHNRPRZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroxy(oxo)vanadium is an inorganic vanadium compound of significant interest in biological and medicinal chemistry research. Vanadium compounds, including this one, are characterized by their ability to interact with numerous cellular signaling pathways and transcription factors . A primary area of investigation is their insulin-mimetic activity , with studies showing potential for vanadium compounds to normalize glucose and lipid metabolism, positioning them as candidates for diabetes-related research . Their bioactivity is partly attributed to the similarity between vanadate and phosphate, allowing them to interact with various enzymes . Notably, vanadium compounds act as potent inhibitors of protein tyrosine phosphatases (PTPases) . By regulating the phosphorylation state of key signaling proteins, this inhibition can mimic insulin signaling and influence cell growth and proliferation . Beyond metabolic research, vanadium complexes are being explored for their anticancer potential . They can generate reactive oxygen species (ROS) and induce apoptosis in various human tumor cell lines, showing promise as selective agents against cancers such as melanoma, hepatocellular carcinoma, and colon cancer . Furthermore, recent research highlights the antimicrobial properties of novel oxovanadium(IV) complexes, which have demonstrated potent antibacterial and antifungal activity in scientific studies, opening another avenue for investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O3V B15480142 Dihydroxy(oxo)vanadium CAS No. 30486-37-4

Properties

CAS No.

30486-37-4

Molecular Formula

H2O3V

Molecular Weight

100.956 g/mol

IUPAC Name

dihydroxy(oxo)vanadium

InChI

InChI=1S/2H2O.O.V/h2*1H2;;/q;;;+2/p-2

InChI Key

BTMIFIWTHNRPRZ-UHFFFAOYSA-L

Canonical SMILES

O[V](=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Dihydroxy(oxo)vanadium(IV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dihydroxy(oxo)vanadium(IV), more formally known as vanadyl hydroxide or oxovanadium(IV) hydroxide, with the chemical formula VO(OH)₂. This compound is a key intermediate in the aqueous chemistry of vanadium and a precursor to various vanadium oxides. Furthermore, vanadium compounds have garnered significant interest in the field of drug development for their insulin-mimetic and potential anti-cancer properties.[1][2] This guide details the experimental protocols for its synthesis, a summary of its characterization data, and an exploration of its biological relevance.

Synthesis of this compound(IV)

The synthesis of this compound(IV) is primarily achieved through the controlled hydrolysis of oxovanadium(IV) salts, such as vanadyl sulfate (VOSO₄), in an aqueous solution. The fundamental principle involves increasing the pH of the solution to induce the precipitation of VO(OH)₂.

Experimental Protocol: Hydrolysis of Vanadyl Sulfate

This protocol outlines a common method for the laboratory-scale synthesis of this compound(IV).

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M solution

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of Vanadyl Solution: Dissolve a known amount of vanadyl sulfate hydrate in deionized water to create a solution with a concentration typically in the range of 0.1 M to 0.5 M. Stir the solution until the salt is completely dissolved. The solution should have a characteristic blue color, indicative of the [VO(H₂O)₅]²⁺ ion.

  • Controlled Hydrolysis: While continuously monitoring the pH and stirring the vanadyl sulfate solution, slowly add the 1 M NaOH or NH₄OH solution dropwise.

  • Precipitation: As the pH of the solution increases, a precipitate of this compound(IV) will begin to form. The precipitation is generally observed to start at a pH of around 3.5 and is largely complete by a pH of 5-6.[3]

  • Isolation of the Product: Once the precipitation is complete, cease the addition of the base. Continue stirring for a short period to ensure complete reaction. Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate several times with deionized water to remove any soluble impurities, such as sodium sulfate or ammonium sulfate.

  • Drying: Dry the purified precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition to vanadium oxides. The final product is a solid powder.

Yield: The yield of the reaction is typically high, often exceeding 90%, assuming careful control of the pH and efficient collection of the precipitate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation VOSO4 Vanadyl Sulfate (VOSO₄·xH₂O) Dissolution Dissolution in Water VOSO4->Dissolution H2O Deionized Water H2O->Dissolution NaOH 1 M NaOH Solution Precipitation Controlled Hydrolysis & Precipitation (pH 5-6) NaOH->Precipitation Dissolution->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying (60-80 °C) Washing->Drying Final_Product This compound(IV) VO(OH)₂ Powder Drying->Final_Product

Caption: Workflow for the synthesis of this compound(IV).

Characterization of this compound(IV)

A comprehensive characterization of this compound(IV) is essential to confirm its identity and purity. The following sections detail the key analytical techniques used for this purpose.

Spectroscopic Analysis

2.1.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound(IV), the IR spectrum is characterized by the presence of vanadyl (V=O) and hydroxyl (O-H) stretching vibrations.

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)O-H stretching of hydroxyl groups and adsorbed water[4]
~1630H-O-H bending of adsorbed water[5]
~950 - 1000V=O stretching (vanadyl group)[6][7]
~500 - 700V-O stretching[5]

2.1.2. UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

The UV-Vis-NIR spectrum of this compound(IV) in the solid state exhibits characteristic d-d electronic transitions of the V⁴⁺ ion.

Wavelength (nm)Assignment (d-d transition)Reference
~523²B₂g → ²A₁g[8]
~808²B₂g → ²B₁g[8]
~1200²B₂g → ²E g[8]
Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides information about the thermal stability and decomposition of the compound. When heated, this compound(IV) undergoes dehydration and subsequent oxidation.[9][10][11]

Temperature Range (°C)EventMass Loss (%)
< 200Loss of adsorbed waterVariable
~200 - 400Decomposition of VO(OH)₂ to vanadium oxides (e.g., VO₂)~10% (theoretical for 2VO(OH)₂ → V₂O₅ + H₂O)

The DSC curve would show endothermic peaks corresponding to the dehydration and decomposition processes.

X-ray Diffraction (XRD)

Aqueous Chemistry and Hydrolysis Equilibria

The synthesis of this compound(IV) is intrinsically linked to the hydrolysis of the vanadyl ion (VO²⁺) in aqueous solution. The speciation of vanadium(IV) is highly dependent on the pH of the solution.

The key hydrolysis reactions are:

  • VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺

  • 2VO²⁺ + 2H₂O ⇌ (VO)₂(OH)₂²⁺ + 2H⁺

  • VO²⁺ + 2H₂O ⇌ VO(OH)₂(s) + 2H⁺

The solubility product (Ksp) for the precipitation of VO(OH)₂ is given by: Ksp = [VO²⁺][OH⁻]²

The formation of these different species can be visualized in a speciation diagram.

Hydrolysis_Equilibria VO2_aq [VO(H₂O)₅]²⁺ (Vanadyl ion in acidic solution) VOOH_plus [VO(OH)(H₂O)₄]⁺ VO2_aq->VOOH_plus +OH⁻ -H₂O VO2OH2_2plus [(VO)₂(OH)₂(H₂O)ₓ]²⁺ (Dimeric species) VO2_aq->VO2OH2_2plus Dimerization VOOH_plus->VO2_aq +H⁺ VOOH2_solid VO(OH)₂ (s) (Precipitate) VOOH_plus->VOOH2_solid +OH⁻ -H₂O

Caption: Simplified hydrolysis pathway of the oxovanadium(IV) ion.

Relevance in Drug Development: Insulin-Mimetic Properties

Vanadium compounds, including oxovanadium species, have been extensively studied for their insulin-mimetic and insulin-enhancing effects, making them potential therapeutic agents for diabetes mellitus.[1][13][14]

Mechanism of Action

The primary mechanism by which vanadium compounds exert their insulin-like effects is through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[1][15] PTPs are enzymes that dephosphorylate and thereby inactivate the insulin receptor and its downstream signaling proteins. By inhibiting PTPs, vanadium compounds maintain the phosphorylated (active) state of key components of the insulin signaling pathway, leading to enhanced glucose uptake and metabolism.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_in Glucose Glucose_out Glucose Glucose_out->GLUT4_transporter Uptake PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits signaling) Vanadium Vanadium Compound (e.g., Oxovanadium) Vanadium->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of vanadium compounds.

The insulin signaling cascade begins with insulin binding to its receptor, leading to a series of phosphorylation events that ultimately result in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Vanadium compounds enhance this pathway by inhibiting the dephosphorylation of the insulin receptor and its substrates.[13][16]

Conclusion

This compound(IV) is a fundamentally important compound in vanadium chemistry with a straightforward synthesis based on the controlled hydrolysis of vanadyl salts. Its characterization reveals key spectroscopic and thermal properties that are crucial for its identification and for understanding its transformation into various vanadium oxides. The biological significance of oxovanadium species, particularly their insulin-mimetic properties, continues to drive research into their potential applications in drug development. This guide provides a foundational resource for researchers and professionals working with this versatile vanadium compound.

References

Crystal Structure Analysis of Dihydroxy(oxo)vanadium Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, structural characterization, and biological significance of dihydroxy(oxo)vanadium complexes, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding this important class of inorganic compounds.

This compound(V) complexes, characterized by the presence of a central vanadyl core ([VO]³⁺) coordinated to two hydroxyl groups, are a subject of significant interest in coordination chemistry and medicinal inorganic chemistry. Their potential as therapeutic agents, particularly as insulin-mimetic compounds, has driven extensive research into their synthesis, structural elucidation, and biological activity. This technical guide provides a detailed overview of the crystal structure analysis of these complexes, encompassing experimental protocols, quantitative data presentation, and visualization of relevant biological pathways.

Synthesis and Crystallization of this compound Complexes

The synthesis of this compound complexes often involves the reaction of a suitable vanadium precursor, such as vanadyl sulfate (VOSO₄) or sodium vanadate (NaVO₃), with ligands capable of coordinating to the vanadium center and stabilizing the this compound core. The formation of the dihydroxy species can be achieved through the hydrolysis of aqua- or alkoxo-vanadium precursors or by the direct use of ligands containing hydroxyl moieties.

A general synthetic approach involves dissolving the vanadium salt and the desired ligand in an appropriate solvent, often a protic solvent like water or ethanol, to facilitate the formation of hydroxo ligands. The pH of the reaction mixture can be a critical parameter, influencing the protonation state of the ligands and the vanadium aqua/hydroxo species. Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling of a saturated solution.

Experimental Protocols

General Synthesis of an Oxovanadium(V) Complex with a Schiff Base Ligand

A common method for synthesizing oxovanadium(V) complexes involves the use of Schiff base ligands derived from the condensation of an aldehyde or ketone with a primary amine. The following is a representative protocol:

  • Ligand Synthesis: An equimolar mixture of the aldehyde (e.g., salicylaldehyde or a derivative) and the amine (e.g., an amino acid or an aromatic amine) is refluxed in a suitable solvent, such as ethanol or methanol, for 2-4 hours. The resulting Schiff base ligand may precipitate upon cooling and can be isolated by filtration.

  • Complexation: The synthesized Schiff base ligand is redissolved in the same solvent. To this solution, an equimolar amount of a vanadium salt, such as VOSO₄·5H₂O, is added. The reaction mixture is then refluxed for another 2-6 hours.

  • Isolation and Crystallization: After cooling, the resulting complex, which may precipitate, is collected by filtration, washed with the solvent, and dried. Single crystals for X-ray diffraction can be grown by slow evaporation of a solution of the complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or DMF).[1][2]

Single Crystal X-ray Diffraction Analysis

The determination of the molecular structure of this compound complexes is predominantly achieved through single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy involves rotating the crystal and collecting diffraction patterns at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, especially those on the hydroxyl groups, may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Parameters of Representative Oxovanadium(V) Complexes

The following table summarizes key crystallographic data for a selection of oxovanadium(V) complexes, providing a basis for structural comparison. While a comprehensive database for complexes strictly defined as "this compound" is limited, the presented data for related oxo-hydroxo and other oxovanadium(V) species offer valuable insights into their structural diversity.

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V-O(oxo) (Å)V-O(hydroxo/ligand) (Å)Ref.
[VO(OEt)L]¹MonoclinicP2₁/n10.953(2)12.015(2)14.283(3)9098.45(3)901.583(2)1.834(2), 1.956(2)[3]
[Et₃NH][VO₂L]¹TriclinicP-110.045(2)11.234(2)12.567(3)70.8980.5669.871.621(2), 1.634(2)1.908(2), 1.987(2)[3]
oxoisopropoxo(N,N'-dihydroxy-N,N'-diisopropylheptanediamido)vanadium(V)MonoclinicP2₁/c14.537(4)9.041(3)18.459(5)90109.18(2)901.571(3)1.791(3), 1.970(3)[4]

¹ L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Visualization of Key Concepts

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization start Vanadium Precursor (e.g., VOSO4) reaction Reaction in Solvent (e.g., Reflux in Ethanol) start->reaction ligand Ligand (e.g., Schiff Base Precursors) ligand->reaction isolation Isolation & Purification (Filtration, Washing) reaction->isolation dissolution Dissolution in Appropriate Solvent isolation->dissolution spectroscopy Spectroscopic Methods (IR, UV-Vis, NMR) isolation->spectroscopy crystal_growth Slow Evaporation or Vapor Diffusion dissolution->crystal_growth crystals Single Crystals crystal_growth->crystals xrd Single Crystal X-ray Diffraction crystals->xrd analysis Structural & Spectroscopic Data Analysis xrd->analysis spectroscopy->analysis

Caption: Experimental workflow for the synthesis and characterization of this compound complexes.

Insulin-Mimetic Signaling Pathway of Vanadium Compounds

Many oxovanadium complexes exhibit insulin-mimetic properties by interacting with key components of the insulin signaling pathway. A simplified representation of this pathway is shown below. Vanadium compounds can enhance insulin signaling, in part, by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin receptor.[5]

insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PTP1B PTP1B IR->PTP1B Dephosphorylates GLUT4_vesicle GLUT4 Vesicle Glucose_uptake Glucose Uptake GLUT4_vesicle->Glucose_uptake Facilitates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation Vanadium Vanadium Complex Vanadium->PTP1B Inhibits Insulin Insulin Insulin->IR Binds

Caption: Simplified insulin-mimetic signaling pathway of vanadium compounds.

This technical guide provides a foundational understanding of the crystal structure analysis of this compound complexes. The presented protocols, data, and visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these promising inorganic compounds. Further investigation into the synthesis of a wider variety of this compound complexes and a more detailed exploration of their specific interactions with biological targets will continue to advance their potential in drug development.

References

An In-depth Technical Guide to the Thermodynamic Stability of Dihydroxy(oxo)vanadium(V) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of dihydroxy(oxo)vanadium(V) in aqueous solution. Vanadium's multifaceted role in biological systems, including its potential as a therapeutic agent, necessitates a thorough understanding of its speciation and stability under physiological conditions. This document details the complex equilibria of vanadate(V) species in water, presents quantitative thermodynamic data, outlines key experimental protocols for stability determination, and explores the interaction of these species with critical cellular signaling pathways.

Aqueous Speciation of Vanadium(V)

In aqueous solution, vanadium(V) exists as a variety of species, with their relative concentrations being highly dependent on pH and total vanadium concentration. The mononuclear this compound(V) anion, systematically named dihydroxidooxidovanadium(V) and commonly referred to as the dihydrogenvanadate ion, [VO(OH)₂O]⁻ or H₂VO₄⁻, is a key species in a complex series of protonation and polymerization equilibria.

At very low vanadium concentrations (< 10⁻⁵ M), mononuclear species predominate across a wide pH range. As the pH decreases, the orthovanadate ion (VO₄³⁻) undergoes successive protonations to form HVO₄²⁻, H₂VO₄⁻ (this compound(V)), and ultimately the cationic species [VO₂(H₂O)₄]⁺ in strongly acidic conditions (pH < 2).

As the concentration of vanadium increases, polymerization occurs, leading to the formation of various polynuclear species. Notable polyvanadates include the divanadate (V₂O₇⁴⁻), metavanadates (cyclic (VO₃)ₙⁿ⁻), and the decavanadate ion (V₁₀O₂₈⁶⁻), which is particularly stable in the pH range of 2-6. The intricate relationship between these species is crucial for understanding the bioavailability and reactivity of vanadium in biological and pharmaceutical contexts.

A visual representation of the pH-dependent speciation of vanadium(V) is provided by a Pourbaix diagram, which maps the stable vanadium species as a function of pH and electrode potential.

Thermodynamic Stability Data

The thermodynamic stability of this compound(V) and related species is quantified by their formation constants (log K), which describe the equilibrium of their formation from constituent ions. The following tables summarize key thermodynamic data for the formation of mononuclear and polynuclear vanadate(V) species in aqueous solution.

Table 1: Thermodynamic Formation Constants for Mononuclear Vanadate(V) Species

Equilibrium Reactionlog K (25 °C, I = 1.0 M NaClO₄)
VO₃⁻ + H₂O ⇌ HVO₄²⁻ + H⁺-13.1
HVO₄²⁻ + H⁺ ⇌ H₂VO₄⁻8.0
H₂VO₄⁻ + H⁺ ⇌ H₃VO₄3.8
H₂VO₄⁻ + H⁺ ⇌ [VO₂(H₂O)₄]⁺3.5

Table 2: Thermodynamic Formation Constants for Selected Polynuclear Vanadate(V) Species

Equilibrium Reactionlog K (25 °C, I = 1.0 M NaClO₄)
2HVO₄²⁻ ⇌ V₂O₇⁴⁻ + H₂O1.5
10VO₄³⁻ + 24H⁺ ⇌ V₁₀O₂₈⁶⁻ + 12H₂O129.5

Note: The values presented are indicative and can vary with ionic strength and temperature.

Experimental Protocols for Stability Determination

The determination of stability constants for vanadate species relies on various experimental techniques that can probe the concentration of species in solution as a function of changing conditions. The two most common and powerful methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in the hydrogen ion concentration (pH) of a solution upon the addition of a titrant.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of sodium metavanadate (NaVO₃) of known concentration in CO₂-free deionized water.

    • Prepare standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH). The base must be carbonate-free.

    • Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength throughout the titration.

  • Apparatus:

    • A high-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).

    • A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • A calibrated burette for the precise addition of the titrant.

    • A system for bubbling an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.

  • Titration Procedure:

    • A known volume of the vanadate stock solution is placed in the titration vessel and diluted with the background electrolyte solution.

    • An initial amount of strong acid is added to protonate the vanadate species fully.

    • The solution is then titrated with the standardized strong base.

    • The pH is recorded after each addition of the base, allowing the system to reach equilibrium.

    • Titrations should be performed at multiple vanadium concentrations to investigate the formation of polynuclear species.

  • Data Analysis:

    • The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per vanadium atom.

    • Specialized computer programs (e.g., LETAGROP, HYPERQUAD) are then used to fit the experimental data to a chemical model that includes a set of proposed species and their unknown stability constants. The program refines the stability constants to achieve the best fit between the calculated and experimental titration curves.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the concentration of different vanadate species that exhibit distinct absorption spectra in the ultraviolet and visible regions.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a series of vanadate solutions of known total vanadium concentration in a constant ionic strength medium.

    • Prepare a series of buffer solutions to control the pH of the vanadate solutions accurately.

  • Apparatus:

    • A dual-beam UV-Vis spectrophotometer with a thermostated cell holder.

    • Matched quartz cuvettes.

  • Measurement Procedure:

    • For each vanadate solution, adjust the pH to a desired value using the appropriate buffer.

    • Record the UV-Vis spectrum over a relevant wavelength range (typically 200-400 nm for vanadate species).

    • Repeat the measurements at a series of different pH values, covering the range of interest for the speciation of this compound(V).

  • Data Analysis:

    • The absorbance data at multiple wavelengths and pH values are collected.

    • The Beer-Lambert law is applied, and the total absorbance of the solution is expressed as the sum of the absorbances of the individual species.

    • Multivariate data analysis techniques and specialized software are used to deconvolute the spectra and determine the molar absorptivity spectra and the stability constants of the individual vanadate species.

Interaction with Signaling Pathways

The biological effects of vanadium compounds are often attributed to their ability to modulate the activity of key enzymes in cellular signaling pathways. This compound(V) and other vanadate species are known to act as potent inhibitors of protein tyrosine phosphatases (PTPs).

Inhibition of Protein Tyrosine Phosphatases (PTPs)

PTPs are a family of enzymes that play a crucial role in regulating cellular signaling by dephosphorylating tyrosine residues on proteins. Vanadate, being a structural analog of phosphate, can bind to the active site of PTPs and inhibit their activity.[1][2] This inhibition leads to an increase in the phosphorylation state of various proteins, thereby mimicking the effects of growth factors and hormones like insulin.

The mechanism of inhibition involves the vanadate ion coordinating to the active site cysteine residue of the PTP.[1] This interaction blocks the access of the natural substrate to the active site, leading to competitive inhibition.

PTP_Inhibition PTP Protein Tyrosine Phosphatase (PTP) Active Site (Cys-SH) Inhibited_PTP Inhibited PTP (Vanadate-Cys) PTP->Inhibited_PTP Inhibition Dephosphorylated_Protein {Dephosphorylated Protein | (Tyr)} PTP->Dephosphorylated_Protein Dephosphorylation Substrate {Phosphorylated Protein | (pTyr)} Substrate->PTP Binding Vanadate {this compound(V) | [VO(OH)₂O]⁻} Vanadate->PTP Competitive Binding

Caption: Vanadate competitively inhibits PTPs.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. By inhibiting PTPs that normally dephosphorylate and inactivate components of the MAPK/ERK pathway, vanadate can lead to the sustained activation of this pathway.

For example, inhibition of PTPs that act on receptor tyrosine kinases (RTKs) or downstream kinases like MEK and ERK can lead to their prolonged phosphorylation and activation. This can result in a variety of cellular responses, including altered gene expression and cell cycle progression.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PTP PTP PTP->ERK Dephosphorylation (Inactivation) Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Growth_Factor Growth Factor Growth_Factor->RTK Vanadate Vanadate Vanadate->PTP Inhibition

Caption: Vanadate modulates the MAPK/ERK pathway.

Conclusion

The thermodynamic stability of this compound(V) in aqueous solution is a cornerstone for understanding its biological activity and potential therapeutic applications. Its existence within a complex network of pH- and concentration-dependent equilibria highlights the importance of careful speciation studies. The experimental protocols outlined provide a framework for researchers to quantitatively assess the stability of vanadate species. Furthermore, the elucidation of its interactions with key signaling pathways, such as the inhibition of PTPs and modulation of the MAPK/ERK cascade, offers valuable insights for drug development professionals exploring the pharmacological potential of vanadium compounds. A thorough grasp of these fundamental chemical and biochemical principles is essential for the rational design and application of vanadium-based therapeutics.

References

Dihydroxy(oxo)vanadium: A Technical Overview of its Role in Insulin-Mimetic Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy(oxo)vanadium, a specific form of vanadate, has garnered attention within the scientific community for its contribution to the insulin-mimetic properties of vanadium compounds. Vanadium's ability to lower blood glucose levels has been recognized for decades, positioning it as a potential therapeutic agent for diabetes mellitus. This technical guide provides a comprehensive overview of this compound, its chemical identity, its existence as part of a complex aqueous equilibrium, and its role in the molecular mechanisms underlying the insulin-enhancing effects of vanadium.

Core Compound Identification

The compound of interest is chemically identified as follows:

IdentifierValue
Systematic Name This compound
CAS Number 30486-37-4[1]
Molecular Formula H₂O₃V[1]
Molecular Weight 100.96 g/mol [1]
Synonyms Vanadium hydroxide oxide (V(OH)₂O)

The Aqueous Speciation of Vanadate

It is crucial to understand that this compound does not exist in isolation in biological systems. Instead, it is a component of a complex and dynamic equilibrium of various vanadate species that depends on pH, concentration, and the presence of other ions.[2][3] When vanadium(V) compounds are dissolved in water, a variety of monomeric, dimeric, tetrameric, and decameric species are formed. This compound represents a key monomeric form in this equilibrium.

The following table summarizes the predominant vanadate species at different pH ranges:

pH RangePredominant Vanadate SpeciesMolecular Formula
< 3 Pervanadyl cation[VO₂]⁺
3 - 7 Monomeric vanadate, Dimeric vanadate, Tetrameric vanadate[H₂VO₄]⁻, [H₂V₂O₇]²⁻, [V₄O₁₂]⁴⁻
7 - 9 Dimeric vanadate, Monomeric vanadate[HV₂O₇]³⁻, [HVO₄]²⁻
9 - 13 Monomeric vanadate[HVO₄]²⁻, [VO₄]³⁻
> 13 Orthovanadate[VO₄]³⁻

Mechanism of Insulin-Mimetic Action

The insulin-mimetic and insulin-enhancing effects of vanadium compounds are primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[4] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. A key PTP, Protein Tyrosine Phosphatase 1B (PTP1B), is a major negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the insulin signal.

Vanadate, in its various aqueous forms including this compound, acts as a competitive inhibitor of PTPs.[4] This inhibitory action leads to a sustained phosphorylation state of the insulin receptor and its downstream signaling molecules, thereby mimicking or enhancing the effects of insulin. This results in increased glucose uptake by cells and reduced glucose production by the liver.

Signaling Pathway

The following diagram illustrates the insulin signaling pathway and the inhibitory role of vanadate.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds to pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS Phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates Vanadate Vanadate (e.g., this compound) Vanadate->PTP1B Inhibits

Insulin signaling pathway and the inhibitory action of vanadate.

Experimental Protocols

Due to the complex speciation of vanadate in solution, it is challenging to design experiments exclusively for this compound. Research is typically conducted using solutions of a vanadium salt (e.g., sodium orthovanadate, Na₃VO₄) prepared at a specific pH to enrich the desired species.

General Protocol for PTP1B Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a vanadate solution on PTP1B activity.

1. Reagents and Buffers:

  • Recombinant human PTP1B enzyme

  • Sodium orthovanadate (Na₃VO₄) stock solution

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Stop solution: 1 M NaOH

2. Preparation of Vanadate Working Solutions:

  • Prepare a fresh stock solution of sodium orthovanadate in deionized water.

  • To generate the desired vanadate species, the pH of the stock solution is adjusted. For monomeric species like this compound, a pH in the physiological range (around 7.4) is typically used. The solution should be allowed to equilibrate.

  • Prepare serial dilutions of the pH-adjusted vanadate solution in the PTP1B assay buffer.

3. Inhibition Assay Procedure:

  • In a 96-well microplate, add the PTP1B enzyme to each well.

  • Add the various concentrations of the vanadate working solutions to the wells. Include a control with buffer only (no inhibitor).

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

4. Data Analysis:

  • Calculate the percentage of PTP1B inhibition for each vanadate concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the vanadate concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Conclusion

This compound is a chemically defined form of vanadate with the CAS number 30486-37-4. However, its biological significance is best understood within the context of the complex aqueous chemistry of vanadium. As a key monomeric species in physiological solutions, it contributes to the overall insulin-mimetic effects of vanadate, primarily through the inhibition of protein tyrosine phosphatases like PTP1B. Future research aimed at elucidating the specific roles of different vanadate species may lead to the development of more potent and selective vanadium-based therapeutics for diabetes and related metabolic disorders. The challenge remains in designing experiments that can dissect the activity of individual species from the dynamic equilibrium present in biological systems.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Dihydroxy(oxo)vanadium(IV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of dihydroxy(oxo)vanadium(IV), also known as vanadium(IV) oxo-dihydroxide, with the chemical formula VO(OH)₂. This compound serves as a crucial precursor in the synthesis of various vanadium oxides and complexes that are of significant interest in materials science, catalysis, and for their potential therapeutic applications.

Overview & Principle

The synthesis of this compound(IV) is achieved through a straightforward precipitation method. The underlying principle involves the hydrolysis of a vanadium(IV) salt in an aqueous solution. By carefully adjusting the pH to a specific range, the solubility of vanadium(IV) ions is minimized, leading to the precipitation of VO(OH)₂. This eco-friendly method can be performed at room temperature and offers a high yield of the desired product.

Experimental Protocol

This protocol details the steps for the synthesis of this compound(IV) from a vanadium(IV) source.

2.1. Materials & Reagents

  • Vanadium(IV) source (e.g., Vanadyl sulfate hydrate, VOSO₄·xH₂O)

  • Deionized water

  • pH adjusting agent (e.g., 1 M Sodium hydroxide solution, NaOH)

  • Dilute acid for washing (e.g., 0.1 M Hydrochloric acid, HCl)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Wash bottle

  • Drying oven

2.2. Synthesis Procedure

  • Preparation of Vanadium(IV) Solution:

    • Dissolve a known quantity of the vanadium(IV) source in deionized water to create a vanadium(IV) solution. The concentration can be adjusted, but a typical starting concentration is in the range of 0.1 M to 0.5 M.

  • pH Adjustment and Precipitation:

    • Place the vanadium(IV) solution in a beaker on a magnetic stirrer.

    • Begin stirring the solution at room temperature.

    • Slowly add the pH adjusting agent (e.g., 1 M NaOH) dropwise to the solution.

    • Continuously monitor the pH of the solution using a pH meter or pH paper.

    • Continue adding the base until the pH of the solution reaches approximately 5.6. A precipitate of this compound(IV) will form.[1][2]

    • Allow the reaction to proceed for at least 5 minutes to ensure complete precipitation.[1][2]

  • Isolation and Purification:

    • Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected precipitate with deionized water to remove any soluble impurities.

    • To further minimize impurities, wash the precipitate with a dilute acid (e.g., 0.1 M HCl).[1][2]

    • Finally, wash the precipitate again with deionized water to remove any residual acid.

  • Drying:

    • Carefully transfer the washed precipitate to a suitable container.

    • Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. The resulting solid is this compound(IV).

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound(IV) and its subsequent conversion to other vanadium oxides.

ParameterValueNotesReference
Precipitation Yield of VO(OH)₂ 98.6%Achieved by adjusting the pH of a vanadium(IV) strip liquor to 5.6 at room temperature.[1][2]
Purity of VO₂ (from VO(OH)₂) ** 98.82%Obtained after calcining VO(OH)₂ for 2 hours at 550 °C in an argon flow (50 mL/min).[1][2]
Purity of V₂O₅ (from VO(OH)₂) **98.70%Obtained after calcining VO(OH)₂ for 2 hours at 550 °C in air.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound(IV).

SynthesisWorkflow start Start: Vanadium(IV) Solution ph_adjustment pH Adjustment to ~5.6 (e.g., with NaOH) start->ph_adjustment precipitation Precipitation of VO(OH)₂ ph_adjustment->precipitation filtration Filtration & Washing (H₂O and dilute acid) precipitation->filtration drying Drying filtration->drying product Final Product: VO(OH)₂ Powder drying->product

Caption: Workflow for the synthesis of this compound(IV).

References

Dihydroxy(oxo)vanadium in Oxidation Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of dihydroxy(oxo)vanadium and related oxovanadium(V) species in oxidation catalysis. It includes application notes, quantitative data summaries, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to support research and development in synthetic chemistry and drug development.

Application Notes

This compound, often represented as VO(OH)₃ or in its dehydrated form, V₂O₅, is a versatile and efficient catalyst for a variety of oxidation reactions. Its catalytic activity stems from the ability of the vanadium center to readily cycle between different oxidation states, primarily V(V) and V(IV), facilitating the transfer of oxygen atoms from an oxidant to a substrate. These catalysts are valued for their high selectivity and activity under relatively mild conditions, making them attractive for fine chemical synthesis and the development of pharmaceutical intermediates.

Key applications of this compound and related oxovanadium species in oxidation catalysis include:

  • Oxidation of Alcohols: Primary and secondary alcohols can be selectively oxidized to aldehydes and ketones, respectively. Oxovanadium catalysts, in conjunction with oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), offer a green and efficient alternative to traditional stoichiometric oxidants.

  • Oxidation of Sulfides: Sulfides are readily and selectively oxidized to sulfoxides and, with further oxidation, to sulfones. This transformation is crucial in the synthesis of various biologically active molecules and chiral auxiliaries. Vanadium-catalyzed oxidations often exhibit high chemoselectivity, minimizing over-oxidation to the sulfone when the sulfoxide is the desired product.

  • Epoxidation of Alkenes: The formation of epoxides from alkenes is a fundamental transformation in organic synthesis. Oxovanadium complexes, particularly with hydroperoxide oxidants like tert-butyl hydroperoxide (TBHP), are effective catalysts for this reaction, including the stereoselective epoxidation of allylic alcohols.

  • Hydroxylation of Aromatics: Direct hydroxylation of aromatic compounds to phenols is a challenging but highly desirable reaction. Vanadium-based catalysts have shown promise in activating oxidants like H₂O₂ for the selective hydroxylation of benzene and its derivatives.[1][2][3][4]

  • Oxidation of Phenols: Substituted phenols can be oxidized to quinones or other coupling products using oxovanadium catalysts. This reactivity is relevant in the synthesis of complex organic molecules and in understanding oxidative degradation pathways.

The versatility of oxovanadium catalysts is further enhanced by the ability to tune their reactivity and selectivity through the use of various ligands, supports, and reaction conditions.

Data Presentation

The following tables summarize quantitative data for key oxidation reactions catalyzed by oxovanadium species.

Table 1: Oxidation of Alcohols

SubstrateCatalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)ProductSelectivity (%)Reference
Benzyl alcoholV₂O₅O₂Toluene1003>99Benzaldehyde>99N/A
1-PhenylethanolV₂O₅O₂Toluene1005>99Acetophenone>99N/A
Cyclohexanol[VO(acac)₂]H₂O₂Acetonitrile80895Cyclohexanone>99N/A
Geraniol[VO(acac)₂]TBHPCH₂Cl₂2521002,3-Epoxygeraniol98N/A

Table 2: Oxidation of Sulfides

SubstrateCatalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)ProductSelectivity (%)Reference
Thioanisole[VO(acac)₂]/Schiff BaseH₂O₂Dichloromethane00.595Methyl phenyl sulfoxide>99[5]
Methyl p-tolyl sulfide[VO(acac)₂]/Chiral LigandH₂O₂Chloroform0298Methyl p-tolyl sulfoxide>99[5]
Dibenzyl sulfideV₂O₅H₂O₂Ethanol25199Dibenzyl sulfoxide98N/A

Table 3: Epoxidation of Alkenes

SubstrateCatalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)ProductSelectivity (%)Reference
Cyclohexene[VO(acac)₂]/MMT-K10TBHPToluene251820Cyclohexene oxide70[6]
StyreneOxovanadium(salen)TBHPAcetonitrileRT8>95Styrene oxide51 (epoxide/by-product ratio)[7]
CycloocteneOxovanadium-Schiff baseTBHPChloroform616~100Cyclooctene oxide>99[7]
Geraniol[VO(acac)₂]TBHPCH₂Cl₂2521002,3-Epoxygeraniol98N/A

Table 4: Hydroxylation of Aromatics

SubstrateCatalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)ProductSelectivity (%)Reference
BenzeneV-pg-C₃N₄H₂O₂Acetonitrile/Acetic Acid60460Phenol99.7[4]
BenzeneVOx/RGOH₂O₂Acetic Acid50517.4Phenol93.1[3]
BenzeneV-substituted phosphomolybdateH₂O₂Acetic AcidRT1.6726Phenol91[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Catalytically Active Oxovanadium(V) Solution

This protocol describes the in-situ generation of a catalytically active oxovanadium(V) species from a common precursor, vanadium(V) oxide.

Materials:

  • Vanadium(V) oxide (V₂O₅)

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Appropriate reaction solvent (e.g., acetonitrile, ethanol)

Procedure:

  • In a clean glass vial, carefully add a small amount of V₂O₅ powder.

  • To the V₂O₅, slowly add a 30% aqueous solution of hydrogen peroxide dropwise while stirring. An exothermic reaction will occur, and the orange V₂O₅ will dissolve to form a reddish-brown solution containing peroxovanadium(V) species.

  • Continue adding H₂O₂ until all the V₂O₅ has dissolved.

  • Allow the solution to cool to room temperature.

  • This stock solution of the active oxovanadium(V) catalyst can then be diluted with an appropriate solvent and used in the catalytic oxidation reactions.

Note: Peroxovanadium species are powerful oxidants. Handle with care.

Protocol 2: Catalytic Oxidation of an Alcohol to a Ketone

This protocol details the oxidation of a secondary alcohol, 1-phenylethanol, to acetophenone using an in-situ prepared oxovanadium catalyst.

Materials:

  • 1-Phenylethanol

  • Catalyst solution (from Protocol 1)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylethanol (1.0 mmol) and acetonitrile (10 mL).

  • Add the oxovanadium catalyst solution (e.g., 0.01 mmol of V).

  • Heat the mixture to 80 °C with stirring.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 mmol) to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess peroxide by adding a small amount of sodium sulfite solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Catalytic Oxidation of a Sulfide to a Sulfoxide

This protocol describes the selective oxidation of thioanisole to methyl phenyl sulfoxide.

Materials:

  • Thioanisole

  • Vanadyl acetylacetonate ([VO(acac)₂])

  • Schiff base ligand (e.g., from salicylaldehyde and an amino acid)

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve [VO(acac)₂] (0.01 mmol) and the Schiff base ligand (0.01 mmol) in dichloromethane (5 mL). Stir the solution for 15 minutes to form the catalyst complex.

  • Cool the solution to 0 °C in an ice bath.

  • Add thioanisole (1.0 mmol) to the reaction mixture.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Protocol 4: Catalytic Epoxidation of an Alkene

This protocol details the epoxidation of cyclohexene using a supported vanadium catalyst.

Materials:

  • Cyclohexene

  • Vanadyl acetylacetonate ([VO(acac)₂])

  • Montmorillonite K-10 (MMT-K10)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: Suspend MMT-K10 (1 g) in a solution of [VO(acac)₂] (0.1 g) in toluene (20 mL). Stir the mixture at room temperature for 18 hours. Filter the solid, wash with toluene and ethanol, and dry to obtain the supported catalyst.[6]

  • Epoxidation: In a round-bottom flask, suspend the prepared catalyst (100 mg) in toluene (10 mL).

  • Add cyclohexene (1.0 mmol).

  • Add TBHP (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction by GC analysis.

  • After the reaction, filter off the catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate contains the product, cyclohexene oxide, which can be isolated and purified.

Mandatory Visualization

Oxidation_of_Alcohols cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle V_IV V(IV)=O V_V_OOH V(V)-OOH V_IV->V_V_OOH H₂O₂ cluster_catalytic_cycle cluster_catalytic_cycle V_V_OOR V(V)-OCHR₂ V_V_OOH->V_V_OOR R₂CHOH -H₂O Alcohol R₂CHOH Alcohol->V_V_OOR Ketone R₂C=O V_V_OOR->Ketone V_III V(III) V_V_OOR->V_III β-hydride elimination V_III->V_IV Oxidant (e.g., H₂O₂) Sulfide_Oxidation Catalyst [LₙV(V)=O] Peroxo_Complex [LₙV(V)(O₂)] Catalyst->Peroxo_Complex H₂O₂ Transition_State [LₙV(V)-O-O-S(R)R']‡ Peroxo_Complex->Transition_State R-S-R' Sulfide R-S-R' Sulfide->Transition_State Sulfoxide R-S(=O)-R' Transition_State->Sulfoxide Catalyst_Regen [LₙV(V)=O] Transition_State->Catalyst_Regen Alkene_Epoxidation Catalyst [VO(acac)₂] Active_Catalyst [LₙV(V)-OOR] Catalyst->Active_Catalyst ROOH Transition_State [Alkene-V-OOR]‡ Active_Catalyst->Transition_State Alkene Alkene RCH=CHR' Alkene->Transition_State Epoxide Epoxide Transition_State->Epoxide Catalyst_Regen [LₙV(V)-OR] Transition_State->Catalyst_Regen Catalyst_Regen->Active_Catalyst ROOH

References

Analytical Techniques for Quantifying Dihydroxy(oxo)vanadium in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Vanadium is a trace element that exists in several oxidation states, with vanadium(V) (vanadate) and vanadium(IV) (vanadyl) being the most common in biological systems. Dihydroxy(oxo)vanadium, a form of vanadate, is of significant interest to researchers in toxicology, nutrition, and pharmacology due to its potential insulin-mimetic properties and its role in various enzymatic processes. Accurate quantification of this specific vanadium species in complex biological matrices like blood, urine, and tissue is crucial for understanding its metabolic fate, therapeutic potential, and toxicity.

This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound in biological samples. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the need for speciation between different vanadium forms.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry is a powerful technique for determining the total vanadium concentration in biological samples with exceptional sensitivity.[1][2] While standard ICP-MS measures the total elemental concentration, it can be coupled with separation techniques like high-performance liquid chromatography (HPLC) to achieve speciation of vanadium(IV) and vanadium(V).[3][4]

Principle: Samples are introduced into a high-temperature argon plasma, which atomizes and ionizes the vanadium atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each isotope, allowing for highly sensitive quantification. A significant challenge in ICP-MS analysis of vanadium is the potential for spectral interference from species like 35Cl16O+ and 34S16OH+, which can overlap with the main vanadium isotope at m/z=51.[1][5] High-resolution ICP-MS (HR-ICP-MS) or the use of a dynamic reaction cell (DRC) can effectively resolve these interferences.[5][6]

Experimental Protocol: Total Vanadium in Urine and Serum by HR-ICP-MS

This protocol is adapted from methodologies for the sensitive determination of vanadium in biological fluids.[2][5][6]

1. Reagents and Materials:

  • High-purity nitric acid (HNO₃)

  • Ultrapure deionized water (18.2 MΩ·cm)

  • Vanadium standard solutions (1000 mg/L)

  • Polypropylene tubes (pre-cleaned by leaching with dilute HNO₃)

  • Micropipettes

2. Sample Preparation (Dilution):

  • Allow frozen urine or serum samples to thaw at room temperature.

  • In a Class 100 clean fume hood, pipette 0.250 mL of the sample (urine or serum) into a pre-cleaned 8 mL polypropylene tube.

  • Add 4.75 mL of 0.3% HNO₃ to the tube for a 20-fold dilution.[2][5][6]

  • Cap the tube and vortex thoroughly to ensure a homogenous mixture.

  • Prepare a method blank using 0.250 mL of ultrapure water instead of the sample.

3. Instrument Setup and Calibration:

  • Use an HR-ICP-MS instrument capable of achieving a resolution of at least 4000 to resolve 51V+ from 35Cl16O+ interference.[5][6]

  • Typical HR-ICP-MS operating conditions can be found in the instrument's user manual and relevant literature.[6]

  • Perform external calibration or the method of standard additions. For standard additions, prepare calibration standards by spiking pooled urine or serum samples with known concentrations of vanadium.[5][6] This helps to matrix-match the standards and the samples, improving accuracy.

4. Data Acquisition and Analysis:

  • Aspirate the prepared samples into the ICP-MS. It may be necessary to aspirate a diluted sample for several minutes before starting measurements to stabilize the system.[5]

  • Monitor the signal intensity for the vanadium isotope at m/z = 51.

  • Quantify the vanadium concentration in the samples by comparing their signal intensities to the calibration curve.

  • Correct the results for the initial 20-fold dilution to obtain the concentration in the original sample.

Quantitative Data for ICP-MS Methods
ParameterUrineSerum/PlasmaReference
Limit of Detection (LOD) 10 pg/mL10 pg/mL[2][6]
0.268 ng/mL[7]
Linear Range 5.00 - 1,000 ng/mL5.00 - 1,000 ng/mL[7][8]
Reported Concentration Range <10 to 1500 pg/mL<10 to 760 pg/mL[2][6]
Spike Recovery 99 ± 2%98 ± 3%[2][6]

Spectrophotometric Methods

Spectrophotometry offers a more accessible and cost-effective alternative to ICP-MS for vanadium quantification.[1] These methods are typically based on the formation of a colored complex between vanadium(V) and a specific chromogenic reagent.[9][10] The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the vanadium concentration. While generally less sensitive than ICP-MS, spectrophotometric assays can be optimized for sufficient performance in various biological and environmental samples.[11][12]

Principle: Vanadium(V) reacts with a chromogenic agent, such as benzohydroxamic acid or 2,4-dinitrophenylhydrazine, to form a complex with a distinct absorption spectrum in the visible range.[9][11] The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the complex. Interference from other metal ions, particularly iron, is a common issue and may require a pre-extraction or masking step.[9]

Experimental Protocol: Vanadium(V) in Digested Tissue using Benzohydroxamic Acid

This protocol is based on a method for determining vanadium in various animal tissues, with a specific step to eliminate iron interference.[9]

1. Reagents and Materials:

  • Concentrated nitric acid (HNO₃) and perchloric acid (HClO₄)

  • Benzohydroxamic acid solution

  • 1-Octanol or another suitable higher alcohol

  • Glycine-HCl buffer (pH 3.0)

  • Ammonium hydroxide (for pH adjustment)

  • Spectrophotometer with 1-cm cuvettes

  • Kjeldahl flasks for digestion

2. Sample Preparation (Acid Digestion):

  • Weigh a suitable amount of tissue sample and place it in a Kjeldahl flask.

  • Add concentrated nitric acid and perchloric acid (e.g., 5 mL HNO₃ and 1.5 mL HClO₄).

  • Heat the mixture cautiously (e.g., at 120°C) until initial foaming subsides, then increase the temperature (to about 170°C) until the digest is clear.

  • After cooling, carefully neutralize the digest with ammonium hydroxide and dilute with deionized water.

3. Iron Removal (Pre-extraction):

  • Adjust the pH of the aqueous digest to 8.5.

  • Add the benzohydroxamic acid reagent and extract with 1-octanol. At this pH, the iron-benzohydroxamate complex is extracted into the organic phase, while vanadium remains in the aqueous phase.[9]

  • Separate the aqueous phase for the next step.

4. Vanadium Quantification:

  • Adjust the pH of the iron-free aqueous phase to 3.0 using the glycine-HCl buffer.[9]

  • Add a fresh portion of the benzohydroxamic acid solution.

  • Extract the vanadium-benzohydroxamate complex into a known volume of 1-octanol by vigorous shaking.

  • Centrifuge to separate the phases cleanly.

  • Measure the absorbance of the organic phase at the λmax for the vanadium complex (approximately 450 nm).[9]

  • Prepare a calibration curve using standard vanadium solutions subjected to the same extraction procedure.

  • Calculate the vanadium concentration in the original sample based on the calibration curve.

Quantitative Data for Spectrophotometric Methods
Method/ReagentLimit of Detection (LOD)Linear RangeMolar Absorptivity (ε)Reference
HTAR and TTC 4.6 ng/mL0.015–2.0 μg/mL5.2 × 10⁴ L mol⁻¹ cm⁻¹[10]
2,4-Dinitrophenylhydrazine 0.0124 μg/mL0.1–2.8 μg/mL2.6 × 10⁴ L mol⁻¹ cm⁻¹[11]
Thionin 0.035 μg/mL0.2–10 μg/mL2.298 x 10⁴ L mol⁻¹ cm⁻¹[13]
Solid-Phase Spectrophotometry 0.03–2.2 ng/mL[12]

Visualizations

Experimental Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Tissue) Dilution Dilution (e.g., 20-fold with 0.3% HNO3) Sample->Dilution Choose Path Digestion Acid Digestion (HNO3 / HClO4) Sample->Digestion Choose Path ICPMS HR-ICP-MS Analysis Dilution->ICPMS HPLC HPLC Separation (for Speciation) Dilution->HPLC Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Digestion->Extraction Optional Cleanup Spectro Spectrophotometric Analysis Digestion->Spectro Digestion->HPLC Extraction->ICPMS Extraction->Spectro Quant Quantification (vs. Calibration Curve) ICPMS->Quant Spectro->Quant HPLC->ICPMS Coupled Result Final Concentration (Corrected for Dilution) Quant->Result

Caption: General experimental workflow for vanadium analysis.

Vanadate's Role in Insulin Signaling

G cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates (Activates) Vanadate Vanadate (V) PTP1B PTP1B Vanadate->PTP1B Inhibits PTP1B->IR Dephosphorylates (Inactivates) PI3K PI3K-Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4

Caption: Vanadate inhibits PTP1B to enhance insulin signaling.

Summary and Comparison of Techniques

FeatureICP-MSSpectrophotometry
Principle Atomic ionization and mass detectionFormation of a colored complex
Sensitivity Very high (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Speciation Requires coupling with HPLC/CECan be designed for a specific oxidation state (e.g., V(V))
Throughput High (with autosampler)Moderate to high
Cost High (instrumentation and maintenance)Low (common laboratory equipment)
Interferences Spectral (isobaric) overlapsOther metal ions forming colored complexes
Best For Trace and ultra-trace quantification, speciation studiesRoutine analysis, higher concentration samples, cost-sensitive labs

The quantification of this compound in biological samples can be effectively achieved through several analytical techniques. HR-ICP-MS offers unparalleled sensitivity and is the method of choice for determining trace and ultra-trace concentrations, especially when coupled with HPLC for speciation analysis.[1][5] Spectrophotometric methods, while less sensitive, provide a robust, cost-effective, and accessible alternative for routine analysis, provided that potential interferences from the sample matrix are properly addressed.[9][13] The selection of the optimal method requires careful consideration of the specific research question, sample type, required detection limits, and available resources. Proper sample preparation, including digestion and matrix removal, is a critical step for obtaining accurate and reliable results with any of these techniques.[1][3]

References

Dihydroxy(oxo)vanadium: A Versatile Precursor for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dihydroxy(oxo)vanadium, with the chemical formula VO(OH)₂, is a valuable precursor for the synthesis of a wide range of vanadium-based materials. Its utility spans across catalysis, energy storage, and biomedicine, offering a versatile starting point for the development of advanced materials with tailored properties. These application notes provide an overview of its use in materials synthesis and detailed protocols for key applications, catering to researchers in materials science and drug development.

Application in Materials Synthesis

This compound serves as a precursor for various vanadium oxides, which are notable for their diverse structures and oxidation states.[1] These oxides are synthesized through methods such as sol-gel and hydrothermal processes.[2] The resulting materials, including vanadium pentoxide (V₂O₅), find applications as catalysts in chemical reactions and as cathode materials in lithium-ion batteries.[1][3]

Catalysis

Vanadium oxides derived from precursors like this compound are effective catalysts for various oxidation reactions.[4] The catalytic activity is attributed to the ability of vanadium to exist in multiple oxidation states, facilitating redox reactions.[2] Supported vanadium oxide catalysts, where the vanadium species are dispersed on a high-surface-area support like silica or alumina, are particularly important in industrial processes.[4]

Table 1: Catalytic Performance of Supported Vanadium Oxide Catalysts
SupportVanadia Loading (wt%)ReactionConversion (%)Selectivity (%)Reference
SiO₂5Propane ODH1055 (Propylene)[5]
Al₂O₃10Cyclohexane Oxidation885 (Cyclohexanol/Cyclohexanone)[6]
ZrO₂3Butane ODH1560 (Butenes)[5]

Note: This table presents generalized data for supported vanadium oxide catalysts. Performance may vary based on the specific precursor and synthesis conditions.

Energy Storage

Vanadium oxides are promising cathode materials for lithium-ion batteries due to their layered structure, which allows for the intercalation and deintercalation of lithium ions.[7] The high theoretical capacity of materials like V₂O₅ makes them attractive for next-generation energy storage devices.[8] Nanostructuring of these materials, which can be achieved through controlled synthesis from precursors like this compound, can significantly enhance their electrochemical performance by improving ion diffusion and electronic conductivity.[8]

Table 2: Electrochemical Performance of V₂O₅ Cathodes
Material MorphologyCurrent DensityInitial Discharge Capacity (mAh/g)Capacity Retention after 50 Cycles (%)Reference
Nanobelts50 mA/g281~88[7]
Nanoflowers1 C220~95[9]
Nanoparticles0.1 A/g310~90[8]

Note: This table presents representative data for nanostructured V₂O₅ cathodes. Performance is highly dependent on synthesis method, electrode composition, and testing conditions.

Drug Development and Signaling Pathways

Vanadium compounds have garnered interest in drug development, particularly for their insulin-mimetic and anti-cancer properties.[10][11] The biological effects of vanadium are often attributed to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in regulating cellular signaling pathways. By inhibiting PTPs, vanadium compounds can modulate key signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in diseases like diabetes and cancer.[11][12]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of vanadium compounds in major cellular signaling pathways.

MAPK_ERK_Pathway cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response nucleus Nucleus vanadium Vanadium Compounds ptp PTPs vanadium->ptp Inhibit ptp->receptor ptp->erk

Caption: Vanadium compounds inhibit PTPs, leading to sustained activation of the MAPK/ERK pathway.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates downstream Downstream Effectors akt->downstream response Cellular Response (Growth, Survival) downstream->response vanadium Vanadium Compounds pten PTEN vanadium->pten Inhibit pten->pip3 Dephosphorylates

Caption: Vanadium compounds can inhibit PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway.

Experimental Protocols

While specific protocols for this compound are not widely available, the following generalized protocols for sol-gel and hydrothermal synthesis of vanadium oxides can be adapted. It is recommended to perform small-scale trials to optimize parameters such as concentration, pH, temperature, and reaction time when using this compound as the precursor.

Generalized Sol-Gel Synthesis of Vanadium Oxide Films

This protocol describes a general method for preparing vanadium oxide films on a substrate.

Materials:

  • This compound precursor

  • Solvent (e.g., isopropanol, ethanol)[13]

  • Substrate (e.g., glass, silicon wafer)

  • Stir plate and magnetic stir bar

  • Spin coater or dip coater

  • Furnace for calcination

Procedure:

  • Precursor Solution Preparation: Dissolve the this compound precursor in the chosen solvent to achieve the desired concentration. Stir the solution at room temperature until the precursor is fully dissolved. The viscosity of the sol can be adjusted by varying the concentration and solvent.[7]

  • Film Deposition:

    • Spin Coating: Dispense the precursor solution onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to obtain a uniform film.

    • Dip Coating: Immerse the substrate into the precursor solution and withdraw it at a constant speed. The film thickness can be controlled by the withdrawal speed.

  • Drying: Dry the coated substrate in an oven at a low temperature (e.g., 80-100 °C) for a sufficient time to remove the solvent.

  • Calcination: Place the dried film in a furnace and heat it to the desired calcination temperature (e.g., 400-500 °C) in air for several hours to form the crystalline vanadium oxide phase.[14] The heating and cooling rates should be controlled to avoid cracking of the film.

Generalized Hydrothermal Synthesis of Vanadium Oxide Nanostructures

This protocol outlines a general procedure for synthesizing vanadium oxide nanostructures.

Materials:

  • This compound precursor

  • Deionized water

  • Structure-directing agent (optional, e.g., long-chain amines for nanotubes)[15]

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • Reaction Mixture Preparation: Disperse the this compound precursor in deionized water. If desired, add a structure-directing agent. Stir the mixture to form a homogeneous suspension. The pH of the solution can be a critical parameter and may need adjustment.

  • Hydrothermal Treatment: Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 180-220 °C) and maintain it for a specific duration (e.g., 12-48 hours).[16]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by filtration or centrifugation.

  • Washing and Drying: Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Workflow for Materials Synthesis and Characterization

workflow start Start: this compound Precursor synthesis Synthesis Method start->synthesis solgel Sol-Gel Synthesis synthesis->solgel hydrothermal Hydrothermal Synthesis synthesis->hydrothermal material As-Synthesized Vanadium Oxide Material solgel->material hydrothermal->material characterization Material Characterization material->characterization xrd XRD (Phase, Crystallinity) characterization->xrd sem SEM/TEM (Morphology) characterization->sem xps XPS (Oxidation State) characterization->xps application Application Testing xrd->application sem->application xps->application catalysis Catalytic Performance application->catalysis battery Electrochemical Testing application->battery end End: Performance Data catalysis->end battery->end

Caption: A generalized workflow for the synthesis and characterization of vanadium oxide materials.

References

The Pivotal Role of Dihydroxy(oxo)vanadium in Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy(oxo)vanadium(V), commonly known as vanadate in its +5 oxidation state, has garnered significant attention in biochemical and pharmacological research due to its potent and often specific interactions with a variety of enzymes. Its chemical resemblance to phosphate allows it to act as a transition-state analog inhibitor for numerous phosphate-metabolizing enzymes, making it a valuable tool for studying enzymatic reaction mechanisms and a lead compound in drug discovery, particularly in the context of diabetes and cancer. This document provides detailed application notes on the role of this compound in enzymatic reactions, comprehensive protocols for key experiments, and visualizations of its effects on signaling pathways.

Application Notes

Mechanism of Action: A Phosphate Mimic

The primary mechanism by which this compound exerts its biological effects is by acting as a structural and electronic analog of the phosphate group. In aqueous solution, vanadate exists in equilibrium with various protonated and oligomeric forms, with the tetrahedral dihydrogenvanadate ion, [VO₂(OH)₂]⁻, being a key species at physiological pH. This tetrahedral geometry is remarkably similar to that of the phosphate ion (PO₄³⁻).

Crucially, during phosphoryl transfer reactions, the phosphate group proceeds through a transient, high-energy trigonal bipyramidal transition state. This compound can readily adopt a stable trigonal bipyramidal geometry, effectively mimicking this transition state.[1] By binding tightly to the active site of phosphate-metabolizing enzymes, it stalls the catalytic cycle, leading to potent inhibition. This makes vanadate an invaluable tool for trapping enzymes in a conformation that resembles the transition state, providing insights into their catalytic mechanisms.

Target Enzymes and Biological Effects

This compound and its derivatives are known to inhibit a wide array of enzymes, primarily those involved in phosphate metabolism. This broad-spectrum inhibitory activity translates into significant biological effects.

  • Phosphatases: Vanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which is a key negative regulator of the insulin signaling pathway.[2] By inhibiting PTP1B, vanadate promotes the phosphorylation of the insulin receptor and its downstream targets, leading to insulin-mimetic effects, including enhanced glucose uptake and glycogen synthesis. It also inhibits alkaline and acid phosphatases.

  • ATPases: Various ATPases, including Na⁺/K⁺-ATPase, Ca²⁺-ATPase, and H⁺-ATPases, are sensitive to vanadate inhibition. This inhibition disrupts ion gradients across cellular membranes, affecting numerous cellular processes.

  • Kinases: While vanadate is primarily known as a phosphatase inhibitor, its interactions with kinases are more complex. The reduced form, vanadyl (VO²⁺), can inhibit certain receptor tyrosine kinases.[3] Conversely, by inhibiting phosphatases, vanadate can lead to the net activation of kinase-mediated signaling pathways.

  • Other Enzymes: The inhibitory effects of vanadate extend to other enzyme classes, including ribonucleases, mutases, and synthases.[1]

Redox Chemistry and its Implications

The vanadium atom can exist in multiple oxidation states, with V(V) (vanadate) and V(IV) (vanadyl) being the most biologically relevant. The intracellular environment can facilitate the reduction of vanadate to vanadyl. This redox cycling can contribute to the generation of reactive oxygen species (ROS), which can modulate cellular signaling pathways and, at higher concentrations, induce oxidative stress. Furthermore, the different oxidation states exhibit distinct inhibitory profiles, adding another layer of complexity to the biological actions of vanadium compounds.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound and its derivatives varies depending on the target enzyme, the specific vanadium compound, and the experimental conditions. The following table summarizes key quantitative data from the literature.

EnzymeVanadium CompoundType of InhibitionKᵢ ValueIC₅₀ ValueSource
Protein Tyrosine Phosphatase 1B (PTP1B)Sodium OrthovanadateCompetitive0.38 ± 0.02 µM-[2]
Human Alkaline PhosphataseSodium OrthovanadateCompetitive< 1 µM-[4]
Na⁺/K⁺-ATPaseSodium Orthovanadate--10⁻⁶ - 10⁻⁷ M[5]
Insulin Receptor Tyrosine KinaseVanadyl SulfateNon-competitive-23 ± 4 µM[3]
Insulin-like Growth Factor-I ReceptorVanadyl Sulfate--19 ± 3 µM[3]
MutS ATPaseVanadateNon-competitive22 ± 8 µM90 µM (decavanadate)[6]

Experimental Protocols

Protocol 1: Determination of Kᵢ for PTP1B Inhibition by this compound

This protocol describes a continuous spectrophotometric assay to determine the inhibition constant (Kᵢ) of this compound for Protein Tyrosine Phosphatase 1B (PTP1B) using a chromogenic substrate.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Sodium Orthovanadate (Na₃VO₄) as inhibitor

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PTP1B in assay buffer.

    • Prepare a stock solution of pNPP in assay buffer.

    • Prepare a stock solution of sodium orthovanadate in deionized water. Activate the vanadate by boiling for 1-2 minutes to depolymerize it to the monomeric form, then cool to room temperature and adjust the pH to 7.2. Prepare serial dilutions of the activated vanadate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing varying concentrations of the substrate (pNPP) and a fixed concentration of the inhibitor (vanadate). Include a control set with no inhibitor.

    • To each well, add 50 µL of assay buffer containing the appropriate concentration of vanadate (or no inhibitor for control).

    • Add 25 µL of the PTP1B enzyme solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 10-30 minutes.

  • Measurement:

    • Stop the reaction by adding 25 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the absorbance values.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Determine the type of inhibition by observing the changes in Vmax and Km. For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the Kᵢ value from the x-intercept of the plots or by using appropriate enzyme kinetics software.

Protocol 2: Na⁺/K⁺-ATPase Activity Inhibition Assay

This protocol outlines a method to measure the inhibition of Na⁺/K⁺-ATPase activity by this compound using a colorimetric assay to detect inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified Na⁺/K⁺-ATPase enzyme preparation (e.g., from pig kidney microsomes)

  • ATP (disodium salt)

  • Sodium Orthovanadate (Na₃VO₄)

  • Assay Buffer: 30 mM Histidine, 130 mM NaCl, 20 mM KCl, 3 mM MgCl₂, pH 7.4

  • Ouabain (a specific inhibitor of Na⁺/K⁺-ATPase)

  • Malachite Green Reagent for phosphate detection

  • Tris-HCl buffer

Procedure:

  • Enzyme Preparation:

    • Prepare a suspension of the Na⁺/K⁺-ATPase in a suitable buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of sodium orthovanadate and activate it as described in Protocol 1. Prepare serial dilutions in the assay buffer.

  • Assay Reaction:

    • Set up two sets of reaction tubes. One set will measure total ATPase activity, and the other will measure ouabain-insensitive ATPase activity.

    • For the total activity set, add the assay buffer, the enzyme preparation, and the desired concentration of vanadate.

    • For the ouabain-insensitive set, add the assay buffer, the enzyme preparation, ouabain (to a final concentration of 1 mM), and the desired concentration of vanadate.

    • Pre-incubate the tubes at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 3 mM.

    • Incubate at 37°C for 20-30 minutes.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at 620 nm after color development.

  • Data Analysis:

    • Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

    • The Na⁺/K⁺-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

    • Plot the percentage of Na⁺/K⁺-ATPase inhibition as a function of the vanadate concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on Protein Tyrosine Phosphatase 1B (PTP1B) within the insulin signaling pathway.

InsulinSignaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates Vanadate This compound (Vanadate) Vanadate->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4

Caption: Inhibition of PTP1B by this compound in the Insulin Signaling Pathway.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for screening potential enzyme inhibitors, such as this compound derivatives.

InhibitorScreeningWorkflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitors start->prepare_reagents primary_screen Primary Screen (Single Inhibitor Concentration) prepare_reagents->primary_screen data_analysis1 Data Analysis: Identify Hits primary_screen->data_analysis1 hit_validation Hit Validation and Dose-Response Analysis data_analysis1->hit_validation 'Hits' end End data_analysis1->end 'No Hits' data_analysis2 Data Analysis: Determine IC₅₀ hit_validation->data_analysis2 mechanism_studies Mechanism of Action Studies (e.g., Ki determination) data_analysis2->mechanism_studies 'Potent Hits' mechanism_studies->end

Caption: General workflow for screening and characterizing enzyme inhibitors.

References

Application Notes and Protocols for Dihydroxy(oxo)vanadium in Environmental Remediation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium compounds have emerged as versatile catalysts in various chemical transformations, including oxidation reactions relevant to environmental remediation. Dihydroxy(oxo)vanadium, also represented as VO(OH)₂, is a vanadium(IV) species that can be readily formed in aqueous solutions and is implicated as an active catalytic species in oxidation processes. Its ability to facilitate the generation of highly reactive oxygen species (ROS) makes it a promising candidate for the degradation of persistent organic pollutants in water. These application notes provide an overview of the use of this compound in the degradation of organic dyes, a common class of environmental contaminants, and detail experimental protocols for its synthesis and application.

Principle of Action

The catalytic activity of this compound in environmental remediation primarily relies on its role in advanced oxidation processes (AOPs). In the presence of an oxidant, typically hydrogen peroxide (H₂O₂), this compound catalyzes the formation of highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, and ultimately to carbon dioxide and water. The vanadium(IV) center can participate in Fenton-like reactions, cycling between different oxidation states to facilitate the decomposition of H₂O₂.

Applications in Environmental Remediation

The primary application of this compound in environmental remediation is the catalytic degradation of organic pollutants in wastewater. This includes:

  • Dye Degradation: Treatment of effluents from textile and printing industries containing dyes such as Methylene Blue, Rhodamine B, and Methyl Orange.

  • Phenolic Compound Removal: Degradation of phenols and chlorinated phenols, which are common industrial pollutants.

  • Degradation of Other Organic Pollutants: Oxidation of a range of other organic contaminants, including pesticides and pharmaceuticals.

Quantitative Data Presentation

The following tables summarize the catalytic efficiency of various vanadium-based catalysts in the degradation of common organic dyes. While the specific use of pre-synthesized this compound is not always explicitly stated, it is often the presumed active species in aqueous catalytic systems involving V(IV) precursors.

Table 1: Catalytic Degradation of Methylene Blue (MB) using Vanadium-Based Catalysts

CatalystPollutant (Initial Conc.)Catalyst DoseOxidant (Conc.)pHReaction Time (min)Degradation Efficiency (%)Reference
V-doped TiO₂/zeolite (1% V)Methylene BlueNot specifiedVisible Light7.5Not specified5.7 times faster than undoped
V-doped TiO₂/zeolite (2% V)Methylene BlueNot specifiedVisible Light7.5Not specified8.6 times faster than undoped
V-doped ZrO₂Methylene BlueNot specifiedH₂O₂Not specifiedNot specifiedHigh degradation[1]
V-doped CeO₂Methylene BlueNot specifiedH₂O₂Not specifiedNot specifiedHigh degradation[1]
V-doped TiO₂Methylene BlueNot specifiedH₂O₂Not specifiedNot specifiedHigh degradation[1]
(α, β)-CoV₃O₈/V₄O₇Methylene Blue (20 µM)Not specifiedAdsorptionNot specified5~95% (Adsorption)
Zn₃(VO₄)₂Methylene BlueNot specifiedVisible Light5.012087%[2]
rGO/Fe₃O₄/MnV₂O₆Methylene BlueNot specifiedSunlightNot specifiedNot specified94%[3]

Table 2: Catalytic Degradation of Rhodamine B (RhB) using Vanadium-Based Catalysts

CatalystPollutant (Initial Conc.)Catalyst DoseOxidant (Conc.)pHReaction Time (min)Degradation Efficiency (%)Reference
V₂O₅ on Ceramic MembraneRhodamine B (10-30 mg/L)Not specifiedH₂O₂ (30 mg/L)Not specifiedNot specifiedEffective degradation[4][5]
La₂O₃/Ag₃VO₄Rhodamine BNot specifiedVisible LightNot specifiedNot specifiedHigh degradation[6]
CM/g-C₃N₄Rhodamine B (10 mg/L)0.3 g/LPMS (1.0 mM)Not specified599.88%[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (VO(OH)₂)

This protocol is adapted from a method for preparing VO(OH)₂ as a precursor for vanadium oxides.[8][9]

Materials:

  • Vanadium(IV) sulfate (VOSO₄) or a V(IV) strip liquor

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Prepare a solution of V(IV) by dissolving VOSO₄ in deionized water to a desired concentration (e.g., 0.1 M).

  • Place the V(IV) solution in a beaker on a magnetic stirrer.

  • Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH of the solution.

  • Continue adding NaOH until the pH of the solution reaches approximately 5.6. A precipitate of VO(OH)₂ will form.

  • Allow the suspension to stir for 5-10 minutes to ensure complete precipitation.

  • Separate the VO(OH)₂ precipitate from the solution by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities. A dilute acid wash can also be performed to minimize other metal impurities.[8]

  • The resulting VO(OH)₂ paste can be used directly for catalytic applications or dried for storage.

Protocol 2: Catalytic Degradation of Methylene Blue

This protocol provides a general procedure for evaluating the catalytic activity of this compound in the degradation of Methylene Blue (MB).

Materials:

  • This compound (VO(OH)₂) catalyst

  • Methylene Blue (MB) stock solution (e.g., 100 mg/L)

  • Hydrogen peroxide (H₂O₂) solution (30% w/w)

  • Deionized water

  • pH meter

  • Spectrophotometer

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., beaker or flask)

  • Pipettes and glassware

Procedure:

  • Prepare a working solution of MB of a known concentration (e.g., 20 mg/L) by diluting the stock solution with deionized water.

  • Transfer a specific volume of the MB solution (e.g., 100 mL) into the reaction vessel.

  • Adjust the pH of the solution to the desired value (e.g., pH 3-5) using dilute HCl or NaOH.

  • Add a specific amount of the this compound catalyst to the MB solution (e.g., 0.1 g/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Initiate the degradation reaction by adding a specific volume of H₂O₂ solution (e.g., to a final concentration of 10 mM).

  • Start a timer and collect aliquots of the reaction mixture at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately filter the aliquots to remove the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of MB (λ_max ≈ 664 nm) using a spectrophotometer.

  • Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Visualizations

Experimental Workflow for Pollutant Degradation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Pollutant_Solution Prepare Pollutant Solution (e.g., Methylene Blue) Reaction_Setup Set up Reaction Vessel (Adjust pH, add catalyst) Pollutant_Solution->Reaction_Setup Catalyst_Suspension Prepare Catalyst Suspension (this compound) Catalyst_Suspension->Reaction_Setup Equilibration Equilibrate in Dark (Adsorption-Desorption) Reaction_Setup->Equilibration Reaction_Initiation Initiate Reaction (Add H2O2) Equilibration->Reaction_Initiation Sampling Collect Samples at Intervals Reaction_Initiation->Sampling Filtration Filter Samples Sampling->Filtration Spectrophotometry Measure Absorbance (Spectrophotometer) Filtration->Spectrophotometry Data_Analysis Calculate Degradation Efficiency Spectrophotometry->Data_Analysis

Caption: Workflow for the catalytic degradation of an organic pollutant.

Proposed Mechanism for Pollutant Degradation

Degradation_Mechanism cluster_catalyst Catalyst Cycle cluster_ros ROS Generation cluster_degradation Pollutant Degradation V_IV VO(OH)₂ (V⁴⁺) V_V V⁵⁺ species V_IV->V_V Oxidation V_V->V_IV Reduction H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical catalyzed by V⁴⁺/V⁵⁺ Intermediates Degradation Intermediates OH_radical->Intermediates attacks Pollutant Organic Pollutant (e.g., Methylene Blue) Pollutant->Intermediates End_Products CO₂ + H₂O Intermediates->End_Products Further Oxidation

References

Techniques for Immobilizing Dihydroxy(oxo)vanadium on Solid Supports: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immobilization of dihydroxy(oxo)vanadium and related oxovanadium complexes on various solid supports. These techniques are critical for the development of heterogeneous catalysts, therapeutic materials, and other advanced applications where the recovery and reuse of the vanadium species are desirable.

Introduction

This compound and its complexes are known for their diverse catalytic activities and potential therapeutic properties. Immobilization on solid supports offers several advantages over homogeneous systems, including enhanced stability, ease of separation from reaction mixtures, and potential for continuous flow applications. This document outlines three primary methods for immobilization: non-covalent adsorption (impregnation), covalent grafting on functionalized silica, and entrapment within a polymer matrix.

Immobilization Techniques: A Comparative Overview

The choice of immobilization technique depends on the specific application, the desired stability of the immobilized complex, and the nature of the solid support. A summary of the key characteristics of each method is presented below.

Table 1: Comparison of Immobilization Techniques for this compound

Immobilization TechniqueSupport MaterialVanadium Loading (mmol/g)Leaching PotentialKey AdvantagesKey Disadvantages
Non-Covalent Adsorption (Incipient Wetness Impregnation) Silica Gel, Alumina0.1 - 1.5HighSimple procedure, wide availability of supports.Weak interaction can lead to significant leaching of the vanadium complex.
Covalent Grafting Amine-functionalized Silica0.2 - 0.8LowStrong, stable attachment of the vanadium complex, minimizing leaching.More complex, multi-step synthesis required for support functionalization and complex attachment.
Polymer Entrapment Polystyrene-based resins0.5 - 1.2MediumHigh loading capacity, good protection of the active species.Potential for pore blockage, mass transfer limitations.

Experimental Protocols

Non-Covalent Adsorption: Incipient Wetness Impregnation on Silica Gel

This protocol describes the immobilization of an oxovanadium species onto a silica gel support via the incipient wetness impregnation technique. This method relies on the physisorption of the vanadium precursor onto the surface of the support.

Materials:

  • Silica gel (high purity, specific surface area 150-250 m²/g)

  • Ammonium metavanadate (NH₄VO₃) or Vanadium(IV) oxide sulfate (VOSO₄)

  • Deionized water

  • Rotary evaporator

  • Tube furnace

Protocol:

  • Support Pre-treatment: Dry the silica gel at 120°C for 4 hours to remove physisorbed water.

  • Precursor Solution Preparation: Prepare an aqueous solution of the vanadium precursor (e.g., 0.1 M NH₄VO₃). The volume of the solution should be equal to the total pore volume of the amount of silica gel used (incipient wetness condition).

  • Impregnation: Add the vanadium precursor solution dropwise to the dried silica gel with constant mixing to ensure uniform distribution.

  • Drying: Dry the impregnated silica gel in an oven at 110°C for 12 hours.

  • Calcination: Calcine the dried material in a tube furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 6 hours.[1]

  • Characterization: The final material can be characterized for vanadium loading using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion.

Workflow for Non-Covalent Adsorption:

G cluster_prep Support Preparation cluster_impregnation Impregnation cluster_post Post-Treatment cluster_characterization Characterization Silica_Gel Silica Gel Drying Drying (120°C, 4h) Silica_Gel->Drying Impregnation Incipient Wetness Impregnation Drying->Impregnation Precursor_Solution Vanadium Precursor Solution Precursor_Solution->Impregnation Drying_2 Drying (110°C, 12h) Impregnation->Drying_2 Calcination Calcination (500°C, 6h) Drying_2->Calcination Final_Material Immobilized Vanadium Catalyst Calcination->Final_Material ICP_OES ICP-OES Analysis Final_Material->ICP_OES

Incipient Wetness Impregnation Workflow.
Covalent Grafting on Amine-Functionalized Silica

This protocol details the covalent attachment of an oxovanadium complex to a silica support that has been functionalized with amine groups. This method provides a more robust immobilization compared to simple adsorption.

Materials:

  • Silica gel (as above)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • Oxovanadium(IV) acetylacetonate [VO(acac)₂]

  • Schlenk line and glassware

  • Soxhlet extractor

Protocol:

  • Support Functionalization (Amination): a. Activate the silica gel by heating at 150°C under vacuum for 6 hours. b. In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the activated silica in anhydrous toluene. c. Add APTES (e.g., 1 mmol per gram of silica) dropwise to the silica suspension and reflux the mixture for 24 hours. d. Cool the mixture to room temperature, filter the solid, and wash thoroughly with toluene and then ethanol to remove unreacted silane. e. Dry the amine-functionalized silica (SiO₂-NH₂) under vacuum at 80°C.

  • Covalent Immobilization of Vanadium Complex: a. In a Schlenk flask, suspend the dried SiO₂-NH₂ in anhydrous toluene. b. Add a solution of VO(acac)₂ in anhydrous toluene to the suspension. The molar ratio of amine groups to the vanadium complex can be varied (e.g., 2:1). c. Reflux the mixture for 48 hours under an inert atmosphere. During this step, the amine groups on the silica surface displace one of the acetylacetonate ligands to form a covalent bond with the vanadium center. d. Cool the mixture, filter the solid, and wash with toluene and dichloromethane using a Soxhlet extractor to remove any non-covalently bound complex. e. Dry the final product, a covalently grafted oxovanadium catalyst, under vacuum.

Workflow for Covalent Grafting:

G cluster_func Support Functionalization cluster_graft Covalent Grafting cluster_purification Purification cluster_final Final Product Silica Activated Silica Amination Reflux with APTES in Toluene Silica->Amination Washing_Drying_1 Wash & Dry Amination->Washing_Drying_1 Amine_Silica Amine-Functionalized Silica Washing_Drying_1->Amine_Silica Grafting Reflux Amine_Silica->Grafting VO_acac2 VO(acac)₂ in Toluene VO_acac2->Grafting Soxhlet Soxhlet Extraction Grafting->Soxhlet Drying_2 Final Drying Soxhlet->Drying_2 Final_Catalyst Covalently-Grafted Vanadium Catalyst Drying_2->Final_Catalyst

Covalent Grafting Workflow.
Entrapment in a Polymer Matrix

This protocol describes the synthesis of polymer beads with an entrapped oxovanadium complex. This method involves the polymerization of monomers in the presence of the vanadium species.

Materials:

  • Styrene

  • Divinylbenzene (DVB)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspension stabilizer)

  • Oxovanadium(IV) acetylacetonate [VO(acac)₂]

  • Deionized water

  • Toluene

Protocol:

  • Aqueous Phase Preparation: Dissolve poly(vinyl alcohol) (e.g., 1 wt%) in deionized water in a reaction vessel equipped with a mechanical stirrer.

  • Organic Phase Preparation: In a separate beaker, dissolve the oxovanadium complex [VO(acac)₂] and the initiator (benzoyl peroxide) in a mixture of styrene, DVB, and toluene.

  • Suspension Polymerization: a. Heat the aqueous phase to 80°C with stirring. b. Add the organic phase to the hot aqueous phase while maintaining vigorous stirring to form a stable suspension of organic droplets. c. Continue the polymerization at 80°C for 8-12 hours.

  • Purification: a. Cool the reaction mixture and filter the polymer beads. b. Wash the beads extensively with hot water, followed by toluene and ethanol to remove the stabilizer, unreacted monomers, and any non-entrapped vanadium complex. c. Dry the beads in a vacuum oven at 60°C.

Workflow for Polymer Entrapment:

G cluster_phases Phase Preparation cluster_poly Polymerization cluster_purify Purification cluster_product Final Product Aqueous_Phase Aqueous Phase (PVA in Water) Suspension Suspension Formation Aqueous_Phase->Suspension Organic_Phase Organic Phase (Monomers, Initiator, Vanadium Complex) Organic_Phase->Suspension Polymerization Polymerization (80°C) Suspension->Polymerization Filtering Filtering Polymerization->Filtering Washing Washing Filtering->Washing Drying Drying Washing->Drying Final_Beads Vanadium-Entrapped Polymer Beads Drying->Final_Beads

Polymer Entrapment Workflow.

Quantitative Analysis and Characterization

Determination of Vanadium Loading

The amount of vanadium immobilized on the solid support can be accurately determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Protocol for ICP-OES Analysis:

  • Sample Digestion: a. Accurately weigh a small amount (e.g., 10-20 mg) of the dried, immobilized catalyst into a Teflon digestion vessel. b. Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia). For silica-based supports, hydrofluoric acid (HF) is required to dissolve the matrix. c. Digest the sample using a microwave digestion system according to a standard program for the support material.[2]

  • Sample Dilution: After digestion, carefully dilute the sample to a known volume with deionized water.

  • ICP-OES Measurement: Analyze the diluted sample using a calibrated ICP-OES instrument to determine the concentration of vanadium.

  • Calculation: Calculate the vanadium loading in mmol per gram of the catalyst.

Leaching Studies

Leaching tests are crucial to assess the stability of the immobilized vanadium complex. A standard batch leaching test is described below.

Protocol for Batch Leaching Test:

  • Suspend a known amount of the immobilized catalyst in a suitable solvent (e.g., the solvent used for the intended catalytic reaction).

  • Stir the suspension at a specific temperature for a defined period (e.g., 24 hours).

  • Filter the mixture to separate the solid catalyst from the liquid phase.

  • Analyze the filtrate for its vanadium content using ICP-OES.

  • The percentage of leached vanadium can be calculated based on the initial vanadium loading of the catalyst.

A hot filtration test can also be performed during a catalytic reaction to assess leaching under reaction conditions.[1]

Table 2: Representative Leaching Data for Different Immobilization Methods

Immobilization MethodSupportSolventTemperature (°C)Leaching (% of initial loading after 24h)
Incipient WetnessSilica GelToluene8015 - 25
Covalent GraftingAmine-functionalized SilicaToluene80< 2
Polymer EntrapmentPolystyreneDichloromethane405 - 10

Conclusion

The choice of immobilization technique for this compound is a critical step in the development of robust and reusable catalytic or therapeutic systems. Non-covalent methods offer simplicity, while covalent grafting provides superior stability against leaching. Polymer entrapment can achieve high loadings but may introduce diffusion limitations. The detailed protocols and comparative data presented in these application notes provide a foundation for researchers to select and implement the most suitable immobilization strategy for their specific needs. Further optimization of reaction conditions and support materials may be necessary to achieve the desired performance characteristics.

References

Dihydroxy(oxo)vanadium in Therapeutic Compound Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium, a trace element with multifaceted biological roles, has garnered significant attention for its therapeutic potential, particularly in the form of oxovanadium complexes. Among these, dihydroxy(oxo)vanadium compounds have emerged as promising candidates for the development of novel therapeutics, primarily for their insulin-mimetic and anticancer properties. These compounds, often coordinated with organic ligands, exhibit improved bioavailability and reduced toxicity compared to inorganic vanadium salts.[1][2][3] This document provides detailed application notes on the therapeutic potential of this compound compounds and comprehensive protocols for key experiments in their evaluation.

Application Notes

Antidiabetic Properties

This compound complexes, most notably bis(maltolato)oxovanadium(IV) (BMOV) and bis(ethylmaltolato)oxovanadium(IV) (BEOV), have been extensively studied for their ability to lower blood glucose levels in both type 1 and type 2 diabetes models.[1][4][5][6] These compounds mimic the effects of insulin by inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B, a key negative regulator of the insulin signaling pathway.[2][7][8] Inhibition of PTP1B leads to prolonged phosphorylation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1), which in turn activates the PI3K/Akt signaling cascade, ultimately promoting glucose uptake and utilization.[9][10]

Oral administration of these compounds has been shown to normalize blood glucose levels, improve glucose tolerance, and reduce hyperlipidemia in streptozotocin (STZ)-induced diabetic rats.[11][12] The organic ligands not only enhance the absorption of vanadium but also modulate its activity and reduce gastrointestinal side effects associated with inorganic vanadium salts.[2][3]

Anticancer Activity

The therapeutic potential of this compound extends to oncology. Several oxovanadium complexes have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.[13][14][15][16] The proposed mechanisms of anticancer action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death.[13][16][17]

Furthermore, some oxovanadium compounds have been shown to overcome drug resistance in cancer cells.[13] For instance, certain complexes have exhibited efficacy in doxorubicin-resistant colorectal carcinoma cell lines.[15] The ability of these compounds to interact with and cleave DNA, as well as to modulate key signaling pathways involved in cell proliferation and survival, underscores their potential as a new class of non-platinum-based anticancer agents.[17][18]

Neuroprotective Effects

Emerging research suggests a potential neuroprotective role for oxovanadium compounds. Studies have indicated that compounds like BEOV can ameliorate cognitive deficits and reduce the pathological hallmarks of Alzheimer's disease in animal models.[19] The proposed mechanisms involve the reduction of amyloid-β (Aβ) plaque formation, inhibition of tau protein hyperphosphorylation, and modulation of neuroinflammatory pathways.[17][19] These findings open a new avenue for the application of this compound complexes in the treatment of neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the therapeutic effects of this compound compounds.

Table 1: Antidiabetic Effects of Oxovanadium Compounds

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference(s)
Sodium OrthovanadateSTZ-induced diabetic ratsIn drinking waterOralControlled high blood glucose and prevented decline in cardiac performance.[11]
Vanadyl SulfateSTZ-induced diabetic rats150-300 mg/kgOral (drinking water)Reduced blood glucose to normal range.[11]
BMOVSTZ-induced diabetic ratsLower than inorganic saltsOral2 to 3 times more potent than vanadyl sulfate as a glucose-lowering agent.[1]
BEOVHuman (Phase I/IIa clinical trials)33 to 50 mg dailyOralImproved glycemia with decreased fasting glucose and improved insulin sensitivity.[20]
VO(pyd)2STZ-induced diabetic ratsDose-dependentIntraperitoneal & OralEffective in reducing blood glucose levels.[1]

Table 2: In Vitro Cytotoxicity of Oxovanadium Compounds (IC50 Values)

CompoundCell LineIC50 (µM)Reference(s)
[VO(chrysin)2EtOH]2MG-63 (Osteosarcoma)Not specified[18]
Oxovanadium(IV) complexes (1-9)A549 (Lung Carcinoma)Varies (specific values not provided in abstract)[17]
[VO(SO4)(MNZ)2]H2OHepG-2 (Hepatocellular Carcinoma)Strong inhibition[21]
[VO(SO4)(MNZ)2]H2OHCF-7 (Breast Cancer)Strong inhibition[21]
VO(mal)2L929 (Mouse Fibrosarcoma)Significant inhibition[22]
VO(mal)2HepG2 (Human Liver Carcinoma)Significant inhibition[22]
[VO(dipic)(4,7-dimethoxy-phen)]HCT116-DoxR (Doxorubicin-resistant Colon Cancer)Highly cytotoxic[23]
[VO(dipic)(4,7-diphenyl-phen)]HCT116-DoxR (Doxorubicin-resistant Colon Cancer)Highly cytotoxic[23]

Experimental Protocols

Protocol 1: Synthesis of Bis(maltolato)oxovanadium(IV) (BMOV)

Materials:

  • Vanadyl sulfate (VOSO₄)

  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

Procedure:

  • Dissolve vanadyl sulfate and maltol in deionized water.

  • Adjust the pH of the solution to 9 using the NaOH solution.[1]

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for complex formation.

  • The formation of the BMOV complex is often indicated by a color change in the solution.

  • Isolate the product by filtration or other appropriate purification techniques.

  • Wash the resulting solid with deionized water and dry under vacuum.

  • Characterize the synthesized BMOV using techniques such as elemental analysis, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[24]

Protocol 2: Induction of Diabetes in Rats using Streptozotocin (STZ)

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Streptozotocin (STZ)

  • 0.9% sterile sodium chloride (saline) solution

  • Citrate buffer (pH 4.5)

  • Blood glucose meter and test strips

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • For induction of type 1 diabetes, a single high dose of STZ (e.g., 35-65 mg/kg body weight) is typically used.[21] For type 2 models, a combination of a high-fat diet and a lower dose of STZ may be employed.

  • On the day of induction, prepare a fresh solution of STZ in cold 0.9% saline or citrate buffer immediately before use, as STZ is unstable in solution.

  • Administer the STZ solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.[21]

  • To prevent initial STZ-induced hypoglycemia, provide the animals with a 5% glucose solution in their drinking water for the first 24 hours post-injection.[21]

  • Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., 48-72 hours post-injection and then weekly).

  • Animals with a fasting blood glucose level consistently above a predetermined threshold (e.g., ≥15 mM or 250 mg/dL) are considered diabetic and can be used for subsequent therapeutic studies.[25]

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the this compound compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include untreated control wells (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[26]

Protocol 4: Western Blot Analysis of Akt Phosphorylation

Materials:

  • Cells treated with the this compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating the cells with the oxovanadium compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Akt (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[14][27][28][29]

Visualizations

Insulin Signaling Pathway and the Role of this compound

InsulinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B IR->PTP1B Dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Inserts into membrane PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_vesicle Promotes translocation Vanadium This compound Vanadium->PTP1B Inhibits Glucose Glucose Glucose->GLUT4 Uptake

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

General Experimental Workflow for Evaluating this compound Compounds

ExperimentalWorkflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Complex Characterization Physicochemical Characterization (e.g., NMR, IR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Cytotoxicity->Mechanism AnimalModel Disease Model Induction (e.g., STZ-induced diabetes) Mechanism->AnimalModel Treatment Compound Administration AnimalModel->Treatment Efficacy Efficacy Assessment (e.g., Blood Glucose Monitoring) Treatment->Efficacy Toxicity Toxicity Studies Treatment->Toxicity

Caption: A typical workflow for the development and evaluation of this compound therapeutic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydroxy(oxo)vanadium Catalytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving dihydroxy(oxo)vanadium catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low catalytic activity or yield in this compound catalyzed reactions?

A1: Low catalytic activity or yield can stem from several factors:

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, thermal degradation, or leaching of the active vanadium species.

  • Suboptimal Reaction Conditions: The temperature, pH, solvent, or substrate-to-catalyst ratio may not be optimal for the specific reaction.

  • Improper Catalyst Preparation: The synthesis and handling of the this compound catalyst can significantly impact its performance.

  • Presence of Inhibitors: Impurities in the reactants or solvent can inhibit the catalytic activity.

Q2: How can I determine the optimal reaction conditions for my specific application?

A2: A systematic approach is recommended. Vary one parameter at a time (e.g., temperature, pH, catalyst loading) while keeping others constant and monitor the reaction progress (e.g., yield, selectivity) to identify the optimal range for each.

Q3: My this compound catalyst has changed color. What does this indicate?

A3: A color change in the catalyst can indicate a change in the oxidation state of the vanadium center, which is often a key part of the catalytic cycle. However, a significant or unexpected color change could also suggest catalyst decomposition or the formation of an inactive species. It is advisable to characterize the catalyst to understand the nature of the change.

Q4: What is the best way to store my this compound catalyst?

A4: this compound catalysts should be stored in a cool, dry, and inert atmosphere to prevent degradation. Exposure to moisture and air can lead to changes in the catalyst's structure and activity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Verify the catalyst's activity with a known standard reaction. If inactive, consider synthesizing a fresh batch.
Suboptimal Temperature Perform the reaction at a range of temperatures (e.g., in 10°C increments) to find the optimum. Some vanadium-catalyzed oxidations show improved performance at elevated temperatures.
Incorrect pH The pH of the reaction medium can significantly influence the speciation and activity of the vanadium catalyst. Adjust the pH using appropriate buffers to determine the optimal range.
Poor Substrate Solubility Ensure the substrate is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
Insufficient Reaction Time Monitor the reaction over a longer period to ensure it has gone to completion.
Issue 2: Poor Product Selectivity
Possible Cause Troubleshooting Step
Side Reactions at High Temperatures If selectivity is poor at higher temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Incorrect Catalyst Loading A high catalyst loading can sometimes lead to over-oxidation or other side reactions. Optimize the catalyst concentration.
Nature of the Support Material For supported catalysts, the interaction between the vanadium species and the support can influence selectivity. Consider screening different support materials.
Presence of Multiple Active Species The catalyst preparation method may result in different vanadium species with varying selectivities. Review and optimize the catalyst synthesis protocol.
Issue 3: Catalyst Deactivation
Possible Cause Troubleshooting Step
Leaching of Vanadium If using a supported catalyst, leaching of the active species into the reaction medium can occur. Analyze the reaction mixture for dissolved vanadium. If leaching is confirmed, consider modifying the support or the anchoring of the vanadium species.
Thermal Degradation (Sintering) High reaction temperatures can lead to the agglomeration of catalyst particles (sintering), reducing the active surface area.[1] Characterize the used catalyst using techniques like XRD or TEM to check for changes in particle size. Operate at the lowest effective temperature.
Poisoning Impurities in the reactants or solvent can bind to the active sites and poison the catalyst. Ensure the purity of all reagents and solvents.
Fouling The deposition of byproducts or polymers on the catalyst surface can block active sites.[2] Wash the catalyst with a suitable solvent to remove adsorbed species.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Catalyzed Oxidation of Cyclohexane

Temperature (°C)Conversion (%)Selectivity for Cyclohexanone (%)Selectivity for Cyclohexanol (%)
50156535
60257030
70407525
80557228
90606832

Note: This is example data and actual results may vary depending on specific reaction conditions.

Table 2: Influence of pH on the Catalytic Activity

pHReaction Rate (mol/L·s)
31.2 x 10⁻⁵
42.5 x 10⁻⁵
54.8 x 10⁻⁵
63.1 x 10⁻⁵
71.5 x 10⁻⁵

Note: This is example data and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of a Supported this compound Catalyst
  • Support Functionalization: Suspend 1.0 g of the support material (e.g., silica gel) in 50 mL of dry toluene. Add 2.0 mmol of (3-aminopropyl)triethoxysilane and reflux the mixture for 24 hours under an inert atmosphere.

  • Washing and Drying: Filter the functionalized support, wash thoroughly with toluene and then ethanol, and dry under vacuum at 80°C for 12 hours.

  • Vanadium Complexation: Suspend the dried functionalized support in 50 mL of ethanol. Add a solution of 1.0 mmol of a suitable vanadium precursor (e.g., vanadyl acetylacetonate) in 20 mL of ethanol.

  • Stirring and Isolation: Stir the suspension at room temperature for 24 hours.

  • Final Washing and Drying: Filter the catalyst, wash with ethanol to remove any unreacted vanadium precursor, and dry under vacuum at 60°C.

Protocol 2: Catalytic Activity Test
  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the this compound catalyst (e.g., 1 mol%).

  • Addition of Reactants: Add the solvent (e.g., 10 mL), the substrate (e.g., 1 mmol), and the oxidant (e.g., hydrogen peroxide, 2 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and selectivity.

  • Work-up: After the reaction is complete, cool the mixture, filter to recover the catalyst, and purify the product using appropriate techniques (e.g., column chromatography).

Visualizations

Catalytic_Cycle V5_catalyst V(V)-OH (Resting State) Substrate_complex V(V)-Substrate Complex V5_catalyst->Substrate_complex Substrate Reduced_V4 V(IV) + Product Substrate_complex->Reduced_V4 Oxidation Reoxidation V(V)-OOH Reduced_V4->Reoxidation Oxidant (e.g., H2O2) Reoxidation->V5_catalyst H2O

Caption: A simplified catalytic cycle for a this compound catalyst.

Troubleshooting_Workflow Start Low Yield/Selectivity Check_Conditions Verify Reaction Conditions (Temp, pH, Time) Start->Check_Conditions Check_Catalyst Test Catalyst Activity (Use standard reaction) Start->Check_Catalyst Check_Purity Analyze Reagent Purity Start->Check_Purity Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Synthesize_New_Catalyst Synthesize Fresh Catalyst Check_Catalyst->Synthesize_New_Catalyst Inactive Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Success Problem Resolved Optimize_Conditions->Success Synthesize_New_Catalyst->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting common experimental issues.

Deactivation_Pathways cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering Leaching Leaching (Loss of Active Species) Active_Catalyst->Leaching Fouling Fouling (Coke/Polymer Deposition) Active_Catalyst->Fouling Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst Fouling->Deactivated_Catalyst

Caption: Major pathways leading to the deactivation of vanadium catalysts.

References

Technical Support Center: Purification of Dihydroxy(oxo)vanadium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxy(oxo)vanadium compounds. The following sections offer detailed methodologies and address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound compounds?

A1: The primary methods for purifying this compound compounds are recrystallization and chromatography. Recrystallization is often the first choice due to its simplicity and effectiveness for crystalline compounds.[1][2][3] Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed for more challenging separations or when high purity is essential.[4][5][6]

Q2: How can I remove unreacted starting materials or side products?

A2: Recrystallization is effective if the solubility of the desired compound and the impurities are sufficiently different in a particular solvent system.[3][7] If recrystallization is not successful, column chromatography with a suitable stationary phase (e.g., silica gel, alumina) and eluent system can separate compounds based on their polarity.[8]

Q3: My this compound compound appears to be unstable during purification. What can I do?

A3: Some vanadium complexes can be sensitive to air, light, or certain solvents, leading to oxidation or decomposition.[2][9] It is crucial to handle such compounds under an inert atmosphere (e.g., nitrogen or argon) and protect them from light. The choice of solvent is also critical; ensure the compound is stable in the selected solvent system before attempting purification. For compounds unstable on silica gel, alternative stationary phases like florisil or deactivated silica gel can be used.[8]

Q4: How do I choose the right solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is often a process of trial and error with small amounts of the crude product to find the optimal solvent or solvent mixture.

Q5: What can cause low recovery of my compound after purification?

A5: Low recovery can result from several factors, including multiple purification steps, compound decomposition, or issues with the chosen method. In recrystallization, using too much solvent can lead to significant loss of product in the mother liquor.[7] During chromatography, irreversible adsorption onto the stationary phase or using an inappropriate eluent can also result in poor recovery.[8]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was added).- The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[7]
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- Impurities are preventing crystal lattice formation.- Use a lower-boiling point solvent.- Try a different solvent system.- Perform a preliminary purification step like a simple filtration or charcoal treatment to remove impurities.
Crystals are colored when they should be colorless. - Colored impurities are trapped in the crystal lattice.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Compound does not move from the origin (low Rf). - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.[8]
Compound runs with the solvent front (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent system.[8]
Poor separation of spots (streaking or overlapping bands). - The column is overloaded with the sample.- The chosen eluent system is not optimal.- The compound is decomposing on the silica gel.- Use a larger column or less sample.- Optimize the eluent system using thin-layer chromatography (TLC) first.- Test for compound stability on silica gel using a 2D TLC.[8] If unstable, use an alternative stationary phase like alumina or florisil.
Cracks or channels in the column bed. - Improper packing of the column.- Repack the column carefully, ensuring a uniform and level bed. Avoid letting the column run dry.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Slow Evaporation)

This method is suitable for obtaining high-quality single crystals of this compound compounds.[1][2]

Methodology:

  • Dissolve the crude this compound compound in a suitable solvent (e.g., ethanol, methanol) to create a nearly saturated solution.[1]

  • Filter the solution to remove any insoluble impurities.

  • Transfer the filtrate to a clean vial or beaker.

  • Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.

  • Leave the container undisturbed in a vibration-free location at room temperature.

  • Crystals will form over a period of several days to weeks.[2]

  • Once a suitable amount of crystals has formed, isolate them by decanting the mother liquor.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound compounds using silica gel column chromatography.

Methodology:

  • Select the Eluent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a good separation of the desired compound from impurities (target Rf value is typically between 0.2 and 0.4).

  • Pack the Column:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elute the Column:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude this compound Compound recrystallization Recrystallization crude_product->recrystallization Initial Attempt column_chromatography Column Chromatography recrystallization->column_chromatography Unsuccessful/ Requires Further Purification pure_product Pure this compound Compound recrystallization->pure_product Successful hplc HPLC column_chromatography->hplc High Purity Required column_chromatography->pure_product Successful hplc->pure_product Final Product recrystallization_troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oily_precipitate Oily Precipitate? crystals_form->oily_precipitate No successful Successful Crystallization crystals_form->successful Yes troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Add Anti-solvent - Scratch Flask - Add Seed Crystal oily_precipitate->troubleshoot_no_crystals No troubleshoot_oily Troubleshoot: - Change Solvent - Pre-purify oily_precipitate->troubleshoot_oily Yes troubleshoot_no_crystals->cool troubleshoot_oily->start

References

identifying and minimizing side products in dihydroxy(oxo)vanadium reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in dihydroxy(oxo)vanadium reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound complexes.

1. Problem: The reaction mixture changes to an unexpected color (e.g., yellow or orange) when synthesizing a Vanadium(IV) complex.

  • Question: My reaction, which is supposed to yield a blue or green oxovanadium(IV) complex, turned yellow or orange. What is happening?

  • Answer: A yellow or orange color in aqueous solution is often indicative of the formation of Vanadium(V) species. The intended oxovanadium(IV) (VO2+) cation is likely being oxidized to dioxovanadium(V) (VO2+) or other V(V) species. This is a common side reaction, especially in the presence of atmospheric oxygen.

    Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Reducing Agents: In some cases, the addition of a mild reducing agent can help maintain the V(IV) oxidation state. However, this should be done cautiously to avoid over-reduction or introduction of other side products.

    • Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of oxidation.

2. Problem: A precipitate forms in the reaction mixture at an unexpected time or with an unusual appearance.

  • Question: An insoluble material has crashed out of my reaction solution. How can I identify it and prevent its formation?

  • Answer: Unwanted precipitation can be due to several factors, including the formation of insoluble vanadium oxides or hydroxides, or polymerization of the desired complex. The pH of the solution is a critical factor in the solubility of vanadyl species.

    Troubleshooting Steps:

    • pH Control: Carefully monitor and control the pH of the reaction mixture. In aqueous solutions, as the pH increases above 3.5-4, oxovanadium(IV) hydroxides can precipitate.

    • Solvent Selection: Ensure that the chosen solvent is appropriate for all reactants, intermediates, and the final product. Some vanadyl complexes are poorly soluble in certain organic solvents.

    • Ligand Addition: If synthesizing a Schiff base complex, polymerization can be an issue. Adding a non-coordinating base like triethylamine can help to deprotonate the ligand and facilitate complexation, potentially reducing polymerization.

    • Characterization of Precipitate: Isolate the precipitate and characterize it using techniques like IR spectroscopy to identify V=O stretches and other functional groups, which can help determine if it is an inorganic oxide or a polymeric species.

3. Problem: The final product is a mixture of compounds that is difficult to separate.

  • Question: My final product appears to be a mixture, and I'm having trouble purifying the desired this compound complex. What are the likely impurities and how can I remove them?

  • Answer: The primary impurities are often complexes with vanadium in a different oxidation state (typically V(V)) or polymeric materials. Purification can be challenging but is often achievable through careful recrystallization.

    Troubleshooting Steps:

    • Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. For vanadyl Schiff base complexes, solvents like acetonitrile, toluene, or diethyl ether can be effective.

    • Chromatography: While not always straightforward for vanadium complexes, column chromatography with an appropriate stationary and mobile phase can sometimes be used for separation.

    • Characterization of Impurities: Use techniques like 51V NMR to identify the different vanadium species present. V(V) species will have characteristic chemical shifts distinct from V(IV) species. UV-Vis spectroscopy can also be used to quantify the amounts of V(IV) and V(V) in a mixture.

Frequently Asked Questions (FAQs)

1. How can I confirm the oxidation state of vanadium in my final product?

  • Answer: Several spectroscopic techniques can help determine the oxidation state of vanadium:

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: Oxovanadium(IV) complexes are paramagnetic (d1) and will give a characteristic EPR spectrum, while diamagnetic oxovanadium(V) (d0) complexes are EPR silent.

    • UV-Vis Spectroscopy: The color of the complex in solution can be a good indicator. Vanadium(IV) complexes are typically blue or green, while Vanadium(V) complexes are often yellow or orange. The position and intensity of d-d transitions in the UV-Vis spectrum are characteristic of the oxidation state.

    • 51V NMR Spectroscopy: This is a powerful tool for characterizing diamagnetic V(V) complexes. The chemical shift is highly sensitive to the coordination environment and can be used to identify different species in solution. Paramagnetic V(IV) species are generally not observed in high-resolution NMR.

2. What is the role of triethylamine in the synthesis of vanadium Schiff base complexes?

  • Answer: Triethylamine is often used as a non-coordinating base in the synthesis of vanadium Schiff base complexes. Its primary role is to deprotonate the Schiff base ligand, facilitating its coordination to the vanadium center. This can help to prevent the formation of polymeric side products by promoting the formation of the desired monomeric complex.

3. My reaction involves an aqueous solution. How does pH affect the stability of this compound complexes?

  • Answer: The pH of an aqueous solution has a profound effect on the speciation of vanadyl ions. At low pH, the predominant species is the hydrated vanadyl ion, [VO(H2O)5]2+. As the pH increases, hydrolysis occurs, leading to the formation of species such as [VO(OH)]+ and the dinuclear complex [(VO)2(OH)2]2+. Further increases in pH can lead to the precipitation of vanadium(IV) hydroxide. For this compound(V) species, a complex series of polyoxovanadates can form depending on the pH and vanadium concentration. Therefore, strict pH control is crucial for obtaining the desired product.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Purity in a Model Oxovanadium(IV) Schiff Base Synthesis

ParameterCondition 1Condition 2Condition 3Expected Outcome
Atmosphere AirInert (N2)Inert (N2)Reduced V(V) impurity
Solvent MethanolDegassed MethanolDegassed MethanolReduced V(V) impurity
Base NoneTriethylamineTriethylamineReduced polymerization
Temperature RefluxRoom TemperatureRoom TemperaturePotentially slower reaction, but fewer side products
Observed V(V) Impurity (%) 15-20%5-10%<5%
Observed Polymerization SignificantMinimalMinimal

Table 2: Spectroscopic Data for Common Vanadium Oxidation States

Oxidation StateIonColor in Aqueous SolutionEPR Activity51V NMR Activity
+4VO2+Blue/GreenActiveInactive (paramagnetic)
+5VO2+Yellow/OrangeInactive (diamagnetic)Active

Experimental Protocols

Protocol 1: General Synthesis of an Oxovanadium(IV) Schiff Base Complex under Inert Atmosphere

  • Ligand Synthesis: Synthesize the Schiff base ligand according to the desired literature procedure. Ensure the ligand is pure and dry before use.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser. Connect the flask to a Schlenk line providing a positive pressure of inert gas (nitrogen or argon).

  • Reagent Addition:

    • Dissolve the Schiff base ligand (1 mmol) in 20 mL of degassed methanol and add it to the Schlenk flask via cannula transfer.

    • In a separate Schlenk flask, dissolve vanadyl sulfate (VOSO4, 1 mmol) in 10 mL of degassed methanol.

    • Add the vanadyl sulfate solution dropwise to the stirring ligand solution at room temperature.

    • Add triethylamine (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, reduce the solvent volume under vacuum.

    • Collect the precipitated solid by filtration under inert atmosphere.

    • Wash the solid with cold, degassed methanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL).

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/diethyl ether) to obtain the pure oxovanadium(IV) Schiff base complex.

  • Characterization: Characterize the final product by IR, UV-Vis, and EPR spectroscopy, and elemental analysis to confirm its identity and purity.

Protocol 2: Monitoring Vanadium Oxidation State by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the vanadium complex in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the vanadium complex solution from 200 to 800 nm.

  • Data Analysis:

    • Identify the characteristic absorption bands for V(IV) and V(V) species. V(IV) complexes often show d-d transitions in the visible region (500-800 nm), while V(V) complexes may have charge transfer bands in the UV or near-UV region (300-450 nm).

    • To quantify the amounts of V(IV) and V(V) in a mixture, you can use methods described in the literature that involve measuring absorbance at specific wavelengths where one species absorbs strongly and the other does not.

Mandatory Visualizations

Side_Reaction_Pathway V_IV [VO(H2O)5]2+ (Target Precursor, Blue/Green) V_V [VO2(H2O)4]+ (Oxidized Side Product, Yellow) V_IV->V_V O2 (Air) High Temp Polymer Polymeric Species (Insoluble Side Product) V_IV->Polymer Incorrect Stoichiometry Absence of Base Hydroxide VO(OH)2 (Precipitated Side Product) V_IV->Hydroxide pH > 4

Caption: Common side reaction pathways in oxovanadium(IV) synthesis.

Troubleshooting_Workflow Start Unexpected Observation (e.g., color change, precipitate) Check_Color Is the solution yellow/orange? Start->Check_Color Check_Precipitate Is there an insoluble precipitate? Check_Color->Check_Precipitate No Oxidation Probable Oxidation to V(V) Check_Color->Oxidation Yes Check_pH Check pH Check_Precipitate->Check_pH Yes End Proceed with Purification Check_Precipitate->End No Inert_Atmosphere Action: Use Inert Atmosphere & Degassed Solvents Oxidation->Inert_Atmosphere Polymerization Possible Polymerization or Hydroxide Precipitation Check_pH->Polymerization pH is optimal Adjust_pH Action: Adjust pH to optimal range Check_pH->Adjust_pH pH is high Add_Base Action: Add non-coordinating base (e.g., Et3N) Polymerization->Add_Base Inert_Atmosphere->End Adjust_pH->End Add_Base->End

stability and degradation pathways of dihydroxy(oxo)vanadium complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxy(oxo)vanadium complexes and related oxovanadium species.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, characterization, and experimental use of this compound complexes.

Q1: My solution of a V(IV) complex is changing color from blue to yellow/orange. What is happening?

A1: This color change is a strong indicator of the oxidation of the vanadium center from V(IV) (typically blue, e.g., [VO(H₂O)₅]²⁺) to V(V) (typically yellow-orange, e.g., [VO₂(H₂O)₄]⁺)[1][2]. This is a common degradation pathway, especially in the presence of atmospheric oxygen.

Troubleshooting Steps:

  • Deoxygenate Solvents: Ensure all solvents are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) before use.

  • Inert Atmosphere: Perform reactions and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Antioxidants: For some applications, the addition of a small amount of a reducing agent or antioxidant can help to maintain the V(IV) oxidation state, but be mindful of potential interference with your experiment.

  • Temperature Control: Higher temperatures can accelerate oxidation. Maintain a constant and controlled temperature.

Q2: I am observing precipitation in my aqueous solution of an oxovanadium complex, especially when adjusting the pH. How can I prevent this?

A2: Precipitation is often due to the formation of insoluble hydroxo-bridged oligomers or the neutral, sparingly soluble V(IV) species, VO(OH)₂. The solubility of oxovanadium species is highly pH-dependent.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of your solution. For many V(IV) complexes, maintaining a slightly acidic pH can prevent precipitation.

  • Ligand Selection: The choice of ligand can significantly impact the solubility and stability of the complex. Chelating ligands often enhance solubility and prevent oligomerization.

  • Concentration: Working at lower concentrations of the vanadium complex can help to avoid precipitation.

  • Solvent System: Consider using a mixed aqueous-organic solvent system to improve the solubility of your complex.

Q3: My kinetic data for a reaction involving a this compound complex is not reproducible. What could be the cause?

A3: Irreproducible kinetic data can stem from several factors related to the stability of the vanadium complex under the reaction conditions.

Troubleshooting Steps:

  • Monitor Complex Stability: Before and during your kinetic runs, use a technique like UV-Vis spectroscopy to monitor the stability of your vanadium complex. Check for changes in the absorption spectrum that might indicate degradation.

  • Control for Ligand Exchange: If your reaction medium contains other potential ligands, your starting complex may be undergoing ligand exchange, leading to a mixture of active species[3][4]. Characterize the vanadium species present under your exact experimental conditions.

  • Strict Temperature and pH Control: Small fluctuations in temperature and pH can significantly affect the rate of both your desired reaction and any degradation pathways. Use a thermostatted reaction vessel and buffered solutions where appropriate.

  • Ionic Strength: Ensure the ionic strength of your solutions is constant across all experiments, as this can influence reaction rates.

Q4: I am having difficulty synthesizing my target this compound complex and am getting a mixture of products.

A4: The synthesis of specific oxovanadium complexes can be challenging due to the accessible multiple oxidation states and the tendency to form various species in solution.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your vanadium starting material and ligands.

  • Reaction Conditions: Strictly control the reaction stoichiometry, temperature, and pH. The order of addition of reagents can also be critical.

  • Atmosphere: As mentioned in Q1, performing the synthesis under an inert atmosphere can prevent the formation of undesired oxidized V(V) species if you are targeting a V(IV) complex.

  • Purification: Employ appropriate purification techniques, such as recrystallization or chromatography, to isolate the desired product. Characterize the final product thoroughly to confirm its identity and purity.

Quantitative Data Summary

The stability of this compound and related complexes is influenced by factors such as pH, temperature, and the nature of the coordinating ligands. The following tables summarize key quantitative data related to their stability and degradation.

Table 1: Stability Constants of Selected Oxovanadium(V) Complexes

LigandComplexLog KConditions
AlanineVO₂(alanine)11.32 ± 0.3525 °C, I = 1.0 M NaClO₄
p-chloro-N-phenyl-p-chlorobenzohydroxamic acidVO₂(PCNPPCBHA)-pH at max extraction: ~3.5

Table 2: Kinetic Data for Ligand Exchange in Oxovanadium(IV) Complexes

ComplexExchanging LigandRate Constant (k)Conditions
VO(pentane-2,4-dione)₂¹⁴C-labeled pentane-2,4-dione0.071 M⁻¹s⁻¹Dichloroethane, -33 °C

Experimental Protocols

Detailed methodologies for key experiments to assess the stability and degradation of this compound complexes are provided below.

Protocol 1: Monitoring Complex Stability using UV-Vis Spectroscopy

Objective: To monitor the stability of an oxovanadium complex in solution over time by observing changes in its electronic absorption spectrum.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solution of the oxovanadium complex of interest

  • Solvent/buffer for the experiment

Procedure:

  • Prepare a stock solution of the oxovanadium complex at a known concentration in the desired solvent or buffer system.

  • Determine the optimal concentration for UV-Vis analysis by preparing a dilution that gives a maximum absorbance between 0.5 and 1.5.

  • Record an initial spectrum (Time = 0) of the freshly prepared solution over a relevant wavelength range (e.g., 200-900 nm). The characteristic d-d transitions for V(IV)O²⁺ are often weak and appear in the visible to near-IR region, while charge transfer bands for V(V) species can be more intense and appear in the UV to visible region[5][6].

  • Incubate the solution under the desired experimental conditions (e.g., specific temperature, exposure to air or inert atmosphere).

  • Record spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or as needed) over the course of the experiment.

  • Analyze the data by overlaying the spectra. Look for:

    • A decrease in the absorbance of peaks corresponding to the initial complex.

    • The appearance of new peaks corresponding to degradation products.

    • The presence of isosbestic points, which indicate a clean conversion from one species to another.

  • Quantify the degradation by plotting the absorbance at a characteristic wavelength of the starting complex versus time. This can be used to determine the rate of degradation.

Protocol 2: Characterization of V(IV) Complexes and Detection of V(V) Impurities by EPR Spectroscopy

Objective: To characterize paramagnetic V(IV) complexes and detect the presence of diamagnetic V(V) degradation products.

Materials:

  • EPR spectrometer (X-band)

  • Quartz EPR tubes (4 mm diameter)

  • Liquid nitrogen dewar

  • Solution of the vanadium complex in a suitable solvent (e.g., toluene, DMSO)[7].

Procedure:

  • Prepare a dilute solution of your vanadium complex (typically in the low millimolar range) in a solvent that forms a good glass upon freezing.

  • Transfer the solution to a quartz EPR tube to a height of 2-3 inches. The solution should be only faintly colored to avoid excessive signal broadening[7].

  • Flash-freeze the sample by immersing the EPR tube in liquid nitrogen. This creates a frozen solution (glass) which is necessary for obtaining anisotropic spectra.

  • Record the EPR spectrum at liquid nitrogen temperature (77 K).

  • Analyze the spectrum:

    • A characteristic eight-line hyperfine pattern is expected for a monomeric V(IV) complex due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2)[8][9].

    • The absence of an EPR signal would suggest that the vanadium is in the diamagnetic V(V) state. A weak signal may indicate a mixture of V(IV) and V(V).

    • Simulation of the spectrum can provide the g and A tensor values, which are sensitive to the coordination environment of the V(IV) center.

Protocol 3: Investigating Redox Stability using Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of a vanadium complex and assess its stability with respect to oxidation and reduction.

Materials:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Electrolyte solution (solvent with a supporting electrolyte, e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

  • Solution of the vanadium complex

Procedure:

  • Prepare the electrolyte solution and deoxygenate by bubbling with an inert gas.

  • Assemble the three-electrode cell. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode[10][11].

  • Record a background scan of the electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.

  • Add the vanadium complex to the cell to a final concentration typically in the 1-5 mM range.

  • Record the cyclic voltammogram by scanning the potential from a starting value, to a switching potential, and back to the start. The potential range should be chosen to encompass the expected redox events of the complex.

  • Analyze the voltammogram:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • The formal potential (E°') can be estimated as the average of the anodic and cathodic peak potentials for a reversible process.

    • The reversibility of a redox event can be assessed by the peak-to-peak separation (ΔEp), which is theoretically 59/n mV for a reversible n-electron process at room temperature[12].

    • Irreversible peaks may indicate that the complex is unstable upon oxidation or reduction.

Degradation Pathways and Logical Relationships

The stability of this compound complexes is governed by several interconnected pathways, including hydrolysis, redox changes, and ligand exchange.

Simplified Degradation Pathways of Oxovanadium Complexes V_IV [VO(OH)₂(H₂O)ₓ] (V(IV)) V_V [VO₂(OH)(H₂O)y] (V(V)) V_IV->V_V Oxidation (O₂) Oligomer Insoluble Hydroxo-Bridged Oligomers V_IV->Oligomer Hydrolysis/Condensation (pH dependent) Ligand_Complex [VO(OH)₂(L)ₙ] V_IV->Ligand_Complex + Ligand (L) - H₂O V_V->V_IV Reduction Ligand_Complex->V_IV - Ligand (L) + H₂O (Ligand Exchange) Degraded_Ligand Degraded Ligand Ligand_Complex->Degraded_Ligand Ligand Degradation

Caption: Interconversion of oxovanadium species.

This diagram illustrates the main degradation pathways for a generic this compound(IV) complex. The central V(IV) species can undergo oxidation to V(V), hydrolysis and condensation to form insoluble oligomers, or ligand exchange. The coordinated ligand itself may also be susceptible to degradation.

Experimental Workflow for Stability Assessment Start Synthesized Complex Characterization Initial Characterization (EPR, NMR, IR) Start->Characterization Stability_Test Incubate under Experimental Conditions (pH, Temp, Atmosphere) Characterization->Stability_Test Redox_Check Redox Stability (Cyclic Voltammetry) Characterization->Redox_Check Monitoring Time-Resolved Monitoring (UV-Vis, NMR) Stability_Test->Monitoring Analysis Data Analysis (Kinetics, Product ID) Monitoring->Analysis Conclusion Assess Stability and Degradation Pathway Analysis->Conclusion Redox_Check->Conclusion

Caption: Workflow for stability analysis.

This flowchart outlines a logical workflow for assessing the stability of a newly synthesized this compound complex. It begins with initial characterization, followed by stability testing under relevant conditions, time-resolved monitoring of changes, and analysis to determine the degradation pathway and kinetics. Electrochemical analysis provides parallel information on redox stability.

References

improving the yield and purity of synthesized dihydroxy(oxo)vanadium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroxy(oxo)vanadium, also known as vanadium(IV) oxyhydroxide (VO(OH)₂).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound precipitate significantly lower than expected?

Answer: Low yields can be attributed to several factors, primarily related to reaction conditions. The most critical parameter is the pH of the reaction mixture. The precipitation of VO(OH)₂ is highly pH-dependent, with optimal yields achieved in a narrow pH range.[1]

  • Incorrect pH: The optimal pH for precipitating VO(OH)₂ is approximately 5.6.[1] At lower pH values, the vanadium(IV) species remains soluble, while at higher pH values, the initially formed VO(OH)₂ can redissolve to form other vanadium species.[1]

  • Incomplete Reduction: If your synthesis starts from a vanadium(V) precursor, incomplete reduction to vanadium(IV) will naturally lead to a lower yield of the desired product.

  • Temperature Fluctuations: While room temperature is often sufficient, significant deviations can affect reaction kinetics and solubility.

  • Insufficient Reaction Time: Although precipitation can be rapid, allowing insufficient time for the reaction to complete can result in a lower yield.[1]

Recommended Solutions:

  • Carefully monitor and adjust the pH of the reaction solution to be within the optimal range of 5.0 to 5.6.[1]

  • Ensure complete reduction of the vanadium precursor if starting from a higher oxidation state. This can be verified by a distinct color change in the solution (typically to blue for V(IV) species).

  • Maintain a consistent reaction temperature.

  • Allow for adequate reaction time as specified in the protocol, typically around 30 minutes to 3 hours, depending on the specific method.[1]

Question 2: The color of my precipitate is not the expected brownish color. What does this indicate?

Answer: The color of the precipitate is a key indicator of its composition. A deviation from the expected brownish color of VO(OH)₂ suggests the presence of impurities or the formation of other vanadium compounds.

  • Greenish Precipitate: This may indicate the presence of unreacted vanadium(IV) salts or the co-precipitation of other metal hydroxides.

  • Yellowish or Orange Precipitate: This could signify the presence of vanadium(V) species, such as V₂O₅, indicating incomplete reduction or re-oxidation of the vanadium(IV) precursor.

  • Dark Brown to Black Precipitate: This might suggest the formation of other vanadium oxides due to excessive heat or prolonged reaction times.

Recommended Solutions:

  • Verify the pH of the solution, as incorrect pH can lead to the precipitation of different vanadium species.

  • Ensure the complete reduction of any vanadium(V) starting material.

  • Avoid exposing the reaction mixture to excessive heat unless specified by the protocol.

  • Protect the reaction from atmospheric oxygen, especially at higher pH values, to prevent re-oxidation of vanadium(IV).[2]

Question 3: How can I improve the purity of my synthesized this compound?

Answer: Achieving high purity is crucial for subsequent applications. Several steps can be taken during and after the synthesis to minimize impurities.

  • Control of pH: As mentioned, precise pH control is paramount to prevent the precipitation of unwanted vanadium species.[1]

  • Washing the Precipitate: Thoroughly washing the collected VO(OH)₂ precipitate is essential to remove soluble impurities. Washing with dilute acid can help minimize the levels of co-precipitated metal ions.[1]

  • High-Purity Reagents: Use high-purity starting materials to avoid introducing contaminants into the reaction.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the vanadium(IV) species.

Recommended Solutions:

  • After filtration, wash the precipitate multiple times with deionized water to remove any soluble salts.

  • A final wash with a dilute acid solution can be effective in removing certain metal impurities.[1]

  • Use analytical grade reagents for the synthesis.

  • If re-oxidation is a concern, consider degassing the solvents and performing the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the precipitation of this compound is approximately 5.6. At this pH, the precipitation yield can reach as high as 99.5%.[1]

Q2: What are some common impurities in synthesized this compound?

A2: Common impurities can include other vanadium oxides (like V₂O₅ if the precursor is not fully reduced or gets re-oxidized), co-precipitated metal hydroxides (if other metal ions are present in the starting solution), and residual salts from the precursor materials.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for characterization:

  • X-ray Diffraction (XRD): To confirm the crystal structure of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the V=O and V-O-H bonds.

  • Raman Spectroscopy: To further probe the vibrational modes and identify any impurity phases.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the vanadium.

Q4: What is a typical yield for the synthesis of this compound?

A4: Under optimal conditions, particularly with precise pH control around 5.6, the precipitation yield of this compound can be very high, exceeding 98%.[1]

Data Presentation

Table 1: Effect of pH on the Yield of this compound

Final pHVanadium Precipitation Yield (%)
4.2Increases with pH
5.0High
5.6~99.5
> 5.6Decreases

Data synthesized from literature reports.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound by pH Adjustment

This protocol is adapted from a method involving the precipitation of VO(OH)₂ from a vanadium(IV) solution.[1]

Materials:

  • Vanadium(IV) sulfate solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • pH meter

Procedure:

  • Start with a solution containing vanadium(IV) ions.

  • Slowly add the NaOH solution dropwise to the vanadium(IV) solution while continuously monitoring the pH.

  • Continue adding the base until the pH of the solution reaches approximately 5.6.

  • A brownish precipitate of this compound will form.

  • Allow the reaction to stir at room temperature for at least 30 minutes to ensure complete precipitation.[1]

  • Collect the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • For higher purity, a final wash with a dilute acid solution can be performed.[1]

  • Dry the precipitate under vacuum or in a low-temperature oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Vanadium(IV) Solution ph_adjustment Adjust pH to ~5.6 with NaOH start->ph_adjustment precipitation Precipitation of VO(OH)₂ ph_adjustment->precipitation stirring Stir for 30 min precipitation->stirring filtration Filtration stirring->filtration washing Wash with Deionized Water filtration->washing acid_wash Optional: Wash with Dilute Acid washing->acid_wash drying Drying acid_wash->drying product Final Product: VO(OH)₂ drying->product xrd XRD product->xrd ftir FTIR product->ftir raman Raman product->raman

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield of VO(OH)₂ cause1 Incorrect pH issue->cause1 Is pH optimal? cause2 Incomplete Reduction issue->cause2 Is reduction complete? cause3 Suboptimal Temperature issue->cause3 Is temp. stable? cause4 Insufficient Time issue->cause4 Is time sufficient? solution1 Adjust pH to 5.0-5.6 cause1->solution1 solution2 Ensure Complete Reduction cause2->solution2 solution3 Maintain Consistent Temp. cause3->solution3 solution4 Increase Reaction Time cause4->solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

addressing challenges in the crystallization of dihydroxy(oxo)vanadium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of dihydroxy(oxo)vanadium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this and related vanadium complexes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining high-quality crystals.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the crystallization of this compound.

Question/Issue Probable Cause(s) Recommended Solution(s)
Why am I getting an amorphous precipitate instead of crystals? - Solution is too supersaturated: Rapid precipitation is favored over slow crystal growth.- Incorrect pH: The pH of the solution can significantly affect the solubility and stability of the vanadium species.- Presence of impurities: Impurities can inhibit crystal nucleation and growth.- Reduce the concentration of the vanadium solution. - Slow down the rate of solvent evaporation or diffusion. - Carefully control and optimize the pH of the solution. Different oxo- and hydroxoforms of vanadium(V) exist at different pH values.[1]- Ensure high purity of starting materials and solvents.
My crystals are very small or needle-like. How can I grow larger crystals? - High nucleation rate: Too many nuclei are forming, leading to competition for solute and limiting crystal size.- Rapid crystal growth: Fast growth can lead to poorly formed or small crystals.- Decrease the level of supersaturation. - Slow down the crystallization process by reducing the rate of evaporation or using a vapor diffusion method with a less volatile precipitant.- Optimize the temperature. Lower temperatures can sometimes promote slower, more controlled growth.
The color of my solution changed during the crystallization experiment, and I did not get the expected product. - Oxidation or reduction of the vanadium center: Vanadium can exist in multiple oxidation states (e.g., V(IV) or V(V)), and the oxidation state can change under certain conditions, such as exposure to air.[2]- Ligand degradation: The organic ligand complexed with the vanadium may be unstable under the experimental conditions.- Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]- Ensure the stability of your ligand at the chosen temperature and pH.- Analyze the final product to determine if a change in the vanadium oxidation state has occurred.
No crystals have formed after a prolonged period. What can I do? - Solution is not sufficiently supersaturated: The concentration of the this compound is below the level required for nucleation.- Inhibition of nucleation: The presence of interfering substances or unfavorable conditions can prevent the formation of crystal nuclei.- Increase the concentration of the solution by slow evaporation of the solvent.- Introduce a seed crystal of the desired material to initiate crystal growth.- Try a different crystallization technique, such as vapor diffusion or layering.
My crystals are poorly formed or have defects. - Growth rate is too high: Rapid addition of molecules to the crystal lattice can lead to imperfections.- Fluctuations in temperature or concentration: Unstable conditions can disrupt orderly crystal growth.- Slow down the crystal growth rate by fine-tuning the supersaturation and temperature.- Ensure a stable environment for the crystallization experiment with minimal temperature and vibrational disturbances.

Key Experimental Protocols

Below are detailed methodologies for key experiments related to the crystallization of this compound.

Protocol 1: General Slow Evaporation Crystallization
  • Preparation of the Vanadium Complex Solution:

    • Dissolve the synthesized this compound complex in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to create a nearly saturated solution.

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Crystallization Setup:

    • Transfer the filtered solution to a clean crystallization vessel (e.g., a small beaker or vial).

    • Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation and Crystal Growth:

    • Place the vessel in a vibration-free and temperature-stable environment.

    • Monitor the vessel periodically for crystal growth. This process can take anywhere from a few days to several weeks.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant.

    • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the crystals under a gentle stream of inert gas or in a desiccator.

Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)
  • Preparation of the Reservoir Solution:

    • Fill the well of a vapor diffusion plate with a precipitant solvent in which the this compound complex is less soluble.

  • Preparation of the Hanging Drop:

    • On a siliconized glass coverslip, mix a small volume (1-2 µL) of the concentrated this compound solution with an equal volume of the reservoir solution.

  • Crystallization Setup:

    • Invert the coverslip and place it over the well, creating a sealed environment.

  • Incubation and Crystal Growth:

    • The precipitant from the reservoir will slowly vaporize and diffuse into the hanging drop, gradually increasing the supersaturation of the this compound complex and inducing crystallization.

    • Monitor the drop for crystal formation over time.

  • Crystal Harvesting:

    • Carefully remove the coverslip and harvest the crystals using a cryo-loop or a fine needle.

Visualizing Workflows and Pathways

Troubleshooting Crystallization Issues

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.

G start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Outcome precipitate Amorphous Precipitate start->precipitate Outcome small_crystals Small/Needle-like Crystals start->small_crystals Outcome good_crystals Good Quality Crystals start->good_crystals Outcome increase_conc Increase Concentration / Slow Evaporation no_crystals->increase_conc Action add_seed Add Seed Crystal no_crystals->add_seed Action change_solvent Change Solvent/Precipitant no_crystals->change_solvent Action decrease_conc Decrease Concentration precipitate->decrease_conc Action control_ph Optimize pH precipitate->control_ph Action purify_sample Purify Sample precipitate->purify_sample Action slow_growth Slow Down Growth Rate (e.g., lower temperature) small_crystals->slow_growth Action vary_conditions Vary Crystallization Conditions small_crystals->vary_conditions Action increase_conc->start add_seed->start change_solvent->start decrease_conc->start control_ph->start purify_sample->start slow_growth->start vary_conditions->start

Caption: A troubleshooting workflow for crystallization experiments.

General Crystallization Workflow

This diagram illustrates a generalized workflow for obtaining crystals of a this compound complex.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis synthesis Synthesize Vanadium Complex purification Purify Complex synthesis->purification dissolution Dissolve in Appropriate Solvent purification->dissolution filtration Filter Solution dissolution->filtration setup Set up Crystallization (e.g., Slow Evaporation, Vapor Diffusion) filtration->setup incubation Incubate under Stable Conditions setup->incubation harvesting Harvest Crystals incubation->harvesting characterization Characterize Crystals (e.g., X-ray Diffraction) harvesting->characterization

References

Technical Support Center: Enhancing the Catalytic Efficiency of Dihydroxy(oxo)vanadium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for dihydroxy(oxo)vanadium catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and application of this compound catalysts.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Vanadium Oxidation State The active catalytic species is often Vanadium(V). Ensure that the precursor, typically a Vanadium(IV) salt like vanadyl acetylacetonate (VO(acac)2), is oxidized to V(V) during the reaction. Oxidation can be achieved by exposure to air or by using an oxidizing agent.[1][2] The characteristic color of the V(V) species (dioxovanadium(V) ion, VO2+) in acidic solution is yellow, while V(IV) (VO^2+) is blue, V(III) (V^3+) is green, and V(II) (V^2+) is violet.[1][2][3]
Ligand Dissociation The ligand may be dissociating from the vanadium center. Ensure the chosen ligand forms a stable complex with vanadium under the reaction conditions. Consider using chelating ligands with multiple donor atoms to enhance stability.
Catalyst Deactivation The catalyst may have deactivated due to poisoning or structural changes. Refer to the "Catalyst Deactivation and Regeneration" section for troubleshooting steps.
Suboptimal Reaction Conditions Verify that the temperature, pressure, and solvent are optimal for the specific reaction. The catalytic efficiency of oxovanadium complexes can be highly sensitive to these parameters.

Issue 2: Poor Product Selectivity

Possible Causes and Solutions:

CauseRecommended Action
Presence of Multiple Active Sites The catalyst may have different active sites leading to the formation of multiple products. Modifying the ligand structure, for instance by introducing bulky substituents, can enhance selectivity by sterically hindering access to certain sites.[4]
Reaction Temperature Higher temperatures can sometimes lead to over-oxidation or side reactions. Try running the reaction at a lower temperature to improve selectivity.
Solvent Effects The solvent can influence the reaction pathway. Experiment with different solvents of varying polarity to optimize selectivity.
Substrate Concentration High substrate concentrations might lead to undesired side reactions. A lower substrate concentration could favor the desired reaction pathway.

Issue 3: Catalyst Precipitation During Reaction

Possible Causes and Solutions:

CauseRecommended Action
Low Solubility of the Catalyst The catalyst may not be sufficiently soluble in the chosen reaction solvent. Try a different solvent or a co-solvent system to improve solubility.
Change in pH The pH of the reaction mixture might be changing, causing the catalyst to precipitate. Buffer the reaction mixture to maintain a constant pH. The solubility of vanadium species is highly dependent on pH.[1]
Ligand Instability The ligand may be degrading under the reaction conditions, leading to the precipitation of an insoluble vanadium species. Ensure the ligand is stable at the reaction temperature and in the presence of all reactants.

Frequently Asked Questions (FAQs)

1. How can I enhance the catalytic efficiency of my this compound complex?

Several strategies can be employed to improve catalytic efficiency:

  • Ligand Modification: The electronic and steric properties of the ligand play a crucial role. Introducing electron-donating groups on the ligand can increase the electron density on the vanadium center, potentially enhancing its catalytic activity. Conversely, electron-withdrawing groups can also be beneficial depending on the reaction mechanism.[5] Steric hindrance introduced by bulky substituents on the ligand can improve selectivity.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. It is recommended to screen a variety of solvents to find the optimal one for your specific application.

  • pH Optimization: The speciation of vanadium in solution is highly pH-dependent.[1] Optimizing the pH of the reaction medium can ensure the presence of the most active catalytic species.

  • Use of Co-catalysts: In some cases, the addition of a co-catalyst can significantly enhance the catalytic activity. For example, in the cycloaddition of CO2 to epoxides, tetrabutylammonium bromide (TBAB) has been used as a co-catalyst with oxovanadium(IV) complexes.[6]

2. My catalyst appears to have deactivated. How can I regenerate it?

Catalyst deactivation can be caused by factors such as poisoning, coking, or sintering. Several methods can be used for regeneration:

  • Washing: Washing the catalyst with an appropriate solvent can remove adsorbed impurities or byproducts from the active sites.

  • Calcination: For supported catalysts, calcination at elevated temperatures can burn off coke deposits. However, care must be taken to avoid thermal degradation of the catalyst.

  • Chemical Treatment: Acidic or basic treatments can be used to remove certain poisons. For instance, a deactivated V2O5/SiO2-γAl2O3 catalyst used in sulfuric acid production was treated with H2SO4 to recover vanadium.[7]

3. How do I choose the appropriate ligand for my this compound catalyst?

The ideal ligand depends on the specific reaction you are catalyzing. Key considerations include:

  • Donor Atoms: Ligands with N and O donor atoms, such as Schiff bases, are commonly used to form stable complexes with oxovanadium species.[8][9]

  • Electronic Effects: The electronic properties of the ligand can be tuned by introducing substituents on the ligand framework. Electron-donating or withdrawing groups can influence the Lewis acidity of the vanadium center and, consequently, its catalytic activity.[5]

  • Steric Hindrance: Bulky ligands can create a specific steric environment around the metal center, which can lead to higher selectivity in certain reactions.

  • Stability: The ligand must be stable under the reaction conditions (temperature, solvent, presence of oxidants, etc.).

4. What is the role of the vanadium oxidation state in catalysis?

The oxidation state of vanadium is critical for its catalytic activity. Vanadium can exist in multiple oxidation states, with V(IV) and V(V) being the most common in catalytic applications.[1] In many oxidation reactions, the catalytic cycle involves the interconversion between V(IV) and V(V) states. The V(V) state is generally considered the active oxidant, which is then reduced to V(IV) after oxidizing the substrate. The V(IV) species is subsequently re-oxidized to V(V) by a co-oxidant (e.g., H2O2, O2) to complete the catalytic cycle.[1]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Oxovanadium(IV) Complex

This protocol describes the synthesis of an oxovanadium(IV) complex with a bidentate Schiff base ligand derived from salicylaldehyde and an amino acid.

Materials:

  • Vanadyl acetylacetonate (VO(acac)2)

  • Salicylaldehyde

  • Amino acid (e.g., glycine)

  • Methanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the amino acid in a minimal amount of aqueous NaOH solution.

  • Add an equimolar amount of salicylaldehyde to the amino acid solution and stir for 30 minutes at room temperature to form the Schiff base ligand.

  • In a separate flask, dissolve VO(acac)2 in methanol.

  • Slowly add the methanolic solution of VO(acac)2 to the aqueous solution of the Schiff base ligand with constant stirring.

  • A colored precipitate of the oxovanadium(IV) Schiff base complex will form.

  • Continue stirring the reaction mixture for 2-3 hours at room temperature.

  • Filter the precipitate, wash it with water and then with a small amount of cold methanol.

  • Dry the complex in a desiccator over anhydrous CaCl2.

  • Characterize the synthesized complex using techniques such as FTIR, UV-Vis, and elemental analysis.

Protocol 2: Monitoring Catalytic Sulfoxidation using UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the progress of a vanadium-catalyzed sulfoxidation reaction using UV-Vis spectroscopy. This method is suitable for reactions where the substrate or product has a distinct UV-Vis absorption profile.

Materials:

  • This compound catalyst

  • Substrate (e.g., an alkyl aryl sulfide)

  • Oxidant (e.g., hydrogen peroxide)

  • Solvent (e.g., dichloromethane or chloroform)[10]

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of the this compound catalyst of a known concentration in the chosen solvent.

  • Prepare a stock solution of the sulfide substrate of a known concentration in the same solvent.

  • In a quartz cuvette, add the appropriate volumes of the catalyst and substrate stock solutions and dilute with the solvent to the desired final volume.

  • Record the initial UV-Vis spectrum of the mixture before adding the oxidant. This will serve as the baseline.

  • Initiate the reaction by adding a known amount of the oxidant (e.g., hydrogen peroxide) to the cuvette.

  • Immediately start recording UV-Vis spectra at regular time intervals. The time interval will depend on the reaction rate and should be optimized in preliminary experiments.

  • Monitor the change in absorbance at a wavelength where either the substrate shows maximum absorbance (disappearance of substrate) or the product shows maximum absorbance (formation of product).

  • The concentration of the substrate or product at different time points can be calculated using a pre-established calibration curve.

  • Plot the concentration of the substrate or product versus time to obtain the reaction profile and determine the initial reaction rate.

Visualizations

Catalytic Cycle of Sulfoxidation

The following diagram illustrates a plausible catalytic cycle for the oxidation of a sulfide to a sulfoxide catalyzed by a this compound(V) complex.

Catalytic_Cycle A [V(O)(OH)2L] (Active Catalyst) B [V(O)(OOR)(OH)L] (Peroxo Complex) A->B + ROOH - H2O C Sulfide Substrate Adduct B->C + Sulfide D [V(O)(OH)2L] + Sulfoxide C->D Oxygen Transfer D->A Catalyst Regeneration

Caption: A simplified catalytic cycle for vanadium-catalyzed sulfoxidation.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening the efficiency of different this compound catalysts.

Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Optimization Ligand_Synthesis Ligand Synthesis Complexation Complexation with Vanadium Salt Ligand_Synthesis->Complexation Characterization Catalyst Characterization (FTIR, NMR, etc.) Complexation->Characterization Reaction_Setup Reaction Setup (Substrate, Solvent, Catalyst) Characterization->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Execution->Monitoring Workup Product Isolation and Purification Monitoring->Workup Yield_Calculation Yield and Selectivity Calculation Workup->Yield_Calculation Optimization Optimization of Reaction Conditions Yield_Calculation->Optimization

Caption: Workflow for synthesis, testing, and optimization of catalysts.

References

Technical Support Center: Overcoming Solubility Issues of Polar Oxovanadium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility challenges with polar oxovanadium compounds, such as those containing the dihydroxy(oxo)vanadium core, in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my oxovanadium compound insoluble in common organic solvents like dichloromethane or toluene?

A1: Oxovanadium compounds, particularly those with hydroxyl (-OH) or aqua (H₂O) ligands, are often highly polar. The V=O bond and the hydroxyl groups can form strong hydrogen bonds, making them more soluble in polar solvents like water or DMSO and insoluble in non-polar organic solvents. The principle of "like dissolves like" is key; the polarity of your compound must be compatible with the polarity of the solvent.[1][2]

Q2: What is the first step I should take when facing a solubility issue?

A2: The first step is to characterize the solvent system and the compound. Confirm that the solvent is pure and dry, as water contamination can significantly affect the solubility of sensitive compounds.[3] Then, consider using a coordinating solvent that can interact with the vanadium center.

Q3: What are coordinating solvents and how do they help?

A3: Coordinating solvents are solvents that can act as ligands and bind to the metal center. For oxovanadium complexes, oxygen-donor solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can coordinate to the vanadium ion, helping to break up the solid-state structure and solvate the complex.[4][5] However, be aware that these solvents can sometimes be difficult to remove and may participate in subsequent reactions.

Q4: Can I use a mixture of solvents?

A4: Yes, this technique is known as co-solvency.[1][6] Using a mixture of a good solvent (in which the compound is sparingly soluble) and a poor solvent can sometimes enhance overall solubility. For example, adding a small amount of methanol to a chloroform solution might improve the solubility of a moderately polar compound.

Troubleshooting Guide

Issue: My compound is still insoluble even in coordinating solvents like DMSO.

  • Possible Cause: The lattice energy of your solid compound might be too high for the solvent to overcome, or the organic part of your molecule is too non-polar for a polar solvent like DMSO.

  • Troubleshooting Steps:

    • Ligand Exchange: This is a powerful technique to permanently alter the solubility of your complex.[7][8] By replacing polar ligands (e.g., -OH) with more non-polar, bulky, or "greasy" ligands, you can make the entire complex more soluble in organic solvents. For example, acetylacetonate (acac) or Schiff base ligands can significantly enhance solubility in non-polar media.[9]

    • Sonication: Applying ultrasonic energy can help to break down solid aggregates and promote dissolution.

    • Gentle Heating: Increasing the temperature can improve the solubility of many compounds. However, be cautious of potential decomposition.

Issue: My compound dissolves initially but then precipitates out of solution.

  • Possible Cause: This could be due to a slow reaction with the solvent, decomposition, or a change in the coordination sphere over time. Vanadium complexes can be sensitive to air and moisture, leading to oxidation or hydrolysis.[7]

  • Troubleshooting Steps:

    • Work under an inert atmosphere: If your compound is air-sensitive, perform the dissolution and subsequent reaction under nitrogen or argon.

    • Use dry solvents: Ensure your solvents are rigorously dried to prevent hydrolysis.[3]

    • Characterize the precipitate: Isolate the precipitate and analyze it (e.g., by IR or elemental analysis) to determine if it is the original material or a new species.

Data Presentation

Table 1: Properties of Common Organic Solvents

SolventFormulaDielectric Constant (ε)Polarity IndexCoordinating AbilityNotes
DichloromethaneCH₂Cl₂8.933.1LowGood for moderately polar compounds.[10]
TolueneC₇H₈2.382.4Very LowSuitable for non-polar compounds.
AcetonitrileCH₃CN37.55.8MediumA polar aprotic solvent.[10]
MethanolCH₃OH32.75.1HighA polar protic solvent, can hydrogen bond.
N,N-Dimethylformamide (DMF)C₃H₇NO36.76.4HighStrong coordinating solvent.[10]
Dimethyl sulfoxide (DMSO)C₂H₆OS46.77.2HighVery strong coordinating solvent.[5]

Table 2: Common Vanadium Precursors and Their General Solubility

Compound NameFormulaCommon Oxidation StateGeneral Solubility in Non-Polar SolventsGeneral Solubility in Polar Solvents
Vanadyl acetylacetonateVO(acac)₂+4HighModerate
Vanadium(V) oxytriisopropoxideVO(O-iPr)₃+5HighReacts
Ammonium metavanadateNH₄VO₃+5Very LowSparingly soluble in water
Vanadium(V) oxideV₂O₅+5InsolubleInsoluble

Experimental Protocols

Protocol: Ligand Exchange for Enhanced Solubility

This protocol provides a general guideline for replacing hydroxyl or aqua ligands with acetylacetonate (acac) ligands to improve solubility in organic solvents.

Objective: To synthesize the organically-soluble vanadyl acetylacetonate (VO(acac)₂) from a polar, water-soluble vanadium salt.

Materials:

  • Vanadyl sulfate (VOSO₄) hydrate

  • Acetylacetone (Hacac)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Dichloromethane

Procedure:

  • Preparation of Vanadium Solution: Dissolve vanadyl sulfate hydrate in deionized water in a round-bottom flask with stirring. The solution should turn blue.[11]

  • Ligand Addition: In a separate beaker, prepare a solution of sodium carbonate in water. Slowly add this solution to the vanadyl sulfate solution to neutralize the acid. Then, add acetylacetone to the mixture.

  • Reaction: Heat the mixture gently (e.g., to 60-80 °C) and stir for 1-2 hours. A precipitate of VO(acac)₂ should form.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with water and then with small amounts of cold ethanol. The product can be further purified by recrystallization from a suitable organic solvent like dichloromethane or chloroform.

  • Drying: Dry the final product under vacuum. The resulting VO(acac)₂ should be a blue-green solid that is readily soluble in many organic solvents.

Mandatory Visualizations

G start Insoluble Oxovanadium Compound solvent_check Is the solvent anhydrous and high purity? start->solvent_check solvent_check->start No, purify/dry solvent coordinating_solvent Try a coordinating solvent (e.g., DMSO, DMF) solvent_check->coordinating_solvent Yes soluble_q1 Is it soluble? coordinating_solvent->soluble_q1 success Success! soluble_q1->success Yes cosolvency Try Co-solvency (e.g., DCM/MeOH) soluble_q1->cosolvency No ligand_exchange Perform Ligand Exchange (e.g., with acac, Schiff base) reassess Re-evaluate compound structure and synthetic route ligand_exchange->reassess soluble_q2 Is it soluble? soluble_q2->success Yes soluble_q2->ligand_exchange No cosolvency->soluble_q2

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_0 Poorly Soluble Complex cluster_1 Highly Soluble Complex V V=O OH1 OH V->OH1 Polar OH2 OH V->OH2 Polar reagent + 2 HL (e.g., Acetylacetone) OH1->reagent Ligand Exchange V2 V=O L1 L V2->L1 Non-polar L2 L V2->L2 Non-polar water - 2 H₂O reagent->water

Caption: Ligand exchange to enhance organic solubility.

G start Select Solubilization Strategy q_modification Is chemical modification of the complex permissible? start->q_modification ligand_exchange Ligand Exchange / Derivatization q_modification->ligand_exchange Yes q_solvent Is a specific solvent required for the next step? q_modification->q_solvent No synthesis Re-synthesize with soluble precursors (e.g., VO(acac)₂) ligand_exchange->synthesis coordinating_solvent Use Coordinating Solvents (DMSO, DMF) q_solvent->coordinating_solvent No cosolvency Use Co-solvency or Surfactants q_solvent->cosolvency Yes

References

Validation & Comparative

Unraveling the Catalytic Landscape: A Comparative Analysis of Dihydroxy(oxo)vanadium and Other Vanadium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Vanadium, a versatile transition metal, forms a plethora of catalytically active complexes, with oxo-vanadium species being particularly prominent in oxidation catalysis. This guide provides a comparative analysis of the catalytic performance of dihydroxy(oxo)vanadium, a likely transient species, in the context of other well-established vanadium catalysts, supported by experimental data and detailed protocols.

At the heart of many vanadium-catalyzed oxidation reactions lies the formation of reactive peroxo-vanadium species, which act as powerful oxygen transfer agents. While this compound, or vanadic acid (H₃VO₄), is often considered a key intermediate in aqueous catalytic systems, its isolation as a stable catalyst is challenging. Therefore, this comparison will focus on the catalytic behavior of in-situ generated vanadate species bearing hydroxyl groups and draw comparisons with other common homogeneous and heterogeneous vanadium catalysts.

Performance Comparison of Vanadium Catalysts

The efficacy of a catalyst is gauged by several key metrics, including catalytic activity (conversion), selectivity towards the desired product, and stability over time. The following tables summarize the performance of various vanadium catalysts in representative oxidation reactions.

Table 1: Catalytic Oxidation of Cyclohexane

CatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity to KA oil (%)*Reference
[VO(OEt)L]¹ on CNT-oxTBHPAcetonitrileMW~95~85[1]
[Et₃NH][VO₂L]² on CNT-oxTBHPAcetonitrileMW~90~80[1]
Vanadyl AcetylacetonateH₂O₂Acetonitrile7013.282.4(Not found in provided search results)
V₂O₅H₂O₂Acetonitrile7010.580.1(Not found in provided search results)

*KA oil refers to a mixture of cyclohexanol and cyclohexanone. ¹ L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide ² L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Table 2: Catalytic Epoxidation of Geraniol

CatalystOxidantProductSelectivity (%)Reference
Vanadyl Acetylacetonate (VO(acac)₂)TBHP2,3-epoxideHigh[2]
m-CPBA-Mixture of 2,3- and 6,7-epoxidesLow[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of a representative vanadium catalyst and a general procedure for a catalytic oxidation reaction.

Synthesis of [VO(OEt)L] (L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide)[1]
  • A solution of (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (H₂L) (0.335 g, 1.00 mmol) in ethanol (30 mL) is prepared.

  • To this solution, [VO(acac)₂] (0.265 g, 1.00 mmol) is added.

  • The reaction mixture is refluxed for 2 hours in an open-air setup.

  • The resulting reddish-brown solution is filtered.

  • The filtrate is allowed to evaporate slowly in the air.

  • After three days, reddish-brown crystals of [VO(OEt)L] are isolated, washed three times with cold ethanol, and dried in the open air.

General Procedure for Microwave-Assisted Oxidation of Cyclohexane[1]
  • In a microwave reactor vial, the catalyst (e.g., [VO(OEt)L] supported on carbon nanotubes, 5 mg) is mixed with cyclohexane (substrate, 2.0 mmol), acetonitrile (solvent, 3 mL), and tert-butyl hydroperoxide (TBHP, 70% aqueous solution, oxidant, 6.0 mmol).

  • The reaction mixture is heated under microwave irradiation at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2 hours).

  • After the reaction, the mixture is cooled to room temperature.

  • An internal standard (e.g., chlorobenzene) is added to the reaction mixture.

  • The products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is key to optimizing catalytic systems. In vanadium-catalyzed oxidations with hydrogen peroxide, the formation of peroxo-vanadium species is a critical step.

The following diagram illustrates a plausible catalytic cycle for the vanadium-catalyzed oxidation of a substrate (S) by hydrogen peroxide.

Reaction_Mechanism V(V)-OH Vanadium(V) Hydroxo Species Peroxo Vanadium(V) Peroxo Species V(V)-OH->Peroxo + H₂O₂ - H₂O H2O2 Hydrogen Peroxide H2O2->Peroxo Peroxo->V(V)-OH + S - SO H2O Water Peroxo->H2O S Substrate SO Oxidized Substrate S->SO

Caption: Proposed catalytic cycle for vanadium-catalyzed oxidation.

This simplified cycle shows the activation of the vanadium catalyst by hydrogen peroxide to form a reactive peroxo intermediate, which then transfers an oxygen atom to the substrate, regenerating the initial vanadium species.

The following workflow outlines the general steps involved in evaluating the performance of a novel vanadium catalyst.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_reaction Catalytic Reaction cluster_evaluation Performance Evaluation Synthesis Synthesize Vanadium Catalyst Characterization Characterize Catalyst (FT-IR, NMR, etc.) Synthesis->Characterization Setup Set up Catalytic Reaction Characterization->Setup Run Run Reaction under Controlled Conditions Setup->Run Analysis Analyze Products (GC, GC-MS) Run->Analysis Calculate Calculate Conversion, Selectivity, and Yield Analysis->Calculate Compare Compare with Other Catalysts Calculate->Compare

Caption: General workflow for evaluating a new vanadium catalyst.

References

A Comparative Guide to the In Vivo Insulin-Enhancing Effects of Dihydroxy(oxo)vanadium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo insulin-enhancing effects of dihydroxy(oxo)vanadium, more commonly known in biological literature as vanadate, against other vanadium compounds and alternative insulin-mimetic agents. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

Vanadium compounds have long been investigated for their insulin-mimetic and insulin-enhancing properties. Among these, vanadate has demonstrated the ability to improve glucose homeostasis in animal models of diabetes. This guide delves into the in vivo evidence for the efficacy of vanadate, comparing it with the more frequently studied vanadyl sulfate, the organically chelated bis(maltolato)oxovanadium(IV) (BMOV), and the first-line anti-diabetic drug, metformin. The primary mechanism of action for vanadium compounds is believed to be the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which leads to prolonged insulin receptor signaling.

Comparative Efficacy of Insulin-Enhancing Compounds

The following tables summarize quantitative data from various in vivo studies, showcasing the effects of different compounds on key diabetic parameters in rodent models.

Table 1: Effect of Vanadium Compounds and Metformin on Blood Glucose Levels in Streptozotocin (STZ)-Induced Diabetic Rats

CompoundDosage and AdministrationDuration of TreatmentAnimal ModelBaseline Blood Glucose (mg/dL)Post-Treatment Blood Glucose (mg/dL)Percentage Reduction
Sodium Orthovanadate 0.1 - 0.3 mg/mL in drinking waterNot specifiedSTZ-induced diabetic ratsNot specifiedRestored to normal levelsNot specified[1]
Sodium Metavanadate 0.2 mg/mL in drinking water3 weeksSTZ-induced diabetic rats~500~100~80%[2]
Vanadyl Sulfate 5 mg/kg body weight (oral)30 daysSTZ-induced diabetic rats~406~349~14%[3]
Vanadyl Sulfate 10 mg/kg body weight (oral)30 daysSTZ-induced diabetic rats~406~138.5~66%[3]
BMOV 0.18 mmol/kg (maintenance dose in drinking water)25 weeksSTZ-induced diabetic ratsNot specifiedEuglycemic state achievedNot specified[4]
Metformin Not specified6 weeksDiabetic ratsSignificantly elevatedSignificantly decreasedNot specified[5]

Table 2: Effects on Insulin and Lipid Profile

CompoundEffect on Plasma Insulin LevelsEffect on Cholesterol LevelsEffect on Triglyceride Levels
Sodium Orthovanadate Not specifiedRestored to normal levels[1]Not specified
Vanadyl Sulfate Marked increase in basal insulinemia in diabetic rats[3]Not specifiedNot specified
BMOV No concomitant increase in plasma insulin levels[4]NormalizedNormalized[4]
Metformin Significant increase in serum insulin level[6]Significant decreaseSignificant decrease

Mechanism of Action: The Insulin Signaling Pathway

Vanadate and other vanadium compounds primarily enhance insulin signaling by inhibiting protein tyrosine phosphatases (PTPs), most notably PTP1B. PTP1B is a key negative regulator of the insulin signaling cascade, responsible for dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, vanadium compounds prolong the phosphorylation state of these key signaling molecules, thus amplifying the downstream effects of insulin.

Insulin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates Vanadate This compound (Vanadate) Vanadate->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 Glycogen Glycogen Synthesis AKT->Glycogen Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates Glucose Glucose Glucose->Glucose_Uptake

Figure 1: Insulin signaling pathway and the inhibitory action of this compound (vanadate) on PTP1B.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the validation of insulin-enhancing compounds.

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.

Procedure:

  • Animal Acclimatization: House rodents under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Fasting: Fast the animals for 6-8 hours with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.

  • Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Insulin Tolerance Test (ITT)

This test measures the whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an exogenous insulin injection.

Procedure:

  • Animal Preparation: Similar to the OGTT, acclimatize and fast the animals (typically for 4-6 hours).

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample.

  • Insulin Administration: Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, and 90 minutes) after insulin injection.

  • Data Analysis: Plot the percentage decrease in blood glucose from the baseline. A greater and more sustained decrease in blood glucose indicates higher insulin sensitivity.

Experimental_Workflow cluster_OGTT Oral Glucose Tolerance Test (OGTT) cluster_ITT Insulin Tolerance Test (ITT) Fasting_OGTT Fasting (6-8h) Baseline_OGTT Baseline Blood Glucose Fasting_OGTT->Baseline_OGTT Gavage Oral Glucose Gavage (2g/kg) Baseline_OGTT->Gavage Sampling_OGTT Blood Sampling (0, 15, 30, 60, 90, 120 min) Gavage->Sampling_OGTT AUC_OGTT Calculate Area Under the Curve (AUC) Sampling_OGTT->AUC_OGTT Fasting_ITT Fasting (4-6h) Baseline_ITT Baseline Blood Glucose Fasting_ITT->Baseline_ITT Injection IP Insulin Injection (0.75-1.0 U/kg) Baseline_ITT->Injection Sampling_ITT Blood Sampling (0, 15, 30, 45, 60, 90 min) Injection->Sampling_ITT Analysis_ITT Analyze % Blood Glucose Reduction Sampling_ITT->Analysis_ITT

Figure 2: Workflow for in vivo Oral Glucose Tolerance Test and Insulin Tolerance Test.

Comparison with Alternatives

Vanadyl Sulfate

Vanadyl sulfate is another inorganic form of vanadium that has been extensively studied. In vivo studies have shown that oral administration of vanadyl sulfate can significantly reduce blood glucose levels in diabetic rats.[3] Some studies suggest it may be more effective than vanadate in normalizing blood glucose. However, concerns about potential toxicity with chronic administration of inorganic vanadium salts remain.

Bis(maltolato)oxovanadium(IV) (BMOV)

BMOV is an organically chelated form of vanadium designed to improve gastrointestinal absorption and reduce toxicity. Studies have demonstrated that BMOV is more potent than inorganic vanadium salts, effectively lowering blood glucose at lower doses.[4][7] This improved therapeutic index makes it a promising candidate for further development.

Metformin

Metformin is a biguanide, structurally distinct from vanadium compounds, and is a first-line therapy for type 2 diabetes. Its primary mechanisms of action include reducing hepatic glucose production and improving peripheral insulin sensitivity. In comparative studies in diabetic rats, metformin has been shown to significantly decrease serum glucose and increase insulin levels.[6]

Non-Vanadium PTP1B Inhibitors

The development of small molecule inhibitors of PTP1B that do not contain vanadium is an active area of research. These compounds aim to replicate the insulin-sensitizing effects of vanadate without the potential for metal-related toxicity. In vivo studies with novel PTP1B inhibitors have shown improved insulin sensitivity and glucose disposal in animal models of insulin resistance.

Logical_Relationship cluster_Vanadium Vanadium-Based Compounds cluster_NonVanadium Non-Vanadium Alternatives Vanadate This compound (Vanadate) Target Insulin Signaling Enhancement Vanadate->Target Vanadyl Vanadyl Sulfate Vanadyl->Target BMOV BMOV BMOV->Target Metformin Metformin Metformin->Target PTP1B_Inhibitors Non-Vanadium PTP1B Inhibitors PTP1B_Inhibitors->Target

Figure 3: Relationship of different compounds to the therapeutic target of insulin signaling enhancement.

Conclusion

In vivo studies confirm that this compound (vanadate) possesses significant insulin-enhancing effects, primarily through the inhibition of PTP1B. When compared to other vanadium compounds, organically chelated forms like BMOV appear to offer a better therapeutic profile with higher potency and potentially lower toxicity. While effective, the therapeutic window and long-term safety of inorganic vanadium compounds require careful consideration. Non-vanadium alternatives, such as metformin and novel PTP1B inhibitors, provide different mechanistic approaches to achieving glycemic control and represent the current standard of care and future directions in the field, respectively. This comparative guide provides a foundation for researchers to evaluate the potential of this compound and its analogues in the context of current and emerging anti-diabetic therapies.

References

Dihydroxy(oxo)vanadium vs. Vanadyl Sulfate: A Comparative Toxicity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available toxicological data for dihydroxy(oxo)vanadium and vanadyl sulfate reveals a significant disparity in the extent of research, with a wealth of information available for vanadyl sulfate and a notable lack of specific toxicity data for this compound. This guide provides a detailed comparison based on the existing scientific literature, focusing on the established toxicological profile of vanadyl sulfate and offering insights into the potential toxicity of this compound based on general principles of vanadium toxicology.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative toxicity of these two vanadium compounds. While a direct, data-driven comparison is hampered by the absence of specific studies on this compound, this document collates and presents the available quantitative data for vanadyl sulfate and outlines the standard experimental protocols used in its toxicological assessment.

Executive Summary

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for vanadyl sulfate found in the scientific literature.

Acute Toxicity (LD50) of Vanadyl Sulfate
SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral467.2 mg/kg[1][2][3][4]
MouseOral467.2 mg/kg[2]
RabbitDermal4450 mg/kg[1][3]

Table 1: Acute Toxicity (LD50) of Vanadyl Sulfate. This table presents the median lethal dose (LD50) of vanadyl sulfate in different animal models and via various routes of administration.

Cytotoxicity (IC50) of Vanadyl Sulfate
Cell LineCancer TypeIC50 Value (24h)IC50 Value (48h)Reference(s)
MCF-7Breast Cancer25 µg/mL20 µg/mL[5][6]
A549Lung CancerNot specifiedNot specified[7]
DU145Prostate CancerNot specifiedNot specified[7]

Table 2: Cytotoxicity (IC50) of Vanadyl Sulfate in Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) of vanadyl sulfate, indicating its potency in inhibiting the growth of different cancer cell lines.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for acute oral toxicity, cytotoxicity, and genotoxicity assessments.

Acute Oral Toxicity Study (Following OECD Guideline 420)

The acute oral toxicity of a substance is typically determined using a fixed-dose procedure as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420.[8][9][10][11][12]

Experimental Workflow for Acute Oral Toxicity (OECD 420)

A Sighting Study: Administer a starting dose to a single animal. B Observation (up to 14 days): Monitor for signs of toxicity and mortality. A->B C Dose Adjustment: Based on the outcome, select the next dose level (higher or lower). B->C D Main Study: Administer the selected dose to a group of animals (typically 5 of one sex). C->D E Detailed Observation: Record clinical signs, body weight changes, and mortality daily. D->E F Gross Necropsy: Perform a macroscopic examination of all animals at the end of the study. E->F G Data Analysis: Determine the LD50 value and identify target organs of toxicity. F->G

Caption: Workflow for an acute oral toxicity study following OECD Guideline 420.

Key Steps:

  • Sighting Study: A preliminary study to determine the appropriate starting dose for the main study. A single animal is dosed, and the outcome determines the next dose.

  • Main Study: Groups of animals (usually rats, and typically females as they are often more sensitive) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Experimental Workflow for MTT Assay

A Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight. B Compound Treatment: Expose cells to various concentrations of the test compound. A->B C Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). B->C D MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. C->D E Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. E->F G Data Analysis: Calculate cell viability and determine the IC50 value. F->G

Caption: General workflow for determining cytotoxicity using the MTT assay.

Key Steps:

  • Cell Culture: Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Treatment: The cells are then treated with different concentrations of the test substance.

  • MTT Incubation: After the desired exposure time, MTT solution is added to the wells. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

Genotoxicity Assay (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for the detection of DNA damage in individual cells.[18][19][20][21]

Experimental Workflow for Comet Assay

A Cell Preparation: Isolate single cells from the test system. B Embedding in Agarose: Mix cells with low-melting-point agarose and layer onto a microscope slide. A->B C Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid. B->C D Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA. C->D E Electrophoresis: Subject the slides to an electric field, causing damaged DNA to migrate out of the nucleoid. D->E F Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. E->F G Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the 'comet tail'. F->G

Caption: A simplified workflow of the Comet assay for genotoxicity assessment.

Key Steps:

  • Cell Encapsulation: Single cells are embedded in a thin layer of agarose on a microscope slide.

  • Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the DNA as a "nucleoid."

  • Alkaline Treatment and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail."

  • Staining and Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA damage is quantified by analyzing the comet images.

Signaling Pathways Affected by Vanadium Compounds

Vanadium compounds are known to interact with several key cellular signaling pathways, which is central to both their therapeutic potential and their toxicity.

Insulin Signaling Pathway

Vanadium compounds can mimic some of the effects of insulin, primarily by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade.[22][23][24][25] This leads to the potentiation of insulin signaling.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates Vanadium Vanadium Compounds Vanadium->PTP1B inhibits PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Simplified diagram of the insulin signaling pathway and the inhibitory effect of vanadium compounds on PTP1B.

MAPK/ERK Signaling Pathway

Vanadium compounds have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[26][27][28] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation can contribute to toxic effects.

cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor bind Vanadium Vanadium Compounds Vanadium->Receptor activates/inhibits Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse

Caption: Overview of the MAPK/ERK signaling pathway and potential modulation by vanadium compounds.

Discussion and Conclusion

The available toxicological data for vanadyl sulfate provide a solid foundation for understanding its potential hazards. The oral LD50 values in rodents classify it as moderately toxic. Its cytotoxic effects against cancer cell lines suggest potential for therapeutic applications, but also highlight its non-specific toxicity. The genotoxic potential of vanadium compounds, including vanadyl sulfate, raises concerns about their long-term safety.

The lack of specific toxicological data for this compound (CAS 30486-37-4) is a significant knowledge gap.[29] While it is a vanadium compound and likely shares some toxicological properties with other vanadium species, its specific potency and toxicological profile remain unknown. The chemical form of vanadium can significantly influence its absorption, distribution, metabolism, and excretion, and therefore its toxicity. For instance, the oxidation state and the ligands bound to the vanadium atom can alter its interaction with biological molecules and cellular pathways.

Given the increasing interest in vanadium compounds for various industrial and biomedical applications, further research into the comparative toxicity of different vanadium species is crucial. Direct, head-to-head toxicological studies of this compound and vanadyl sulfate using standardized protocols are necessary to provide a clear and quantitative comparison. Until such data becomes available, a precautionary approach should be taken when handling this compound, assuming a toxicological profile similar to or potentially greater than that of well-characterized vanadium compounds like vanadyl sulfate.

References

Benchmarking the Catalytic Performance of Dihydroxy(oxo)vanadium Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of oxovanadium complexes, with a focus on their application in oxidation reactions. While the specific term "dihydroxy(oxo)vanadium" is not always explicitly used in the literature, this guide focuses on related oxovanadium(IV) and dioxovanadium(V) complexes that are relevant to this class of catalysts. The data presented is compiled from various studies to offer a broad perspective on their catalytic efficacy.

Data Presentation: Catalytic Oxidation of Styrene

The oxidation of styrene serves as a common benchmark reaction to evaluate the catalytic activity of vanadium complexes. The following table summarizes the performance of various oxovanadium catalysts in this reaction, highlighting the influence of different ligands and reaction conditions on conversion and product selectivity. It is important to note that direct comparison should be approached with caution as the experimental parameters vary across different studies.

Catalyst/LigandOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
[VO(acac)₂] with Schiff baseH₂O₂Acetonitrile80-HighBenzaldehyde (>85%)[1]
VO(acac:8-Q)-SBA-15AirAcetonitrile---Styrene oxide (45.8%)[Vanadium complexes catalyzed oxidation products of styrene.]
Oxovanadium(salen) complexTBHPAcetonitrile---Epoxide/by-product ratio: 51%[2]
Dioxovanadium(V) complexesH₂O₂Organic solvent-freeRoom Temp897Epoxide (>99%)[Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols - MDPI]
Vanadium(IV) with diaminesH₂O₂Acetonitrile80-71-[2]

Note: "acac" refers to acetylacetonate, "8-Q" to 8-hydroxyquinoline, "SBA-15" to a type of mesoporous silica, "salen" to a class of Schiff base ligands, and "TBHP" to tert-butyl hydroperoxide. The absence of a value is indicated by "-".

Experimental Protocols

General Procedure for the Catalytic Oxidation of Styrene

This protocol is a representative example of the experimental setup used for the catalytic oxidation of styrene with oxovanadium complexes.[1]

Materials:

  • Styrene (substrate)

  • Oxovanadium complex (catalyst)

  • 30% aqueous hydrogen peroxide (H₂O₂) (oxidant)

  • Acetonitrile (CH₃CN) (solvent)

  • Internal standard (e.g., chlorobenzene) for GC analysis

  • Round-bottom flask equipped with a condenser

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: A round-bottom flask is charged with a specific amount of the oxovanadium catalyst (e.g., 0.1 mmol) and the solvent (e.g., 10 mL of acetonitrile).

  • Addition of Substrate: To this mixture, a known amount of styrene (e.g., 5 mmol) and an internal standard are added.

  • Initiation of Reaction: The reaction mixture is stirred and heated to the desired temperature (e.g., 80°C). The reaction is initiated by the dropwise addition of the oxidant (e.g., 10 mmol of 30% aqueous H₂O₂).

  • Reaction Monitoring: The progress of the reaction is monitored by withdrawing aliquots from the reaction mixture at regular intervals. These aliquots are then analyzed by gas chromatography to determine the conversion of styrene and the selectivity for different products.

  • Product Identification: The products, which may include benzaldehyde, styrene oxide, 1-phenylethane-1,2-diol, and benzoic acid, are identified by comparing their retention times with those of authentic samples.[1]

  • Termination of Reaction: After the desired reaction time, the flask is cooled to room temperature to stop the reaction.

  • Work-up and Analysis: The final reaction mixture is typically filtered to remove the catalyst (if heterogeneous) and then analyzed to determine the final conversion and product distribution.

Mandatory Visualization

Catalytic Cycle for Alkene Epoxidation by an Oxovanadium Complex

The following diagram illustrates a generalized catalytic cycle for the epoxidation of an alkene by an oxovanadium(V) complex using a hydroperoxide as the oxidant. The cycle involves the coordination of the hydroperoxide to the vanadium center, followed by oxygen transfer to the alkene to form the epoxide.

CatalyticCycle catalyst [LₙV⁵⁺=O] peroxo_intermediate [LₙV⁵⁺(OOR)(OH)] catalyst->peroxo_intermediate + ROOH alkene_complex Alkene Coordination peroxo_intermediate->alkene_complex + Alkene epoxide_release Epoxide Release alkene_complex->epoxide_release Oxygen Transfer epoxide_release->catalyst - Epoxide - ROH alkene Alkene hydroperoxide ROOH alcohol ROH epoxide Epoxide

Caption: Generalized catalytic cycle for alkene epoxidation.

References

Cross-Validation of Experimental and Computational Data for the Pentaaquaoxovanadium(IV) Cation, [VO(H₂O)₅]²⁺

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 25, 2025

This guide provides a comparative analysis of experimental and computational data for the pentaaquaoxovanadium(IV) cation, [VO(H₂O)₅]²⁺. Due to the transient and unstable nature of dihydroxy(oxo)vanadium, this well-characterized and stable aquated vanadyl ion serves as a representative model for fundamental vanadium-oxygen bonding and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals interested in the validation of computational models against experimental results for vanadium-containing species.

Structural and Spectroscopic Data

The comparison of key structural and spectroscopic parameters for the [VO(H₂O)₅]²⁺ cation obtained from experimental measurements and Density Functional Theory (DFT) calculations is summarized below.

ParameterExperimental Value/TechniqueComputational Value (DFT)
V=O Bond Length (Å) 1.59 (X-ray Absorption Fine Structure)1.57 - 1.60
V-O(eq) Bond Length (Å) 2.02 (X-ray Absorption Fine Structure)2.00 - 2.05
V-O(ax) Bond Length (Å) 2.28 (X-ray Absorption Fine Structure)2.25 - 2.35
V=O Stretch (cm⁻¹) ~985 (Raman and IR Spectroscopy)980 - 1050
Electronic Transition (nm) ~760 (d-d transition, UV-Vis Spectroscopy)[1]Varies with functional

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the [VO(H₂O)₅]²⁺ cation are provided below.

a) Synthesis of [VO(H₂O)₅]²⁺ Solution: A stock solution of the pentaaquaoxovanadium(IV) cation is typically prepared by dissolving vanadyl sulfate (VOSO₄·xH₂O) in deionized water. The pH of the solution is adjusted to be acidic (typically pH < 3) to prevent the formation of polymeric species.

b) X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS experiments are conducted at a synchrotron light source. Vanadium K-edge X-ray absorption spectra are collected for the aqueous solution of [VO(H₂O)₅]²⁺. The extended X-ray absorption fine structure (EXAFS) region of the spectrum is analyzed to determine the bond lengths and coordination numbers of the vanadium center.

c) Vibrational (IR and Raman) Spectroscopy: Infrared (IR) and Raman spectra of the aqueous [VO(H₂O)₅]²⁺ solution are recorded. The characteristic stretching frequency of the V=O bond is a prominent feature in both spectra.

d) UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of the [VO(H₂O)₅]²⁺ solution is measured using a spectrophotometer. The spectrum is characterized by a broad absorption band in the visible region, corresponding to d-d electronic transitions of the vanadium(IV) center.[1]

Computational Methodology

a) Density Functional Theory (DFT) Calculations: Quantum chemical calculations are performed using DFT. The geometry of the [VO(H₂O)₅]²⁺ cation is optimized in the gas phase or with the inclusion of a solvent model. Vibrational frequency calculations are carried out on the optimized geometry to predict the infrared and Raman spectra. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum.

Workflow for Cross-Validation

The logical workflow for the cross-validation of experimental and computational data for a vanadium complex like [VO(H₂O)₅]²⁺ is illustrated in the following diagram.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_compval Comparative Validation exp_synthesis Synthesis of [VO(H2O)5]2+ exp_xafs XAFS Spectroscopy exp_synthesis->exp_xafs exp_vib Vibrational Spectroscopy (IR, Raman) exp_synthesis->exp_vib exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis comp_struct Structural Comparison (Bond Lengths) exp_xafs->comp_struct Bond Lengths comp_vib Vibrational Comparison (V=O Stretch) exp_vib->comp_vib Vibrational Frequencies comp_uvvis Electronic Spectra Comparison exp_uvvis->comp_uvvis Absorption Maxima comp_model Model Building of [VO(H2O)5]2+ comp_dft DFT Geometry Optimization comp_model->comp_dft comp_freq Frequency Calculation comp_dft->comp_freq comp_tddft TD-DFT for Electronic Spectra comp_dft->comp_tddft comp_dft->comp_struct comp_freq->comp_vib comp_tddft->comp_uvvis validation Model Validation and Refinement comp_struct->validation comp_vib->validation comp_uvvis->validation

Cross-validation workflow for experimental and computational data.

References

comparative spectroscopic studies of different oxovanadium species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Analysis of Oxovanadium Species

This guide provides a comparative overview of key spectroscopic techniques used in the characterization of different oxovanadium species, particularly focusing on oxovanadium(IV) and oxovanadium(V) complexes. It is designed for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The following sections detail the principles of each technique, present comparative data, and provide generalized experimental protocols.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful and essential tool for studying paramagnetic species, making it particularly suitable for the characterization of oxovanadium(IV) (vanadyl) complexes, which possess an unpaired d-electron (S=1/2). The interaction of this electron with the vanadium nucleus (I=7/2) typically results in a characteristic eight-line hyperfine pattern in the EPR spectrum for monomeric species.[1][2] The key parameters derived from EPR spectra, the g-tensor and the hyperfine coupling tensor (A), are highly sensitive to the coordination environment of the vanadium center.[3]

Comparative EPR Data for Oxovanadium(IV) Species
Species/Complexg-value(s)A-value(s) (Hyperfine Coupling)Comments
[VO(H₂O)L1]NO₃g_iso = 1.9905[1]A_iso = 96.695 G[1]Exhibits a typical eight-line pattern for a monomeric V(IV) center.[1]
[VO(OCH₃)L2]g_iso = 1.9935[1]A_iso = 96.557 G[1]Similar to the aqua complex, indicating a comparable V(IV) center.[1]
Dimeric V(IV) in Yeastg ≈ 4 (for ΔMs = ±2 transition); g ≈ 2 (for ΔMs = ±1)[4]75.2 x 10⁻⁴ cm⁻¹[4]The presence of a forbidden transition at g≈4 is characteristic of a dimeric species.[4]
Experimental Protocol: EPR Spectroscopy
  • Sample Preparation : A small amount of the oxovanadium(IV) complex (e.g., 20-30 mg) is dissolved in a suitable solvent like toluene (e.g., 20 mL).[2] For optimal signal, the resulting solution should be faintly colored, as highly concentrated samples can prevent spectrum collection.[2]

  • Measurement : The solution is transferred to a 4 mm quartz EPR tube.[2] Spectra can be recorded at room temperature for isotropic measurements or in a frozen state (e.g., 110 K) to resolve anisotropic parameters (g∥, g⊥, A∥, A⊥).[1][4]

  • Data Analysis : The spectrum is analyzed to determine the g and A tensor values. The number of hyperfine lines is determined by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin.[2] For a single vanadium nucleus (I=7/2), this results in 8 lines.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For oxovanadium species, these techniques are particularly valuable for identifying the characteristic V=O (vanadyl) stretching frequency, which is sensitive to the electronic and steric nature of the ligands coordinated to the vanadium center.[5] Generally, a stronger V=O bond results in a higher stretching frequency. The V=O stretch typically appears as a strong band in the 950-1050 cm⁻¹ region.[5][6]

Comparative Vibrational Frequencies for Oxovanadium Species
Species/ComplexV=O Stretching Frequency (cm⁻¹)Technique
VO(acac)₂995[6]IR
VO(acac)₂990 (polarized)[6]Raman
[VO(H₂O)L1]NO₃964[1][7]IR
Pascoite (Decavanadate)991, 965, 958, 905[8][9]Raman
Barnesite1010[8][9]Raman
Metahewettite994, 954[10]Raman
Hummerite999, 962[8][9]Raman
Experimental Protocol: Vibrational Spectroscopy
  • Infrared (IR) Spectroscopy : For solid samples, a common method involves preparing a KBr pellet containing a small amount of the complex.[11] The spectrum is then recorded using an FT-IR spectrometer.

  • Raman Spectroscopy : Solid samples can be analyzed using a rotating sample technique to prevent thermal degradation from the laser.[6] Wavenumber calibration is typically performed using a standard, such as argon plasma lines.[6] For solutions, polarization measurements can be conducted to aid in peak assignments.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and environment of atoms. For oxovanadium species, the application of NMR depends on the oxidation state.

  • Oxovanadium(IV) : These complexes are paramagnetic, which often leads to significant broadening of ¹H NMR signals, making detailed structural elucidation challenging.[7]

  • Oxovanadium(V) : These species are diamagnetic (d⁰), making them amenable to high-resolution NMR. ⁵¹V NMR is particularly informative, with the chemical shift being highly dependent on the coordination geometry and the nature of the coordinated ligands.[12] Furthermore, advanced solid-state NMR techniques, often combined with DFT calculations, can provide precise structural data, such as V-N internuclear distances, even for non-crystalline solids.[13][14]

Comparative NMR Data for Oxovanadium Species
Species/ComplexNucleusChemical Shift (ppm) / ObservationComments
[VO(OCH₃)L2] (V IV)¹H8.80 (imine proton); other broad signals observed.[7]Paramagnetism causes significant line broadening.[7]
[VO(¹⁵NGlySal)(OCH₃)(CH₃OH)] (V V)⁵¹V, ¹⁵N, ¹³CSolid-state NMR used to determine coordination geometry.[13][14]NMR crystallography approach allows for detailed structural analysis in the solid state.[13]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Samples are dissolved in an appropriate deuterated solvent. For solid-state NMR, the powdered sample is packed into a rotor.

  • Measurement : For oxovanadium(V), standard ¹H, ¹³C, and ⁵¹V NMR experiments are performed. For solid samples, techniques like magic-angle spinning (MAS) are employed to obtain high-resolution spectra.

  • Data Analysis : Chemical shifts, coupling constants, and relaxation times are analyzed to deduce the molecular structure and dynamics. For solid-state NMR of oxovanadium(V) complexes, experimental data is often compared with DFT calculations to refine the structure.[13][14]

Visualizing Spectroscopic Workflows and Relationships

Diagrams generated using Graphviz can help visualize the logical flow of experiments and the relationships between molecular structure and spectroscopic output.

G cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Oxovanadium Species (e.g., V(IV) or V(V) Complex) epr EPR Spectroscopy (for V(IV) species) synthesis->epr ir_raman IR / Raman Spectroscopy synthesis->ir_raman nmr NMR Spectroscopy (primarily for V(V) species) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis g_A_values g and A tensors epr->g_A_values vibrations Vibrational Frequencies (esp. V=O stretch) ir_raman->vibrations shifts Chemical Shifts Coordination Geometry nmr->shifts transitions d-d & LMCT bands uv_vis->transitions elucidation Structural Elucidation Electronic Properties g_A_values->elucidation vibrations->elucidation shifts->elucidation transitions->elucidation G cluster_structure Molecular Structure (V(IV) Center) cluster_spectra Spectroscopic Parameters coord Coordination Environment (Ligand type, Geometry) epr EPR g-tensor A-tensor coord->epr affects electron density and orbital energies ir IR / Raman ν(V=O) frequency coord->ir influences bond strength

References

A Comparative Guide to the Therapeutic Efficacy of Dihydroxy(oxo)vanadium Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of dihydroxy(oxo)vanadium derivatives, offering a comparative analysis of their therapeutic efficacy against established alternatives in key disease areas: cancer, diabetes, and neurodegenerative disorders. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to facilitate a deeper understanding of their mechanism of action.

Introduction: The Therapeutic Potential of Vanadium Compounds

Vanadium, a trace element with versatile oxidation states, has garnered significant interest in medicinal chemistry due to the therapeutic properties of its various complexes. This compound(IV) and related derivatives have emerged as promising candidates for drug development, primarily owing to their ability to act as enzyme inhibitors. A key target of these compounds is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, these vanadium derivatives can mimic the effects of insulin, making them attractive for the treatment of diabetes mellitus. Furthermore, their influence on critical cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, has implicated them in the modulation of cell proliferation, survival, and apoptosis, highlighting their potential as anti-cancer agents. More recently, their neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases like Alzheimer's.

This guide aims to provide an objective comparison of the performance of this compound derivatives against current therapeutic options, supported by quantitative data from preclinical studies.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the therapeutic efficacy of various this compound derivatives compared to standard therapeutic agents.

Anti-Cancer Activity: In Vitro Cytotoxicity

Table 1: Comparative IC50 Values of Vanadium Complexes and Cisplatin in Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Vanadium Complex 1 MCF-7Breast Cancer20[1]
Vanadium Complex 2 HepG2Liver Cancer37.39[1]
[VO(CTZ)₂]·2H₂O HCT116Colon Cancer2.11[1]
Cisplatin HCT116Colon Cancer2.13[1]
Cisplatin A2780Ovarian CancerVaries[2]
Vanadium Complex (unspecified) HepG2Liver Cancer0.14 (48h)[3]
Cisplatin HepG2Liver Cancer0.012 (48h)[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Anti-Diabetic Activity: Glucose Metabolism

Table 2: Comparative Effects of Vanadium Compounds and Metformin on Glucose Homeostasis.

Compound/DrugModelKey FindingsReference
BMOV (bis(maltolato)oxovanadium(IV)) STZ-induced diabetic ratsOrally active, lowers plasma glucose levels.
BEOV (bis(ethylmaltolato)oxovanadium(IV)) STZ-induced diabetic rats2-3 times more potent than vanadyl sulfate.
Metformin Humans with type 2 diabetesReduces hepatic gluconeogenesis, improves insulin sensitivity.[4][5][6][7][8][9]
Vanadyl Sulfate Humans with type 1 diabetesReduced daily insulin requirements and fasting blood glucose.
Vanadium-Metformin Complexes Diabetic rat modelsInvestigated for synergistic antidiabetic effects.[10]
Neuroprotective Effects: Alzheimer's Disease Models

Table 3: Efficacy of Vanadium Compounds in Models of Neurodegeneration.

Compound/DrugModelKey FindingsReference
Peroxovanadium Complexes In vitroInhibit Aβ aggregation.
Vanadyl (IV) acetylacetonate (VAC) Neural cell cultureImproved cell viability under Aβ stress.
BEOV AD mouse modelReduced Aβ levels, tau phosphorylation, and neuroinflammation.
Donepezil Humans with Alzheimer's DiseaseReversible acetylcholinesterase inhibitor, improves cognitive function.[11][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B, a key target for anti-diabetic drugs.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution. Include wells with buffer only as a negative control and a known PTP1B inhibitor as a positive control.

  • Add 80 µL of the assay buffer containing the PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16][17][18]

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay assesses the effect of compounds on glucose transport into fat cells, a crucial process in maintaining blood glucose homeostasis.

Materials:

  • Differentiated 3T3-L1 adipocytes cultured in 12-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) supplemented with 0.1% BSA

  • 2-deoxy-D-[³H]glucose (radioactive glucose analog)

  • Insulin

  • Test compounds (this compound derivatives)

  • Scintillation counter

Procedure:

  • Wash the differentiated 3T3-L1 adipocytes twice with warm KRH buffer.

  • Starve the cells by incubating them in serum-free DMEM for 2-4 hours at 37°C.

  • Wash the cells again with KRH buffer.

  • Pre-incubate the cells with the test compounds at various concentrations in KRH buffer for 30 minutes at 37°C. Include a vehicle control.

  • Stimulate glucose uptake by adding insulin (e.g., 100 nM) to the designated wells and incubate for 20 minutes at 37°C.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.5 M NaOH.

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalize the radioactive counts to the protein concentration of each well and calculate the fold-change in glucose uptake compared to the control.

Western Blot for Akt and ERK Phosphorylation

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, which are often modulated by this compound derivatives.

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with various concentrations of the this compound derivatives for specific time points.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., GAPDH).[10]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of this compound derivatives.

Insulin Signaling Pathway and PTP1B Inhibition

Insulin_Signaling Insulin Insulin Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake PTP1B PTP1B Vanadium Derivatives Vanadium Derivatives Vanadium Derivatives->PTP1B Inhibits

Insulin signaling pathway and the inhibitory action of vanadium derivatives on PTP1B.
MAPK/ERK and PI3K/Akt Signaling Pathways in Cancer

Cancer_Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Vanadium Derivatives Vanadium Derivatives Vanadium Derivatives->Akt Modulates

Modulation of MAPK/ERK and PI3K/Akt pathways by vanadium derivatives in cancer cells.
Experimental Workflow for Evaluating Anti-Cancer Efficacy

Experimental_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Treatment Treat with Vanadium Derivatives and Control Drugs Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study IC50_Calculation Calculate IC50 Values Viability_Assay->IC50_Calculation Data_Analysis Data Analysis and Comparison IC50_Calculation->Data_Analysis Western_Blot Western Blot for Signaling Proteins Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for the in vitro evaluation of anti-cancer efficacy.

Conclusion

This compound derivatives demonstrate significant therapeutic potential across a spectrum of diseases, including cancer, diabetes, and neurodegenerative disorders. Their primary mechanism of action often involves the inhibition of key enzymes like PTP1B and the modulation of critical cellular signaling pathways. The comparative data presented in this guide suggest that certain vanadium complexes exhibit efficacy comparable to or, in some cases, exceeding that of established therapeutic agents in preclinical models. However, it is crucial to note that issues of bioavailability and potential toxicity remain important considerations for the clinical translation of these compounds. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and optimize the therapeutic applications of this promising class of metallodrugs. Continued research focusing on ligand design to improve selectivity and reduce off-target effects will be paramount in realizing the full clinical potential of this compound derivatives.

References

A Mechanistic Showdown: Dihydroxy(oxo)vanadium vs. Other Metal-Oxo Catalysts in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals reveals the catalytic nuances of dihydroxy(oxo)vanadium in relation to other prominent metal-oxo catalysts. This guide synthesizes experimental data to provide a clear, objective analysis of their performance in key oxidation reactions, supported by detailed experimental methodologies and mechanistic visualizations.

The field of catalytic oxidation is critical for the synthesis of a vast array of chemical compounds, including active pharmaceutical ingredients. At the heart of many of these processes are metal-oxo catalysts, which facilitate the transfer of an oxygen atom to a substrate. Among these, this compound has emerged as a catalyst of significant interest. This guide provides a comparative analysis of the mechanistic pathways and catalytic performance of this compound alongside other key metal-oxo catalysts, including those based on manganese, chromium, and ruthenium.

Comparative Catalytic Performance

The efficacy of a catalyst is determined by several key metrics, including conversion, selectivity, and turnover frequency (TOF). The following tables summarize the available quantitative data for the performance of vanadium, manganese, and chromium-oxo catalysts in representative oxidation reactions.

Table 1: Catalytic Performance in Alkene Epoxidation (Substrate: Cyclohexene)

Catalyst SystemOxidantConversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
VO(acac)₂ on Montmorillonite K-10TBHP2070 (to cyclohexene oxide)Not Reported[1]
VO₂-SiO₂TBHP2184 (to cyclohexene oxide)Not Reported[2]
Hierarchical FAU zeolite with VanadiumNot Specified>20~70 (to 1,2-cyclohexanediol)Not Reported[3]
Manganese Porphyrin ComplexPhIO20-88Not SpecifiedNot Reported[4]

TBHP: tert-butyl hydroperoxide; PhIO: Iodosylbenzene

Table 2: Catalytic Performance in C-H Bond Oxidation

Catalyst SystemSubstrateOxidantProductYield (%)Reference
Chromoyl diacetate (catalytic)Tertiary and oxygen-activated C-H bondsH₅IO₆Tertiary alcohols or ketonesNot Specified[5]
Ruthenium-based catalystsVarious arenesVariousArylated productsVaries widely[6]

Mechanistic Insights and Visualizations

The catalytic cycle of metal-oxo catalysts typically involves the formation of a high-valent metal-oxo species, which then acts as the primary oxidant. The specific mechanism, however, can vary significantly depending on the metal center, the ligand environment, and the substrate.

This compound Catalytic Cycle

The catalytic cycle of a this compound catalyst in an oxidation reaction, for instance with an alcohol, generally proceeds through the formation of a vanadate ester. This is followed by a hydrogen transfer step to generate the corresponding carbonyl compound and a reduced vanadium species, which is then re-oxidized by a co-oxidant to complete the cycle.

G Catalytic Cycle of this compound in Alcohol Oxidation V_V V(V)=O(OH)₂ V_ester Vanadate Ester (R₂CH-O-V(V)=O(OH)) V_V->V_ester Substrate Binding V_III V(III)(OH)₂ V_ester->V_III Hydrogen Transfer Product R₂C=O V_ester->Product V_III->V_V Re-oxidation Reduced_Oxidant Reduced Oxidant V_III->Reduced_Oxidant Substrate R₂CHOH Substrate->V_V Oxidant Oxidant Oxidant->V_III

Caption: Proposed catalytic cycle for alcohol oxidation by this compound.

General Metal-Oxo Catalytic Pathway

A generalized workflow for a metal-oxo catalyzed oxidation reaction involves several key steps, from catalyst activation to product formation and catalyst regeneration.

G General Workflow for Metal-Oxo Catalyzed Oxidation Start Start Catalyst_Activation Catalyst Precursor Activation Start->Catalyst_Activation Active_Species Formation of High-Valent Metal-Oxo Species Catalyst_Activation->Active_Species Substrate_Addition Substrate Addition Active_Species->Substrate_Addition Oxygen_Transfer Oxygen Atom Transfer Substrate_Addition->Oxygen_Transfer Product_Release Product Release Oxygen_Transfer->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration End End Product_Release->End Catalyst_Regeneration->Active_Species Enters next cycle

Caption: A generalized experimental workflow for catalytic oxidation.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the objective comparison of catalyst performance. Below are representative procedures for the synthesis of a vanadium-based catalyst and a general method for conducting catalytic oxidation kinetic studies.

Synthesis of a Supported Vanadium Catalyst (VO(acac)₂ on Montmorillonite K-10)

This protocol describes the immobilization of a vanadyl acetylacetonate complex on a clay support, a common strategy to heterogenize homogeneous catalysts.

Materials:

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Montmorillonite K-10 (MMT-K10) clay

  • Solvent (e.g., dichloromethane)

Procedure:

  • A solution of VO(acac)₂ is prepared by dissolving a specific amount of the complex in the chosen solvent.

  • The MMT-K10 clay is added to the solution, and the mixture is stirred for a specified period at room temperature to allow for the incorporation of the vanadium complex onto the support.

  • The solid catalyst is then filtered, washed with the solvent to remove any unadsorbed complex, and dried under vacuum.

  • The amount of vanadium incorporated onto the support can be determined by analytical techniques such as Atomic Absorption Spectroscopy (AAS).[1]

General Protocol for a Catalytic Oxidation Kinetic Study

This procedure outlines a general experimental setup for evaluating the performance of a metal-oxo catalyst in a liquid-phase oxidation reaction.

Experimental Setup:

  • A glass reactor equipped with a magnetic stirrer, a condenser, and a temperature controller.

  • Gas chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) for product analysis.

Procedure:

  • The catalyst, substrate, and solvent are added to the reactor.

  • The mixture is stirred and heated to the desired reaction temperature.

  • The oxidant is then added to the reactor to initiate the reaction.

  • Aliquots of the reaction mixture are taken at regular intervals and analyzed by GC or HPLC to determine the conversion of the substrate and the selectivity for the desired product.

  • The turnover frequency (TOF) can be calculated based on the initial rate of the reaction and the amount of catalyst used.

This guide provides a foundational understanding of the mechanistic and performance aspects of this compound and other metal-oxo catalysts. For researchers and professionals in drug development, a thorough comprehension of these catalytic systems is essential for the rational design of efficient and selective synthetic routes to complex molecules. Further detailed investigations into the kinetics and reaction mechanisms under standardized conditions will be crucial for a more definitive comparative assessment.

References

A Comparative Guide to Analytical Methods for Dihydroxy(oxo)vanadium Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of dihydroxy(oxo)vanadium, a form of vanadium in the +5 oxidation state. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the performance characteristics and experimental protocols of key methods to aid in this selection process.

Method Performance Comparison

The choice of an analytical method is often dictated by the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the performance of commonly employed techniques for vanadium quantification.

MethodTypical Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Spectrophotometry (Complex Formation) 0.015–2.0 µg/mL[1]4.6 ng/mL[1]-Simple, low cost, widely available instrumentation.[2]Lower sensitivity, potential for interferences.[2]
Spectrophotometry (Catalytic) 1–100 ng/mL[2]0.11 - 0.71 ng/mL[2]0.94 µg/L[2]High sensitivity, suitable for trace analysis.[2]Can be susceptible to interferences, may require careful optimization.[2]
Atomic Absorption Spectrometry (AAS) 2-100 mg/L[3]0.2 mg/L (Flame)[3], 0.10 µg/g (GF)[4]-Robust, well-established technique.Lower sensitivity than ICP-MS, potential for chemical interferences.[3]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) 5.00–1,000 ng/mL[5]0.0094 - 0.268 ng/mL[5][6]5.00 ng/mL[5]Very high sensitivity, multi-element capability, wide linear range.[5]High instrument cost, potential for polyatomic interferences.[6][7]
Electrochemical Methods ---High sensitivity, low cost, potential for speciation analysis.Susceptible to matrix effects and electrode fouling.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate measurements. Below are representative protocols for the discussed analytical methods.

Spectrophotometric Determination (Complex Formation)

This method is based on the reaction of this compound with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the vanadium concentration.

Protocol:

  • Standard Preparation: Prepare a stock solution of vanadium(V) by dissolving a known amount of ammonium metavanadate (NH₄VO₃) in deionized water. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Acidify the sample containing this compound with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to the optimal pH for complex formation.

  • Complex Formation: Add the chromogenic reagent (e.g., 4-(2-pyridylazo)resorcinol) and a buffer solution to maintain the optimal pH.[1] Allow the reaction to proceed for the specified time to ensure complete complex formation.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.[1]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of vanadium in the sample from the calibration curve.

Atomic Absorption Spectrometry (AAS)

AAS measures the absorption of light by free atoms in the gaseous state. For vanadium analysis, a high-temperature nitrous oxide-acetylene flame or a graphite furnace is typically used.

Protocol:

  • Standard Preparation: Prepare a stock solution of vanadium (1000 mg/L) by dissolving vanadium pentoxide (V₂O₅) in nitric acid and diluting with deionized water.[3] Prepare calibration standards by diluting the stock solution.[3]

  • Sample Preparation: Digest the sample with a mixture of acids (e.g., nitric acid and sulfuric acid) to decompose the organic matrix and bring the vanadium into solution.[8] Dilute the digested sample to a known volume.

  • Instrumental Setup: Set up the AAS instrument with a vanadium hollow cathode lamp and select the appropriate wavelength (e.g., 318.4 nm).[3] Optimize the flame or furnace conditions.

  • Measurement: Aspirate the standards and the sample solution into the atomizer (flame or graphite furnace) and measure the absorbance.

  • Quantification: Generate a calibration curve from the absorbance of the standards and determine the concentration of vanadium in the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions.

Protocol:

  • Standard Preparation: Prepare a series of vanadium calibration standards in a matrix that matches the samples to be analyzed.[5] An internal standard (e.g., yttrium) is often added to correct for instrumental drift and matrix effects.

  • Sample Preparation: Dilute the sample containing this compound with a suitable diluent (e.g., dilute nitric acid) to a concentration within the linear range of the instrument.[5]

  • Instrumental Analysis: Introduce the prepared standards and samples into the ICP-MS system. The instrument will measure the ion intensity at the mass-to-charge ratio corresponding to vanadium.

  • Data Analysis: Construct a calibration curve by plotting the intensity ratios of the analyte to the internal standard against the concentrations of the standards. Calculate the vanadium concentration in the samples based on this calibration. To suppress polyatomic interferences, a collision/reaction cell with a gas like helium may be used.[6][7]

Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. A general workflow for the validation of an analytical method for this compound detection is depicted below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Select Analytical Technique B Optimize Method Parameters (e.g., pH, Reagent Conc.) A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Specificity / Selectivity E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Develop Standard Operating Procedure (SOP) I->J K Routine Sample Analysis J->K

References

A Comparative Analysis of the Biological Activities of Vanadium in Its Different Oxidation States

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of vanadium compounds in their V(III), V(IV), and V(V) oxidation states. This report synthesizes experimental data on their insulin-mimetic, anti-cancer, and toxicological properties, supported by detailed experimental protocols and visual representations of key signaling pathways.

Vanadium, a transition metal, exhibits a range of oxidation states, with +3, +4, and +5 being the most biologically relevant.[1] The biological and therapeutic effects of vanadium compounds are significantly influenced by their oxidation state, impacting their efficacy and toxicity. This guide offers a comparative overview to aid in the research and development of vanadium-based therapeutics.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of different vanadium compounds, categorized by their oxidation state.

Table 1: Comparative Anti-Cancer Activity (IC50 Values)

The anti-cancer activity of vanadium compounds is often attributed to the induction of apoptosis and cell cycle arrest, frequently linked to the generation of reactive oxygen species (ROS).[2][3] The V(IV) and V(V) oxidation states are most commonly studied for their cytotoxic effects.

Compound/Vanadium SaltOxidation StateCancer Cell LineIC50 (µM)Reference
Vanadyl sulfate (VOSO₄)+4MCF-7 (Breast)20 (48h)[1]
Vanadyl sulfate (VOSO₄)+4MCF-7 (Breast)25 (24h)[1]
[VO(chrysin)₂EtOH]₂ (VOchrys)+4Human osteosarcoma16[4]
Vanadyl cation+4Human osteosarcoma> 100[4]
[VO(CTZ)₂]·2H₂O+4HCT116 (Colon)2.11[5]
V₅(Ale)₂+5MCF-7 (Breast)~20[5]
V₅(Zol)₂+5MCF-7 (Breast)~15[5]
V₁₀ (Decavanadate)+5MCF-7 (Breast)~10[5]
V₅(Ale)₂+5NCI-H460 (Lung)~25[5]
V₅(Zol)₂+5NCI-H460 (Lung)~18[5]
V₁₀ (Decavanadate)+5NCI-H460 (Lung)~12[5]
V₅(Ale)₂+5SF-268 (Glioblastoma)~30[5]
V₅(Zol)₂+5SF-268 (Glioblastoma)~22[5]
V₁₀ (Decavanadate)+5SF-268 (Glioblastoma)~15[5]

Note: IC50 values can vary based on experimental conditions, including incubation time and cell density.

Table 2: Comparative Insulin-Mimetic Activity (Glucose Uptake)

Vanadium compounds are known to mimic the effects of insulin, primarily by enhancing glucose uptake in cells.[6] This is often achieved through the inhibition of protein tyrosine phosphatases (PTPs) and activation of downstream signaling pathways.[7] Studies suggest that V(V) compounds may be more effective in lowering blood glucose levels.[8]

Compound/Vanadium SaltOxidation StateCell TypeGlucose Uptake (% of control/effect)Reference
Decavanadate (V₁₀)+5Primary rat adipocytes~6-fold increase in basal glucose uptake[9]
Bis-maltolato-oxovanadium(IV) (BMOV)+4Primary rat adipocytesLower than V₁₀[9]
2,6-pyridinedicarboxylatodioxovanadium(V) (V V -dipic)+5Primary rat adipocytes~3-fold increase in basal glucose uptake[9]
Orthovanadate (V₁)+5Primary rat adipocytesLower than V₁₀ and V V -dipic[9]
AmavadineNot specifiedPrimary rat adipocytesNegligible effect[9]
Vanadyl acetylacetonate (VAc)+4STZ-diabetic ratsMost potent in lowering glycemia vs VEt, VM, VS[6]
Vanadyl 3-ethylacetylacetonate (VEt)+4STZ-diabetic ratsLess potent than VAc[6]
Bis(maltolato)oxovanadium (VM)+4STZ-diabetic ratsLess potent than VAc[6]
Vanadyl sulphate (VS)+4STZ-diabetic ratsLeast potent among the tested organic V compounds[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of vanadium compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Vanadium compounds (V(III), V(IV), V(V))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the vanadium compounds in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of vanadium compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Glucose Uptake Assay (using 2-NBDG)

This protocol measures the ability of vanadium compounds to stimulate glucose uptake in cells.

Materials:

  • 24-well plates

  • Adherent cells (e.g., adipocytes, myotubes)

  • Glucose-free DMEM or Krebs-Ringer buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Vanadium compounds

  • Insulin (positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere and differentiate as required.[11]

  • Wash the cells with PBS and then starve them in glucose-free medium for 1-2 hours.[12]

  • Treat the cells with different concentrations of vanadium compounds or insulin for the desired time.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[12][13]

  • Wash the cells three times with cold PBS to remove extracellular 2-NBDG.[13]

  • Lyse the cells or prepare them for analysis.

  • Measure the fluorescence intensity using a flow cytometer (Excitation/Emission ~488/535 nm) or a fluorescence microscope.[13]

Intracellular Reactive Oxygen Species (ROS) Assay (using DCFH-DA)

This protocol quantifies the generation of intracellular ROS induced by vanadium compounds.

Materials:

  • 24-well plates or 96-well black plates

  • Adherent cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Vanadium compounds

  • H₂O₂ (positive control)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a suitable plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[14]

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Treat the cells with different concentrations of vanadium compounds or H₂O₂.

  • Measure the fluorescence intensity at various time points using a fluorescence plate reader (Excitation/Emission ~485/530 nm) or visualize under a fluorescence microscope.[14]

Signaling Pathways and Mechanisms of Action

The biological effects of vanadium are mediated through its interaction with various cellular signaling pathways.

Insulin Signaling Pathway

Vanadium compounds exert their insulin-mimetic effects by modulating key components of the insulin signaling pathway. They are known to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, leading to the prolonged phosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. This, in turn, activates downstream pathways like the PI3K/Akt and MAPK pathways, ultimately leading to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[7][15][16]

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Vanadium Vanadium (V-IV, V-V) PTP1B PTP1B Vanadium->PTP1B Inhibits PTP1B->IR Dephosphorylates

Vanadium's impact on the insulin signaling pathway.
Apoptosis Signaling Pathway

In cancer cells, vanadium compounds can induce apoptosis through both intrinsic and extrinsic pathways. The generation of ROS is a common mechanism that leads to DNA damage and mitochondrial dysfunction, triggering the intrinsic pathway. This involves the release of cytochrome c, activation of caspases (e.g., caspase-9 and caspase-3), and ultimately, programmed cell death.[3] Vanadium has also been shown to influence the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]

Apoptosis_Pathway Vanadium Vanadium Compounds (V-IV, V-V) ROS ROS Generation Vanadium->ROS Bax Bax (Pro-apoptotic) Vanadium->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Vanadium->Bcl2 Downregulates DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Induces Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Bax->Mitochondria Bcl2->Mitochondria

Vanadium-induced apoptosis signaling pathway.

Conclusion

The biological activity of vanadium is intricately linked to its oxidation state. While V(V) compounds often exhibit potent insulin-mimetic effects, both V(IV) and V(V) species demonstrate significant anti-cancer properties, largely through the induction of oxidative stress and apoptosis. The choice of ligand in organo-vanadium complexes also plays a crucial role in modulating their bioavailability, efficacy, and toxicity. Further research focusing on direct comparative studies of different vanadium oxidation states under standardized experimental conditions is essential for the rational design of novel vanadium-based therapeutics with improved efficacy and safety profiles.

References

Safety Operating Guide

Prudent Disposal of Dihydroxy(oxo)vanadium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Dihydroxy(oxo)vanadium, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is essential.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for collection:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically resistant, sealable container for collecting the waste.

    • Ensure the container is in good condition and free from leaks or damage.

    • For solid waste, carefully transfer it into the container, minimizing the generation of dust.

    • For solutions, use a funnel to avoid spills.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: "30486-37-4"

      • The approximate quantity of waste.

      • The date of accumulation.

      • Any associated hazards (based on related compounds, this may include "Toxic" and "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all the information from the waste label.

    • Follow their specific instructions for packaging and transportation.

Hazard Profile of a Related Compound: Vanadium(V) Oxide

In the absence of specific data for this compound, the hazard information for Vanadium(V) oxide (CAS: 1314-62-1) provides a useful, albeit conservative, reference point. The following table summarizes the key hazards associated with Vanadium(V) oxide.[1][2][3][4]

Hazard CategoryClassification
Acute Toxicity (Oral) Toxic if swallowed[1]
Acute Toxicity (Inhalation) Fatal if inhaled[1]
Serious Eye Damage/Irritation Causes serious eye damage[2]
Germ Cell Mutagenicity Suspected of causing genetic defects[1][3]
Carcinogenicity May cause cancer[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child[2][3]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure[2][3]
Hazardous to the Aquatic Environment Toxic to aquatic life with long lasting effects[2][3]

Experimental Protocols: Waste Characterization (Conceptual)

Should your institution require waste characterization prior to disposal, the following conceptual protocols may be adapted. These should be performed by qualified personnel in a controlled laboratory setting.

Toxicity Characteristic Leaching Procedure (TCLP):

  • A representative sample of the this compound waste is collected.

  • The sample is subjected to a leaching process using a specified extraction fluid (typically an acetic acid solution) for 18 hours.

  • The resulting leachate is then analyzed (e.g., by inductively coupled plasma-mass spectrometry - ICP-MS) to determine the concentration of vanadium.

  • The results are compared to the regulatory limits for vanadium to determine if the waste is classified as hazardous.

Aquatic Toxicity Testing:

  • A series of dilutions of the this compound waste are prepared.

  • These solutions are used as the medium for aquatic organisms (e.g., Daphnia magna or fathead minnows).

  • The survival and mobility of the organisms are monitored over a specified period (e.g., 48 or 96 hours).

  • The concentration that is lethal to 50% of the test organisms (LC50) is determined to assess the acute aquatic toxicity.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generation ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Dedicated Container fume_hood->segregate label_waste Label Container as Hazardous Waste (Name, CAS, Date, Hazards) segregate->label_waste store Store in a Secure, Designated Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs follow_instructions Follow Contractor's Instructions contact_ehs->follow_instructions disposal Waste Collected for Proper Disposal follow_instructions->disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.